molecular formula C217H341N71O74S9 B612423 154303-05-6 CAS No. 154303-05-6

154303-05-6

Cat. No.: B612423
CAS No.: 154303-05-6
M. Wt: 5417.1
InChI Key: KZMZKUVIDVBQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Effective irreversible antagonist of αVβ3 integrin that disrupts attachment of osteoclasts to bone and inhibits bone reabsorption (IC50 = 0.1 nM).

Properties

CAS No.

154303-05-6

Molecular Formula

C217H341N71O74S9

Molecular Weight

5417.1

InChI

InChI=1S/C217H341N71O74S9/c1-11-102(4)166-208(356)278-143-97-370-371-99-145(212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362)280-196(344)135(84-165(316)317)269-202(350)144-98-369-366-94-140-199(347)256-120(42-27-66-238-216(231)232)182(330)265-130(78-151(225)295)191(339)275-139(198(346)255-118(39-19-24-63-222)181(329)262-126(74-108-33-13-12-14-34-108)188(336)261-125(73-101(2)3)187(335)253-116(37-17-22-61-220)180(328)257-122(53-56-159(304)305)175(323)241-88-155(299)281-167(105(7)290)210(358)282-166)93-365-364-92-138(273-172(320)112(223)52-55-158(302)303)197(345)258-123(54-57-160(306)307)184(332)272-137(91-289)177(325)244-90-157(301)286-69-30-45-147(286)205(353)277-142(203(351)276-140)96-368-367-95-141(201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144)274-189(337)127(75-109-48-50-111(293)51-49-109)263-194(342)134(83-164(314)315)268-195(343)133(82-163(312)313)266-185(333)124(58-72-363-10)259-193(341)132(81-162(310)311)267-192(340)131(80-161(308)309)249-154(298)87-240-173(321)114(40-25-64-236-214(227)228)250-170(318)103(5)246-178(326)119(41-26-65-237-215(229)230)252-179(327)117(254-200(143)348)38-18-23-62-221/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)

InChI Key

KZMZKUVIDVBQGX-UHFFFAOYSA-N

Appearance

White lyophilised solid

Purity

>98%

sequence

ECESGPCCRNCKFLKEGTICKRARGDDMDDYCNGKTCDCPRNPHKGPAT(Disulfide bridge between Cys2 and Cys11, Cys7 and Cys32, Cys8 and Cys37, Cys20 and Cys39)

storage

-20°C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Echistatin Structure, Function, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Structural Biologists, and Drug Discovery Scientists Subject: Echistatin (Disintegrin from Echis carinatus)[1]

Executive Summary

Echistatin is a 49-residue polypeptide isolated from the venom of the saw-scaled viper (Echis carinatus).[1][2][3][4][5] It belongs to the disintegrin family of proteins, characterized by their potent ability to inhibit integrin-mediated cell adhesion.[5][6] Unlike larger adhesive proteins, Echistatin utilizes a constrained RGD (Arg-Gly-Asp) loop scaffolded by four disulfide bridges to bind integrins (specifically


, 

, and

) with nanomolar to sub-nanomolar affinity. This guide details the structural determinants of this high affinity, the kinetic basis of its irreversibility, and validated protocols for its isolation and functional characterization in drug development.

Structural Biology: The Disintegrin Scaffold

Primary Sequence and Topology

Echistatin is the smallest member of the disintegrin family (MW ~5.4 kDa). Its potency is derived from a rigid core stabilized by non-classical turns and a specific disulfide bonding pattern that presents the RGD motif in a solvent-exposed, mobile loop.

  • Sequence Length: 49 Amino Acids[2][3][4][6][7]

  • Isoelectric Point (pI): ~8.3 (Basic)

  • Key Motif: RGD (Residues 24–26) located at the apex of a hairpin loop.

The Disulfide Architecture

The structural integrity of Echistatin relies on four disulfide bridges.[1][7] Early literature debated the connectivity, but refined NMR and chemical reduction studies have established the following assignment, which is critical for proper folding during synthetic production or recombinant expression.

Disulfide Connectivity:

  • Cys2 — Cys11: N-terminal stabilization.

  • Cys7 — Cys32: Core stabilization.

  • Cys8 — Cys37: Core stabilization.

  • Cys20 — Cys39: Defines the RGD-containing loop.[1][8]

The RGD Loop and C-Terminal Synergy

The "active site" of Echistatin is not merely the RGD tripeptide.[8]

  • The Loop (Residues 20–39): The Cys20–Cys39 bridge constrains the RGD motif (24-26) into a protruding conformation that mimics the loop structure of adhesive proteins like fibronectin, but with significantly higher rigidity.

  • The C-Terminal Tail (Residues 40–49): The sequence NPHKGPAT is flexible in solution. However, structural studies indicate that this tail interacts with the integrin surface (specifically

    
     subunits), acting as a secondary binding site that stabilizes the complex and induces Ligand-Induced Binding Site (LIBS) expression. Deletion of this tail reduces affinity for 
    
    
    
    significantly.[9]
Visualization of Structural Topology

EchistatinStructure N_term N-Terminus (Glu1) C2 Cys 2 N_term->C2 C7 Cys 7 C2->C7 C11 Cys 11 C2->C11 SS 1 C8 Cys 8 C7->C8 C32 Cys 32 C7->C32 SS 2 C8->C11 C37 Cys 37 C8->C37 SS 3 C20 Cys 20 C11->C20 RGD RGD Loop (24-26) C20->RGD C39 Cys 39 C20->C39 SS 4 (Loop Base) RGD->C32 C32->C37 C37->C39 C_term C-Term (40-49) Synergy Site C39->C_term

Figure 1: 2D Topological Map of Echistatin showing backbone flow and the critical disulfide "staples" that constrain the RGD loop.[1][8]

Mechanistic Pharmacology

Mechanism of Action: The "Integrin Lock"

Echistatin functions as a competitive, reversible (kinetically slow) antagonist.

  • Binding: The RGD loop inserts into the cleft between the

    
     and 
    
    
    
    subunits of the integrin headpiece.
  • Conformational Shift: Unlike small molecule RGD mimetics, Echistatin binding induces a global conformational change in the integrin, exposing LIBS epitopes (e.g., AP5 binding site on

    
    ).
    
  • Steric Blockade: The physical bulk of the disintegrin prevents the binding of physiological ligands (Fibrinogen, Vitronectin, Fibronectin), effectively silencing "outside-in" signaling.

Binding Kinetics and Selectivity

Echistatin is unique due to its pseudo-irreversible binding characteristics, particularly with


.
Parameter

(Vitronectin Receptor)

(Fibrinogen Receptor)
Affinity (

)
~0.5 – 0.9 nM~2 – 10 nM
Dissociation Non-dissociable (Very slow

)
Reversible
Biological Effect Inhibits Osteoclast attachmentInhibits Platelet Aggregation
IC50 (Functional) ~0.1 nM (Bone Resorption)~30 nM (Aggregation)

Expert Insight: The "non-dissociable" nature of Echistatin binding to


 makes it an excellent candidate for imaging agents (radiotracers) but poses a risk of prolonged thrombocytopenia if used systemically as a therapeutic without modification.

Experimental Protocols

Protocol A: Purification from Crude Venom

Rationale: Commercial Echistatin is expensive. For high-volume screening, purification from Echis carinatus venom is cost-effective. Safety: Venom is highly toxic. Handle with extreme caution.

  • Solubilization: Dissolve lyophilized venom in 0.05 M Ammonium Acetate (pH 6.0).

  • Gel Filtration (Size Exclusion):

    • Column: Sephadex G-50.

    • Buffer: 0.2 M Ammonium Acetate.

    • Selection: Collect the low molecular weight fraction (5–8 kDa).

  • Cation Exchange (Purification):

    • Column: Mono-S (FPLC).

    • Gradient: 0 to 0.5 M NaCl in 20 mM Sodium Phosphate (pH 6.5).

    • Result: Echistatin is basic (pI 8.3) and will elute later than acidic venom components.

  • Polishing (RP-HPLC):

    • Column: C18 Reverse Phase.[4]

    • Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).

    • Gradient: 10–50% B over 45 mins.

    • Validation: Verify mass via Mass Spectrometry (Expected: ~5400 Da).

Protocol B: Platelet Aggregation Inhibition Assay

Rationale: This is the gold-standard functional assay to verify the biological activity of Echistatin.

  • Preparation: Draw human blood into citrate anticoagulant (1:9 ratio). Centrifuge at 200 x g for 15 min to obtain Platelet Rich Plasma (PRP).

  • Baseline Control: Place 450 µL PRP in an aggregometer cuvette. Add 50 µL saline. Induce aggregation with ADP (10 µM) . Record light transmission (100% aggregation).

  • Inhibition Test:

    • Incubate 450 µL PRP with Echistatin (range 10–100 nM) for 2 minutes at 37°C prior to agonist addition.

    • Add ADP (10 µM).

  • Data Analysis: Calculate % Inhibition =

    
    .
    
  • Self-Validation: If IC50 > 100 nM, check for disulfide scrambling (oxidation) or proteolysis of the C-terminus.

Protocol C: Solid-Phase Integrin Binding Assay

Rationale: To determine binding affinity (


) without using live cells.
  • Coating: Coat 96-well plates with purified

    
     integrin (1 µg/mL) overnight at 4°C.
    
  • Blocking: Block with 1% BSA in PBS for 2 hours.

  • Binding: Add

    
    I-Echistatin or Biotinylated-Echistatin in binding buffer (20 mM Tris, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
    
    • Note: Presence of

      
      /
      
      
      
      is critical for integrin function.
  • Competition: To determine specificity, co-incubate with excess unlabeled Echistatin (NSB control).

  • Detection: Wash 3x with PBS-Tween. Detect signal (Gamma counter or Streptavidin-HRP).

Therapeutic & Diagnostic Applications[10]

Osteoporosis (Bone Resorption)

Osteoclasts require


 to form the "sealing zone" on the bone matrix. Echistatin inhibits this attachment more potently than alendronate in vitro.
  • Mechanism: Detachment of osteoclasts leads to retraction of the ruffled border and cessation of acid secretion.

  • In Vivo Data: Infusion prevents bone loss in ovariectomized (OVX) mice.[10]

Oncology (Angiogenesis)

Tumor neovasculature overexpresses


. Echistatin induces apoptosis in proliferating endothelial cells (which depend on integrin ligation for survival) but not quiescent cells.
  • Application: Used as a targeting moiety. Fusion proteins (e.g., Echistatin linked to toxins) deliver payloads specifically to tumor blood vessels.

Molecular Imaging

Due to its slow dissociation rate, radiolabeled Echistatin (


F or 

Cu conjugated) serves as a PET tracer to visualize:
  • Tumor metastasis (angiogenesis mapping).

  • Post-myocardial infarction remodeling (myofibroblast activity).

Mechanism of Action Visualization

MOA Echistatin Echistatin (RGD Loop + C-term) Integrin Integrin Receptor (alphaVbeta3 / alphaIIbbeta3) Echistatin->Integrin Binds Complex Echistatin-Integrin Complex (High Affinity / Slow Off-rate) Integrin->Complex Blockade Steric Hindrance of Physiological Ligands Complex->Blockade ConfChange Conformational Change (LIBS Exposure) Complex->ConfChange Downstream1 Inhibition of Platelet Aggregation Blockade->Downstream1 In Blood Downstream2 Osteoclast Retraction (Anti-Resorption) Blockade->Downstream2 In Bone Downstream3 Endothelial Apoptosis (Anti-Angiogenesis) Blockade->Downstream3 In Tumor

Figure 2: Mechanistic cascade of Echistatin from binding to physiological outcome.

References

  • Chen, Y. C., et al. (2020). Structural Insight into Integrin Recognition and Anticancer Activity of Echistatin. Toxins (Basel). Link

  • Monleon, D., et al. (2005). Conformation and concerted dynamics of the integrin-binding site and the C-terminal region of echistatin revealed by homonuclear NMR. Biochemical Journal.[11] Link

  • Kumar, C. C., et al. (1997). Biochemical characterization of the binding of echistatin to integrin alphavbeta3 receptor.[6][11] Journal of Pharmacology and Experimental Therapeutics.[6][11] Link

  • Gan, Z. R., et al. (1988). Echistatin.[4][12] A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus.[4] Journal of Biological Chemistry.[11] Link

  • Gray, W. R., et al. (1994). Echistatin disulfide bridges: selective reduction and linkage assignment. Protein Science.[13] Link

  • Yamamoto, M., et al. (1998). The integrin ligand echistatin prevents bone loss in ovariectomized mice and rats. Endocrinology. Link

  • Hantgan, R. R., et al. (2004). The disintegrin echistatin stabilizes integrin alphaIIbbeta3's open conformation and promotes its oligomerization.[14] Journal of Molecular Biology. Link

Sources

The Disintegrin Echistatin: A Technical Guide to its Application in Osteoclast-Mediated Bone Resorption Research

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of echistatin and its utility as a potent inhibitor of osteoclast-mediated bone resorption. We will delve into the molecular mechanisms of echistatin, its effects on osteoclast function, and provide detailed protocols for its application in both in vitro and in vivo research models.

Introduction: The Role of Integrins in Bone Homeostasis and the Discovery of Echistatin

Bone remodeling is a dynamic and continuous process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1][2] Disruption of this equilibrium, leading to excessive bone resorption, is a hallmark of pathological conditions such as osteoporosis and metastatic bone disease.[3][4] Osteoclasts, multinucleated cells of hematopoietic origin, are the primary mediators of bone resorption.[5] Their function is critically dependent on their ability to adhere to the bone matrix, a process mediated by a class of cell surface receptors known as integrins.[3][6]

Among the various integrins expressed on the osteoclast surface, the vitronectin receptor, αvβ3, is particularly abundant and plays a pivotal role in osteoclast attachment, migration, and the formation of the "sealing zone".[3][5][7][8] This specialized adhesion structure creates an isolated microenvironment into which the osteoclast secretes acid and proteolytic enzymes to demineralize and degrade the bone matrix.[3]

Echistatin, a 49-amino acid polypeptide isolated from the venom of the saw-scaled viper (Echis carinatus), has emerged as a powerful tool for studying osteoclast function.[6] It belongs to a family of proteins called disintegrins, which are characterized by the presence of a conserved Arg-Gly-Asp (RGD) sequence.[6][9][10] This RGD motif is recognized by and binds with high affinity to several integrins, most notably αvβ3.[10] By competitively inhibiting the interaction between αvβ3 integrin on osteoclasts and RGD-containing proteins in the bone matrix (such as vitronectin and osteopontin), echistatin effectively disrupts the key processes of osteoclast-mediated bone resorption.[3][5][6]

Mechanism of Action: Echistatin's High-Affinity Interaction with αvβ3 Integrin

Echistatin's potent inhibitory effect on bone resorption stems from its specific and high-affinity binding to the αvβ3 integrin on the osteoclast surface.[5][11] The RGD sequence within echistatin mimics the natural binding motif of extracellular matrix proteins, thereby acting as a competitive antagonist.[3][9] While the RGD sequence is crucial for its activity, studies have shown that other residues within the echistatin molecule also contribute to its high potency.[9]

The binding of echistatin to αvβ3 integrin triggers a cascade of intracellular events that ultimately disrupt osteoclast function. This includes interference with the cytoskeletal organization necessary for cell migration and the formation and maintenance of the sealing zone.[7][8]

Signaling Pathway Disruption

The interaction of echistatin with αvβ3 integrin disrupts downstream signaling pathways crucial for osteoclast function. By blocking the engagement of αvβ3 with its natural ligands, echistatin interferes with the activation of focal adhesion kinase (FAK) and Src kinase, which are key mediators of integrin signaling. This disruption leads to alterations in the actin cytoskeleton, preventing the formation of the characteristic podosomes and the sealing ring that are essential for bone resorption.

Echistatin_Signaling cluster_extracellular Extracellular Matrix cluster_osteoclast Osteoclast BoneMatrix Bone Matrix Proteins (e.g., Vitronectin, Osteopontin) (RGD-containing) avB3 αvβ3 Integrin BoneMatrix->avB3 Binds Signaling Downstream Signaling (FAK, Src, etc.) avB3->Signaling Activates Echistatin Echistatin (RGD) Echistatin->avB3 Competitively Inhibits (High Affinity) Resorption Bone Resorption Echistatin->Resorption Inhibits Cytoskeleton Actin Cytoskeleton Organization Signaling->Cytoskeleton Regulates Function Osteoclast Adhesion, Migration, Sealing Zone Formation Cytoskeleton->Function Enables Function->Resorption Leads to

Caption: Echistatin competitively inhibits αvβ3 integrin, disrupting downstream signaling and cytoskeletal organization, thereby blocking bone resorption.

Effects of Echistatin on Osteoclast Function

Echistatin exerts a multi-faceted inhibitory effect on osteoclast function, impacting several key stages of the bone resorption process.

Inhibition of Osteoclast Adhesion and Migration

The initial step in bone resorption is the migration of osteoclast precursors to the bone surface and their subsequent adhesion. Echistatin potently inhibits both of these processes. Studies have shown that echistatin inhibits macrophage colony-stimulating factor (M-CSF)-induced migration and cell spreading of osteoclasts.[7][8] At nanomolar concentrations, echistatin causes a random dispersal of αvβ3 integrins across the cell surface, preventing their localization to the leading edge of migrating cells.[7][8][12]

Disruption of the Sealing Zone

The formation of a tight sealing zone is a prerequisite for effective bone resorption. This actin-rich structure isolates the resorption lacuna, allowing for the localized secretion of protons and proteases. Echistatin treatment leads to a visible disruption of the sealing zone.[7][8] Confocal microscopy has revealed that upon echistatin treatment, αvβ3 integrins redistribute from the basolateral membranes to intracellular vesicular structures, coinciding with the disassembly of the actin ring.[7][8]

Inhibition of Osteoclast Fusion and Differentiation

Echistatin has also been shown to interfere with the formation of multinucleated osteoclasts from their mononuclear precursors.[5][13] This inhibition is RGD-dependent and is thought to be a consequence of the disruption of precursor cell migration, a necessary step for cell-cell fusion.[5] Furthermore, some evidence suggests that echistatin can suppress the expression of RANK (Receptor Activator of Nuclear Factor-κB) in osteoclast precursors, a key receptor for osteoclast differentiation.[14]

Quantitative Data on Echistatin's Inhibitory Effects
ParameterSpecies/Cell TypeIC50Reference(s)
In Vitro Bone Resorption
Pit Area InhibitionRat Osteoclasts0.1 nM[7][8]
Bone Slice ExcavationRat Osteoclasts0.1 nM[6]
[3H]proline ReleaseChicken Osteoclasts100 nM[6]
Osteoclast Function
M-CSF-Induced MigrationRat Osteoclasts0.1 nM[7][8]
Sealing Zone DisruptionRat Osteoclasts13 nM[7][8]
Detachment from BoneRat Osteoclasts~1 µM[7][8]
Osteoclast Formation
Multinucleated OCL FormationMurine Co-culture0.7 nM[5]
pOC MigrationMurine pOCs1 nM[5]
pOC FusionMurine pOCs0.6 nM[5]
Integrin Binding
Binding to OCL MembranesMurine OCLs0.6 nM[5]
Binding to purified αvβ3Human PlacentaKd = 0.5 nM[11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the effects of echistatin on osteoclast function.

Isolation and Culture of Osteoclast Precursors from Murine Bone Marrow

This protocol describes the isolation of bone marrow-derived macrophages (BMMs), which serve as osteoclast precursors.

Materials:

  • α-MEM (Minimum Essential Medium Alpha) with 10% FBS and 1% Penicillin-Streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

  • ACK lysing buffer

  • Sterile dissection tools, syringes, and needles

  • 70 µm cell strainer

Procedure:

  • Euthanize mice according to approved institutional protocols.

  • Dissect the tibiae and femora, and carefully remove the surrounding muscle tissue.[15][16]

  • In a sterile hood, cut the ends of the bones and flush the marrow with α-MEM using a 25-gauge needle and syringe into a sterile 15 mL tube.[15][17]

  • Pellet the cells by centrifugation (300 x g for 5 minutes).[15]

  • Resuspend the pellet in ACK lysing buffer and incubate for 2 minutes at 37°C to lyse red blood cells.[15]

  • Neutralize the ACK buffer with excess α-MEM and pellet the cells again.

  • Resuspend the cells in α-MEM containing M-CSF (e.g., 50 ng/mL) and plate them in a T75 flask or 100 mm petri dish.[15][18]

  • After 24-48 hours, the non-adherent cells (containing hematopoietic stem cells) are collected and can be further cultured with M-CSF to generate a more pure population of BMMs.[15][19]

Osteoclast_Isolation_Workflow Start Euthanize Mouse Dissect Dissect Tibiae and Femora Start->Dissect Flush Flush Bone Marrow Dissect->Flush Centrifuge1 Centrifuge to Pellet Cells Flush->Centrifuge1 Lyse Lyse Red Blood Cells (ACK Buffer) Centrifuge1->Lyse Centrifuge2 Centrifuge and Resuspend Lyse->Centrifuge2 Culture Culture with M-CSF Centrifuge2->Culture Collect Collect Non-Adherent Precursors Culture->Collect End Osteoclast Precursors (BMMs) Collect->End

Caption: Workflow for the isolation of murine osteoclast precursors from bone marrow.

In Vitro Osteoclastogenesis and Bone Resorption Assay

This assay allows for the assessment of echistatin's effect on both osteoclast formation and their resorptive activity.

Materials:

  • Osteoclast precursors (BMMs)

  • α-MEM with 10% FBS, 1% Pen-Strep, M-CSF, and RANKL

  • Bone-mimetic substrates (e.g., dentin slices, calcium phosphate-coated plates)

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • Echistatin stock solution

Procedure:

  • Seed BMMs onto bone-mimetic substrates in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).

  • Culture the cells in osteoclast differentiation medium (α-MEM with M-CSF and RANKL) with or without varying concentrations of echistatin.

  • Change the medium every 2-3 days.

  • After 5-7 days, when multinucleated osteoclasts have formed in the control wells, fix the cells.

  • For osteoclastogenesis assessment: Stain the cells for TRAP activity. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.[18][20]

  • For bone resorption assessment: Remove the cells from the substrate (e.g., using sonication or bleach).[18]

  • Visualize and quantify the resorption pits using light microscopy or scanning electron microscopy. The total resorbed area per substrate is measured.

Osteoclast Migration Assay (Transwell Assay)

This assay evaluates the effect of echistatin on the chemotactic migration of osteoclast precursors.

Materials:

  • Osteoclast precursors (BMMs) or pre-fusion osteoclasts

  • Transwell inserts (e.g., 8 µm pore size)

  • Serum-free α-MEM

  • Chemoattractant (e.g., M-CSF or RANKL)

  • Echistatin

  • Crystal violet staining solution

Procedure:

  • Pre-treat osteoclast precursors with echistatin or vehicle control.

  • Place serum-free medium containing the chemoattractant in the lower chamber of the Transwell plate.

  • Seed the pre-treated cells in serum-free medium into the upper chamber of the Transwell insert.

  • Incubate for several hours to allow for cell migration.

  • Remove the non-migrated cells from the top of the insert with a cotton swab.

  • Fix and stain the migrated cells on the underside of the membrane with crystal violet.

  • Count the number of migrated cells in several fields of view under a microscope.

In Vivo Models of Bone Resorption

Echistatin has been successfully used in animal models to demonstrate its efficacy in preventing bone loss.

Ovariectomy (OVX)-Induced Bone Loss

The OVX model in rodents is a widely used model for postmenopausal osteoporosis.

Procedure:

  • Female mice or rats undergo either a sham operation or bilateral ovariectomy.

  • A subset of the OVX animals is treated with echistatin, typically via continuous infusion using osmotic pumps, for a defined period (e.g., 2-4 weeks).[11][21]

  • At the end of the study, bone mineral density (BMD) can be assessed using dual-energy X-ray absorptiometry (DEXA).[11]

  • Histomorphometric analysis of the long bones (e.g., femur, tibia) is performed to quantify parameters such as bone volume, osteoclast number, and osteoclast surface.[11][22]

Hyperparathyroidism-Induced Bone Resorption

This model mimics the effects of elevated parathyroid hormone (PTH) levels on bone turnover.

Procedure:

  • Secondary hyperparathyroidism can be induced in mice by feeding them a low-calcium diet.[22][23]

  • Animals are treated with echistatin or vehicle via continuous infusion.

  • After a short period (e.g., 3 days), blood can be collected to measure serum calcium levels.[24]

  • Histomorphometric analysis of the tibiae is performed to assess cancellous bone turnover and bone volume.[22][23]

In these in vivo studies, echistatin has been shown to prevent bone loss without significantly altering the number of osteoclasts on the bone surface, suggesting that it primarily reduces the resorptive efficiency of individual osteoclasts.[11][22][23]

Biochemical Markers of Bone Resorption

The efficacy of echistatin in inhibiting bone resorption can be monitored by measuring specific biochemical markers in serum or urine. These markers are products of osteoclast activity and collagen degradation.

MarkerSample TypeDescriptionReference(s)
C-terminal telopeptide of type I collagen (CTX-I) SerumA breakdown product of type I collagen, highly specific for osteoclast activity.[25][26]
N-terminal telopeptide of type I collagen (NTX) UrineAnother specific marker of osteoclast-mediated collagen degradation.[25][27]
Tartrate-resistant acid phosphatase 5b (TRACP-5b) SerumAn enzyme secreted by active osteoclasts, reflecting their number and activity.[25][26]
Deoxypyridinoline (Dpd) UrineA collagen cross-link released during bone resorption.[25][27]

Conclusion and Future Directions

Echistatin is a highly potent and specific inhibitor of osteoclast-mediated bone resorption, acting primarily through the blockade of the αvβ3 integrin. Its ability to disrupt osteoclast adhesion, migration, fusion, and the formation of the sealing zone makes it an invaluable tool for researchers in the field of bone biology. The detailed protocols and experimental frameworks provided in this guide offer a solid foundation for investigating the intricate mechanisms of bone resorption and for the preclinical evaluation of novel anti-resorptive therapies.

While echistatin itself may have limitations as a therapeutic agent due to its peptide nature, its mechanism of action has paved the way for the development of non-peptide RGD mimetics and other small molecule inhibitors of αvβ3 integrin.[11] Future research will likely focus on further elucidating the downstream signaling pathways affected by echistatin and on translating the knowledge gained from this powerful research tool into clinically effective treatments for bone diseases characterized by excessive osteoclast activity.

References

  • Nakamura, I., et al. (1999). Role of αvβ3 integrin in osteoclast migration and formation of the sealing zone. Journal of Cell Science, 112(22), 3985-3993. [Link]

  • Nakamura, I., et al. (1999). Role of alpha(v)beta(3) integrin in osteoclast migration and formation of the sealing zone. PubMed, 10547359. [Link]

  • Sato, M., et al. (1993). Structure-activity studies of the s-echistatin inhibition of bone resorption. Journal of Bone and Mineral Research, 8(5), 589-597. [Link]

  • Mochizuki, A., et al. (2012). Cell Adhesion Signaling Regulates RANK Expression in Osteoclast Precursors. PLoS ONE, 7(11), e48795. [Link]

  • Sato, M., et al. (1990). Echistatin is a potent inhibitor of bone resorption in culture. The Journal of Cell Biology, 111(4), 1713-1723. [Link]

  • Nakamura, I., et al. (1996). Echistatin Inhibits the Migration of Murine Prefusion Osteoclasts and the Formation of Multinucleated Osteoclast-Like Cells. Endocrinology, 137(10), 4144-4153. [Link]

  • Fisher, J. E., et al. (1998). The integrin ligand echistatin prevents bone loss in ovariectomized mice and rats. Endocrinology, 139(3), 1411-1416. [Link]

  • Abildgaard, N., et al. (1998). Biochemical markers of bone metabolism reflect osteoclastic and osteoblastic activity in multiple myeloma. British Journal of Haematology, 102(2), 447-454. [Link]

  • King, K. L., et al. (1993). Inhibition of osteoclastic bone resorption in vivo by echistatin, an "arginyl-glycyl-aspartyl" (RGD)-containing protein. Endocrinology, 132(3), 1419-1421. [Link]

  • Lakkakorpi, P. T., et al. (2014). The protocol for the isolation and cryopreservation of osteoclast precursors from mouse bone marrow and spleen. Cytotechnology, 66(5), 735-743. [Link]

  • Dr. Oracle. (2023). What tests are used to assess osteoclast and osteoblast activity?. Dr. Oracle. [Link]

  • JoVE. (2017). Isolation, Culture, and Differentiation of Bone Marrow Stromal Cells and Osteoclast Progenitors from Mice. Journal of Visualized Experiments, (127), e56172. [Link]

  • Ashley Lab. (n.d.). Osteoclast Differentiation. Eastern Washington University. [Link]

  • Masarachia, P., et al. (1998). Histomorphometric Evidence for Echistatin Inhibition of Bone Resorption in Mice with Secondary Hyperparathyroidism. Endocrinology, 139(3), 1401-1410. [Link]

  • Vaananen, H. K., & Laitala-Leinonen, T. (2008). Generation and culture of osteoclasts. Methods in Molecular Biology, 455, 127-139. [Link]

  • Estell, E., & Rosen, C. (2022). Primary osteoclast culture. Bio-protocol Exchange. [Link]

  • King, K. L., et al. (1993). Inhibition of osteoclastic bone resorption in vivo by echistatin, an arginyl-glycyl-aspartyl (RGD)-containing protein. Endocrinology, 132(3), 1419-1421. [Link]

  • Nakamura, I., et al. (1999). Echistatin alters αvβ3 integrin localization on osteoclasts. ResearchGate. [Link]

  • Nakamura, I., et al. (1996). Echistatin Inhibits the Migration of Murine Prefusion Osteoclasts and the Formation of Multinucleated Osteoclast-Like Cells. Endocrinology, 137(10), 4144-4153. [Link]

  • Masarachia, P., et al. (1998). Histomorphometric Evidence for Echistatin Inhibition of Bone Resorption in Mice with Secondary Hyperparathyroidism. Endocrinology, 139(3), 1401-1410. [Link]

  • Sato, M., et al. (1993). Structure‐activity studies of the s‐echistatin inhibition of bone resorption. Semantic Scholar. [Link]

  • Sato, M., et al. (1993). Structure‐activity studies of the s‐echistatin inhibition of bone resorption. Journal of Bone and Mineral Research, 8(5), 589-597. [Link]

  • Fisher, J. E., et al. (1998). The Integrin Ligand Echistatin Prevents Bone Loss in Ovariectomized Mice and Rats. Endocrinology, 139(3), 1411-1416. [Link]

  • Sato, M., et al. (1990). Echistatin is a potent inhibitor of bone resorption in culture. The Journal of Cell Biology, 111(4), 1713-1723. [Link]

  • Seibel, M. J. (2005). Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability. The Clinical Biochemist Reviews, 26(4), 97-122. [Link]

  • Alatalo, S. L., et al. (2009). Biochemical markers of osteoclast number, osteoclast activity and bone formation in clinical studies of different compounds and duration of the treatment. ResearchGate. [Link]

  • Geiger, B., et al. (2015). Study of Osteoclast Adhesion to Cortical Bone Surfaces: A Correlative Microscopy Approach for Concomitant Imaging of Cellular Dynamics and Surface Modifications. ACS Applied Materials & Interfaces, 7(51), 28517-28525. [Link]

  • Creative BioMart. (n.d.). Osteoblast and Osteoclast Markers. Creative BioMart. [Link]

  • Masarachia, P., et al. (1998). Histomorphometric Evidence for Echistatin Inhibition of Bone Resorption in Mice With Secondary Hyperparathyroidism. PubMed, 9492077. [Link]

  • Geiger, B., et al. (2015). Study of Osteoclast Adhesion to Cortical Bone Surfaces: A Correlative Microscopy Approach for Concomitant Imaging of Cellular Dynamics and Surface Modifications. PubMed Central, PMC4705608. [Link]

  • Pharmatest Services. (n.d.). In vitro assays, osteoclasts. Pharmatest Services. [Link]

  • Geiger, B., et al. (2015). Study of Osteoclast Adhesion to Cortical Bone Surfaces: A Correlative Microscopy Approach for Concomitant Imaging of Cellular Dynamics and Surface Modifications. Semantic Scholar. [Link]

  • Weng, T., et al. (2019). Osteoclast migration was evaluated by a Transwell assay. ResearchGate. [Link]

  • Atlantic Bone Screen. (n.d.). Osteoclasts. Atlantic Bone Screen. [Link]

  • Varghese, F., et al. (2022). In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal. Bio-protocol, 12(1), e4291. [Link]

  • Liu, Y., et al. (2018). Migration and Differentiation of Osteoclast Precursors under Gradient Fluid Shear Stress. Cellular and Molecular Bioengineering, 11(4), 263-272. [Link]

Sources

An In-depth Technical Guide to the Disulfide Bond Arrangement in Echistatin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Echistatin, a 49-amino acid polypeptide isolated from the venom of the saw-scaled viper (Echis carinatus), represents a canonical member of the short disintegrin family.[1] Its potent antagonism of several integrin receptors, including αIIbβ3, αvβ3, and α5β1, is mediated by a strategically presented Arg-Gly-Asp (RGD) sequence.[2][3] This potent inhibitory activity makes echistatin a subject of intense research for therapeutic applications, particularly in oncology and thrombosis. The structural integrity and biological function of echistatin are critically dependent on a compact, cysteine-rich core, stabilized by a precise network of four disulfide bonds. This guide provides a comprehensive technical overview of the disulfide bond arrangement within echistatin, the experimental methodologies used for its determination, its profound impact on the protein's three-dimensional structure and function, and the strategies for its synthetic refolding.

Introduction: Echistatin as a Model Disintegrin

Disintegrins are a class of cysteine-rich proteins found in viper venom that potently inhibit platelet aggregation and integrin-mediated cell adhesion.[4][5] Echistatin is one of the smallest and most thoroughly characterized members of this family.[1][6] Its structure is defined by two key functional regions: a highly flexible loop presenting the RGD motif, which is the primary site of integrin recognition, and a C-terminal tail that modulates binding affinity and selectivity.[2][6] These functional domains are presented on a rigid scaffold, the formation of which is entirely dependent on the correct pairing of its eight cysteine residues to form four stabilizing disulfide bridges.[7] Understanding this disulfide architecture is therefore fundamental to comprehending its mechanism of action and to the rational design of novel therapeutics.

Primary Structure and Cysteine Residue Positions

Echistatin is a single-chain polypeptide of 49 residues.[1] The primary sequence contains eight cysteine residues at positions 2, 7, 8, 11, 20, 32, 37, and 39, which are highly conserved among short disintegrins.[4]

The full amino acid sequence is as follows: Glu-Cys-Glu-Ser-Gly-Pro-Cys-Cys-Arg-Asn-Cys-Lys-Phe-Leu-Lys-Glu-Gly-Thr-Ile-Cys-Lys-Arg-Ala-Arg-Gly-Asp-Asp-Met-Asp-Asp-Tyr-Cys-Asn-Gly-Lys-Thr-Cys-Asp-Cys-Pro-Arg-Asn-Pro-His-Lys-Gly-Pro-Ala-Thr[8]

The eight cysteine residues are the focal points for the protein's tertiary structure, forming the covalent cross-links that define the folded core.

The Definitive Disulfide Bond Connectivity of Echistatin

Through a combination of sophisticated analytical techniques, the precise disulfide bridging pattern of echistatin has been unambiguously determined.[9][10][11] The four disulfide bonds create a compact, stable core from which the functional loops protrude.

Connectivity Data

The established disulfide linkages in native echistatin are summarized in the table below.

Bond #Cysteine 1 (Position)Cysteine 2 (Position)Description
1Cys-2Cys-11Links the N-terminal region to a central turn.
2Cys-7Cys-32A long-range bond connecting two distinct loops.
3Cys-8Cys-37A second long-range bond adjacent to the first.
4Cys-20Cys-39Anchors the base of the RGD loop to the C-terminal region.

This connectivity has been confirmed by both NMR spectroscopy and chemical mapping methods.[9][10][12]

Visualization of Disulfide Connectivity

The following diagram illustrates the covalent linkage pattern of the eight cysteine residues within the linear amino acid sequence of echistatin.

Echistatin_Disulfide_Bonds cluster_sequence Echistatin Amino Acid Sequence (Cysteine Positions) C2 Cys2 C7 Cys7 C11 Cys11 C2->C11 Bond 1 C8 Cys8 C32 Cys32 C7->C32 Bond 2 C37 Cys37 C8->C37 Bond 3 C20 Cys20 C39 Cys39 C20->C39 Bond 4

Caption: Disulfide bond connectivity map of echistatin.

Experimental Methodologies for Disulfide Bond Determination

The determination of disulfide linkages in a protein with multiple cysteines is a non-trivial analytical challenge. It requires methods that can preserve the native bonds during analysis and provide unambiguous evidence of specific cysteine-cysteine pairings. For echistatin, a combination of Nuclear Magnetic Resonance (NMR), chemical degradation, and mass spectrometry has been employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution.[13][14][15] For echistatin, 1H NMR was used to generate a set of distance constraints between protons throughout the protein.[9][11]

Causality and Rationale: By calculating a family of structures consistent with these distance constraints (using distance geometry and restrained molecular dynamics), researchers could distinguish between different possible disulfide bridging patterns.[9][11] The correct pattern (C2-C11, C7-C32, C8-C37, C20-C39) resulted in structures with the lowest energy and the best fit to the experimental NMR data. While NMR provides powerful structural insights, direct confirmation of the Cys7-Cys32 and Cys8-Cys37 pairing can be challenging due to their sequential and spatial proximity.[16] This necessitates complementary chemical methods for unambiguous assignment.

Chemical Mapping via Partial Reduction and Alkylation

This classical, yet definitive, method provides direct chemical evidence of disulfide linkages. A protocol developed specifically for echistatin demonstrated the power of this approach.[10][12]

Experimental Rationale: The core principle is to use a mild reducing agent under conditions that allow for the stepwise reduction of the most accessible disulfide bonds. By controlling factors like pH, temperature, and reaction time, a heterogeneous mixture of partially reduced intermediates can be generated. Each intermediate, containing one or more broken disulfide bonds (now free thiols), can be isolated and analyzed.

Step-by-Step Methodology:

  • Partial Reduction: The protein is incubated with a reducing agent, such as tris-(2-carboxyethyl)-phosphine (TCEP), at an acidic pH (e.g., pH 3). The acidic condition minimizes the risk of disulfide scrambling (rearrangement).[10][12]

  • Intermediate Separation: The reaction is stopped, and the resulting mixture of fully oxidized, partially reduced, and fully reduced echistatin is separated using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Alkylation: The free thiol groups (-SH) in each isolated intermediate are covalently modified (alkylated) with a reagent like iodoacetamide. This "caps" the cysteines that were part of the reduced bond, preventing them from re-oxidizing.

  • Sequencing: Each alkylated intermediate is subjected to Edman degradation or mass spectrometry to identify the positions of the modified cysteines.

By carefully controlling the reduction conditions, researchers were able to break the bonds sequentially, showing that the Cys2-Cys11 bond is the most susceptible, followed by the Cys7-Cys32 and Cys8-Cys37 bonds, with the Cys20-Cys39 bond being the most stable.[10][12]

Mass Spectrometry (MS)-Based Peptide Mapping

Mass spectrometry is the current gold standard for disulfide bond analysis due to its high sensitivity, speed, and accuracy.[17][18][19] The general workflow involves a "bottom-up" proteomics approach.[20]

Experimental Workflow Diagram:

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation Native_Protein Native Protein (Intact Disulfides) Denature Denature (e.g., Urea, Acid) Native_Protein->Denature Digest Enzymatic Digest (e.g., Trypsin) Under Non-Reducing Conditions Denature->Digest LC LC Separation (RP-HPLC) Digest->LC MS1 MS Scan (Detect Peptide Masses) LC->MS1 MS2 MS/MS Fragmentation (Sequence Peptides) MS1->MS2 Identify Identify Disulfide-Linked Peptide Pairs MS2->Identify Map Map Cysteine Connectivity Identify->Map

Caption: A generalized workflow for disulfide bond mapping by LC-MS/MS.

Detailed Protocol for MS-Based Disulfide Bond Mapping:

  • Sample Preparation (Non-Reduced): A solution of native echistatin is denatured under non-reducing, acidic conditions (e.g., in guanidine-HCl at pH 3.5) to unfold the protein while preserving the disulfide bonds.

  • Enzymatic Digestion: A protease (e.g., trypsin or pepsin) is added to cleave the protein into smaller peptides. The digestion is performed at a low pH to minimize disulfide exchange. Peptides originally linked by a disulfide bond will remain covalently attached.

  • LC-MS/MS Analysis: The resulting peptide mixture is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer (LC-MS/MS).[21]

    • LC Separation: Peptides are separated based on their hydrophobicity.

    • MS1 Scan: The mass spectrometer scans for all eluting peptide ions. Disulfide-linked peptides will have a mass equal to the sum of the two individual peptides minus 2 Da (for the two hydrogens lost during bond formation).

    • MS/MS Fragmentation: The instrument isolates these disulfide-linked precursor ions and fragments them. The resulting fragment ions are measured, providing sequence information that confirms the identity of the two peptides involved in the bond.[22]

  • Comparative Analysis (Reduced Sample): A parallel experiment is run where the protein digest is treated with a reducing agent (like DTT) before LC-MS analysis. In the resulting peptide map, the disulfide-linked peptide peaks will disappear, and two new peaks corresponding to the individual reduced peptides will appear, confirming the initial assignment.[21][23]

Structure-Function Implications of the Disulfide Architecture

The four disulfide bonds are not merely structural elements; they are critical enablers of echistatin's biological function.

  • Formation of a Rigid Core: The C2-C11, C7-C32, C8-C37, and C20-C39 linkages pull the polypeptide chain into a compact, globular core.[7][9] This core is highly stable and acts as a scaffold.

  • Presentation of the RGD Loop: The Cys20-Cys39 bond is particularly crucial as it forms the base of the hairpin loop that presents the RGD sequence (residues 24-26) at its apex.[7][9] This constrained, yet flexible, presentation is essential for high-affinity binding to the RGD-binding pocket of integrins.

  • Synergy with the C-Terminal Tail: The disulfide-stabilized structure brings the C-terminal tail into close proximity with the RGD loop.[2][6] NMR studies have revealed concerted motion between these two regions, suggesting they work in synergy to achieve full binding affinity and selectivity for different integrin subtypes.[2][16] The rigid core ensures these two functional sites are correctly oriented relative to one another.

  • Inhibitory Potency: Reduction of the disulfide bonds completely abolishes the inhibitory activity of echistatin, demonstrating that the three-dimensional fold is an absolute requirement for function.[1]

Chemical Synthesis and Oxidative Folding

The synthesis of echistatin provides profound insight into its structural stability. Echistatin has been successfully produced via solid-phase peptide synthesis.[24][25]

The Folding Pathway:

  • Synthesis: A linear 49-amino acid polypeptide with eight free cysteine (thiol) groups is synthesized. This reduced form is known as octahydroechistatin.

  • Oxidative Folding: The linear peptide is dissolved in a slightly alkaline buffer (e.g., pH 8) and exposed to air.[24][25] The dissolved oxygen facilitates the oxidation of the thiol groups to form the four disulfide bonds.

  • High-Fidelity Folding: Remarkably, this air oxidation process regenerates homogeneous, fully active echistatin in a near-quantitative yield.[24][25]

This highly specific refolding demonstrates a crucial principle of protein chemistry: the primary amino acid sequence of echistatin contains all the necessary information to guide its folding into the single, thermodynamically most stable, and biologically active conformation.[24] The native disulfide bond arrangement represents the global energy minimum for the folded polypeptide.

Conclusion

The disulfide bond arrangement of echistatin (C2-C11, C7-C32, C8-Cys37, C20-C39) is the defining structural feature of this potent integrin antagonist. Determined through the synergistic application of NMR spectroscopy, chemical mapping, and mass spectrometry, this specific pattern of four cross-links forges a rigid, stable core. This core acts as a critical scaffold, correctly positioning the RGD-containing loop and the C-terminal tail for high-affinity, synergistic binding to its target integrins. The ability of the chemically synthesized linear peptide to spontaneously fold into this native arrangement underscores the thermodynamic favorability of this structure. For researchers in drug development, a deep understanding of this disulfide architecture is paramount for designing novel disintegrin-based therapeutics with enhanced potency and selectivity.

References

  • Structural Insight into Integrin Recognition and Anticancer Activity of Echistatin. MDPI. [Link]

  • Conformation and concerted dynamics of the integrin-binding site and the C-terminal region of echistatin revealed by homonuclear NMR. PubMed Central. [Link]

  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. PubMed Central. [Link]

  • 2ECH: ECHISTATIN-THE REFINED STRUCTURE OF A DISINTEGRIN IN SOLUTION BY 1H NMR. RCSB PDB. [Link]

  • Nuclear magnetic resonance spectroscopy of proteins. Wikipedia. [Link]

  • NMR spectroscopy and protein structure determination: applications to drug discovery and development. PubMed. [Link]

  • NMR Spectroscopy & Protein Structure Determination. Study.com. [Link]

  • Direct mass spectrometric characterization of disulfide linkages. PubMed Central. [Link]

  • Introduction to NMR spectroscopy of proteins. Duke University. [Link]

  • The solution structure of echistatin: evidence for disulphide bond rearrangement in homologous snake toxins. PubMed. [Link]

  • Echistatin disulfide bridges: selective reduction and linkage assignment. PubMed. [Link]

  • Conformation and concerted dynamics of the integrin-binding site and the C-terminal region of echistatin revealed by homonuclear NMR. Portland Press. [Link]

  • Chemical synthesis of echistatin, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs. PNAS. [Link]

  • Generic Workflow for Mapping of Complex Disulfide Bonds Using In-Source Reduction and Extracted Ion Chromatograms from Data-Dependent Mass Spectrometry. ACS Publications. [Link]

  • A Brief on The NMR Spectroscopy of Proteins. Conduct Science. [Link]

  • Determining Disulfide Bond Position by Peptide Mapping with LC-MS/MS. SCIEX. [Link]

  • Determination of Disulfide-Bond Linkages in Proteins. PubMed. [Link]

  • Experimental Assignment of Disulfide‐Bonds in Purified Proteins. Scilit. [Link]

  • Methods for Detecting Protein Disulfide Bonds. Mtoz Biolabs. [Link]

  • Biochemical characterization of the binding of echistatin to integrin alphavbeta3 receptor. PubMed. [Link]

  • Experimental Assignment of Disulfide-Bonds in Purified Proteins. PubMed Central. [Link]

  • Echistatin disulfide bridges: selective reduction and linkage assignment. PubMed Central. [Link]

  • Echistatin disulfide bridges: Selective reduction and linkage assignment. Semantic Scholar. [Link]

  • Chemical synthesis of echistatin, a potent inhibitor of platelet aggregation from Echis carinatus. PNAS. [Link]

  • 9JEI: Integrin alpha-v beta-3 in complex with Echistatin. RCSB PDB. [Link]

  • Echistatin. A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus. PubMed. [Link]

  • Structure-Function Relationship of the Disintegrin Family: Sequence Signature and Integrin Interaction. PubMed Central. [Link]

  • Disintegrin metalloproteinase/disintegrin echistatin - Echis carinatus sochureki (Saw-scaled viper). UniProt. [Link]

  • Three-dimensional structure of echistatin, the smallest active RGD protein. Biochemistry. [Link]

  • Structural Insight into Integrin Recognition and Anticancer Activity of Echistatin. PubMed Central. [Link]

  • Function of disintegrin-like/cysteine-rich domains of atrolysin A. Inhibition of platelet aggregation by recombinant protein and peptide antagonists. PubMed. [Link]

  • Structure-Function Relationship of the Disintegrin Family: Sequence Signature and Integrin Interaction. Frontiers in Molecular Biosciences. [Link]

  • A Disintegrin and Metalloprotease (ADAM): Historical Overview of Their Functions. MDPI. [Link]

  • Disulfide Bonds as Regulators of Integrin Function in Thrombosis and Hemostasis. Mary Ann Liebert, Inc., publishers. [Link]

  • The disintegrin echistatin stabilizes integrin alphaIIbbeta3's open conformation and promotes its oligomerization. PubMed. [Link]

  • Echistatin: the refined structure of a disintegrin in solution by 1H NMR and restrained molecular dynamics. PubMed. [Link]

  • Disintegrin. Wikipedia. [Link]

  • Chemical Synthesis, Backbone Cyclization and Oxidative Folding of Cystine-knot Peptides — Promising Scaffolds for Applications in Drug Design. PubMed Central. [Link]

Sources

Methodological & Application

Application Note: In Vivo Administration of Echistatin for Animal Studies

[1][2][3][4]

Abstract & Introduction

Echistatin is a 49-amino acid disintegrin derived from the venom of the saw-scaled viper (Echis carinatus).[1][2] It is one of the most potent known antagonists of the



In animal models, Echistatin is utilized primarily to block integrin-mediated cell adhesion. Its two most critical applications are:

  • Inhibition of Bone Resorption: Prevents osteoclasts (which express high levels of

    
    ) from sealing onto the bone matrix, thereby treating osteoporosis models.
    
  • Inhibition of Angiogenesis: Blocks endothelial cell migration and survival, serving as a tool in oncology and metastasis research.

This guide provides field-proven protocols for formulating and administering Echistatin, emphasizing the distinction between acute bolus dosing and chronic continuous infusion.

Pharmacodynamics & Mechanism of Action

To design a valid experiment, one must understand that Echistatin does not merely "kill" cells; it mechanically uncouples them from their environment.

  • The RGD Loop: Echistatin contains an arginine-glycine-aspartic acid (RGD) sequence located at the tip of a flexible hairpin loop.

  • Competitive Antagonism: This RGD loop binds with high affinity (

    
     nM) to the ligand-binding pocket of the integrin, physically blocking natural ligands like vitronectin, fibrinogen, and osteopontin.
    
  • Anoikis: By preventing adhesion, Echistatin denies anchorage-dependent cells (like endothelial cells and osteoclasts) the survival signals usually generated by the Extracellular Matrix (ECM), leading to apoptosis (anoikis) or functional paralysis.

Visualization: Mechanism of Action[7]

Echistatin_MechanismEchistatinEchistatin Peptide(RGD Loop)IntegrinIntegrin Receptor(αvβ3 / αIIbβ3)Echistatin->Integrin High-Affinity Blockade(Kd ~0.5 nM)SignalingIntracellular Signaling(FAK/Src Pathway)Integrin->Signaling Activation BlockedNaturalLigandNatural Ligands(Vitronectin/Fibrinogen)NaturalLigand->Integrin Normal BindingOutcomeFunctional Outcome:- Osteoclast Detachment- Endothelial Apoptosis- Platelet InhibitionSignaling->Outcome Downstream Effect

Figure 1: Echistatin acts as a competitive antagonist, occupying the integrin receptor to prevent natural ligand binding and downstream signaling.

Pre-Formulation & Handling

Echistatin is a cysteine-rich peptide with four disulfide bridges.[2] Improper handling will disrupt its tertiary structure, rendering the RGD loop ineffective.

ParameterSpecificationNotes
Solvent Sterile Saline (0.9%) or PBS (pH 7.4)Soluble in aqueous buffers. Avoid detergents unless necessary.
Stock Conc. 1.0 mg/mLHigher concentrations may require minute amounts of DMSO (check lot specific CoA), but aqueous is preferred for in vivo.
Storage -20°C or -80°CStore lyophilized powder desiccated.
Stability Aliquot immediatelyDo not freeze-thaw. Once reconstituted, use within 24 hours or freeze in single-use aliquots.
Plasticware PolypropyleneAvoid polystyrene to prevent peptide adsorption to tube walls.

In Vivo Administration Protocols

Protocol A: Chronic Infusion (Bone Resorption/Osteoporosis)

Application: Prevention of bone loss in ovariectomized (OVX) mice or rats.[3] Rationale: Echistatin has a short plasma half-life. Bolus injections are insufficient for 24/7 osteoclast inhibition. Continuous infusion via osmotic pumps is the Gold Standard.

1. Dosage Calculation

Based on pivotal studies (e.g., Yamamoto et al., Endocrinology 1998):

  • Mouse Dose: 0.36

    
    g / hour / g body weight.[3]
    
    • Daily Load:

      
       8.6 mg/kg/day.
      
    • Example: For a 25g mouse:

      
       g/hour .
      
    • Daily Total:

      
      g/hr 
      
      
      24 hr = 216
      
      
      g/day .
  • Rat Dose: 0.26

    
    g / hour / g body weight.[3]
    
2. Pump Preparation Workflow

Use Alzet® Osmotic Pumps (e.g., Model 2002 for 14 days or Model 2004 for 28 days).

Pump_WorkflowStep11. Calculate Concentration(Based on Pump Flow Rate)Step22. Reconstitute Echistatin(Sterile PBS)Step1->Step2Step33. Fill Pump(Anaerobic technique)Step2->Step3Step44. Prime Pump(Overnight in saline @ 37°C)Step3->Step4Step55. Surgical Implantation(Subcutaneous Scruff)Step4->Step5

Figure 2: Critical workflow for preparing osmotic pumps to ensure immediate and consistent delivery upon implantation.

3. Surgical Implantation Steps
  • Anesthetize animal (Isoflurane).

  • Shave and disinfect the skin between the scapulae.

  • Make a small mid-scapular incision (<1 cm).

  • Create a subcutaneous pocket using blunt dissection (hemostat).

  • Insert the primed pump (delivery portal first) into the pocket.

  • Close incision with wound clips or sutures.

Protocol B: Acute Administration (Angiogenesis/Tumor Models)

Application: Inhibition of tumor growth, metastasis, or acute platelet aggregation. Rationale: Angiogenesis studies often require higher peak concentrations to affect endothelial proliferation.

  • Route: Intraperitoneal (IP) or Intravenous (IV - tail vein).

  • Dosage: 0.1 – 1.0 mg/kg (Bolus).

    • Warning: The

      
       of crude venom is ~4 mg/kg.[2] While pure Echistatin is less toxic, doses >1 mg/kg bolus increase the risk of hemorrhage.
      
  • Schedule: Daily or twice daily.

  • Vehicle: Sterile PBS.

Comparative Data: Route vs. Efficacy

RouteTarget ApplicationProsCons
SC Osmotic Pump Osteoporosis / Bone LossConstant serum levels; No stress from repeated handling.Requires surgery; Fixed dose rate.
Intraperitoneal (IP) Tumor XenograftsEasy to administer; Good absorption.Fluctuating serum levels; Risk of organ puncture.
Intravenous (IV) Platelet/MetastasisImmediate bioavailability (100%).Technically demanding; Rapid clearance (short

).

Troubleshooting & Self-Validating Controls

To ensure scientific integrity, every experiment must include controls that validate the mechanism of action.

The "Self-Validating" Checklist
  • Did it bind?

    • Validation: Perform an ex vivo platelet aggregation assay using PRP (Platelet Rich Plasma) from a treated animal. If platelets still aggregate with ADP/Thrombin, the Echistatin dose is too low or the peptide degraded.

  • Is it specific?

    • Control: Use a scrambled peptide control (e.g., R-G-E or scrambled sequence) to prove that effects are RGD-dependent and not due to general peptide toxicity.

  • Did it reach the bone?

    • Readout: For bone studies, perform Histomorphometry.[3][4][5] You should see an increase in osteoclast number (due to feedback loop) but a decrease in resorption pits (functional failure). If osteoclast numbers drop significantly, you may be seeing non-specific toxicity rather than specific integrin blockade.

Common Pitfalls
  • Aggregation: Echistatin can aggregate at high concentrations. Always vortex gently and spin down before loading pumps.

  • Hemorrhage: Monitor animals for signs of bleeding (pale paws/ears, lethargy). If observed, reduce dose immediately.

  • Species Specificity: Echistatin binds human, rat, and mouse integrins well, but affinity varies. Always run a pilot dose-response study if changing species.

References

  • Yamamoto, M. et al. (1998). "The integrin ligand echistatin prevents bone loss in ovariectomized mice and rats."[3][4] Endocrinology, 139(3), 1411-1419.

  • Masuda, M. et al. (2004). "The disintegrin echistatin stabilizes integrin alphaIIbbeta3's open conformation and promotes its oligomerization."[6] Journal of Molecular Biology, 342(5), 1625-1636.[6]

  • Brooks, P.C. et al. (1994). "Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels." Cell, 79(7), 1157-1164.

  • Sato, M. et al. (1990).[7] "Echistatin is a potent inhibitor of bone resorption in culture."[7][8] Journal of Cell Biology, 111(4), 1713-1723.[7]

  • Kumar, C.C. et al. (1997).[7] "Biochemical characterization of the binding of echistatin to integrin alphavbeta3 receptor." Journal of Pharmacology and Experimental Therapeutics, 283(2), 843-853.[7]

Echistatin in a competitive binding assay with αvβ3

Application Note: Echistatin as a High-Affinity Tracer for Integrin Competitive Binding Assays[1]

Abstract & Introduction

The integrin

1

To screen for potent

Echistatin


This Application Note details the mechanistic basis and step-by-step protocol for a Solid-Phase Competitive Binding Assay using Biotinylated Echistatin. This format eliminates the variability of cell-based assays and the safety hazards of radioligands (

Mechanism of Action

Echistatin belongs to the disintegrin family of cysteine-rich peptides. Its high affinity stems from a specific structural arrangement where the Arg-Gly-Asp (RGD) motif is presented at the apex of a flexible hairpin loop, stabilized by four disulfide bridges.

Structural Determinants of Affinity[2]
  • The RGD Loop: The primary anchor point that inserts into the interface between the

    
     and 
    
    
    subunits.
  • C-Terminal Tail: Unlike short synthetic RGD peptides, Echistatin's C-terminal tail (residues 40-49) interacts with additional sites on the

    
     subunit, locking the integrin into a high-affinity conformation and reducing the dissociation rate (
    
    
    ).
  • Cation Dependency: The interaction is strictly dependent on divalent cations. Manganese (

    
    ) is preferred in assays as it stabilizes the integrin's "open" (high-affinity) headpiece conformation, whereas Calcium (
    
    
    ) can maintain a "closed" (low-affinity) state.
Diagram 1: Echistatin Competitive Binding Mechanism

Echistatin_MechanismIntegrinαvβ3 Integrin(Immobilized)SignalHRP Signal(Detection)Integrin->SignalIf Echistatin bindsMnMn2+(Activator)Mn->IntegrinStabilizes Open ConformationEchistatinBiotin-Echistatin(Tracer)Echistatin->IntegrinHigh Affinity Binding(Kd ~0.4 nM)DrugTest Compound(Inhibitor)Drug->IntegrinCompetitive BindingNoSignalSignal Reduction(Inhibition)Drug->NoSignalDisplaces Echistatin

Caption: Echistatin competes with test compounds for the RGD-binding pocket of activated

2

Experimental Protocol: Solid-Phase Competitive Binding

This protocol uses purified human

Materials Required[3][4][5][6][7][8][9][10]
  • Receptor: Purified human

    
     integrin (e.g., from placenta or recombinant).
    
  • Tracer: Biotinylated Echistatin (ensure mono-biotinylation to preserve RGD steric freedom).

  • Control Ligand: Unlabeled Echistatin or c(RGDyK) peptide.

  • Plates: 96-well high-binding ELISA plates (e.g., Nunc Maxisorp).

  • Detection: Streptavidin-HRP and TMB Substrate.[3]

Buffer Recipes (Critical)
BufferCompositionPurpose
Coating Buffer PBS, pH 7.4 (No

)
Passive adsorption of receptor.
Blocking Buffer PBS + 3% BSA (w/v)Prevents non-specific binding (NSB).
Binding Buffer 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA, 1 mM


is essential for high-affinity binding.
Wash Buffer Binding Buffer + 0.05% Tween-20Removes unbound ligand.
Step-by-Step Workflow
Phase 1: Plate Preparation[4]
  • Coating: Dilute purified

    
     integrin to 1.0 µg/mL  in Coating Buffer. Add 100 µL/well.
    
  • Incubation: Incubate overnight at 4°C.

  • Blocking: Decant coating solution.[3] Add 200 µL/well Blocking Buffer.[3] Incubate 2 hours at Room Temperature (RT).

  • Wash: Wash plate 2x with Wash Buffer.

Phase 2: Competitive Binding
  • Preparation of Compounds: Prepare serial dilutions of Test Compounds in Binding Buffer.

  • Tracer Addition: Prepare Biotin-Echistatin at a fixed concentration equal to its

    
     (approx. 0.5 nM ) in Binding Buffer.
    
    • Expert Tip: Using

      
       ensures the assay is sensitive to competitive inhibitors (Cheng-Prusoff optimization).
      
  • Reaction: Add 50 µL of Test Compound dilution + 50 µL of Biotin-Echistatin to the wells (Final Volume: 100 µL).

  • Equilibrium: Incubate for 3 hours at RT on a slow orbital shaker.

    • Note: Echistatin has a slow dissociation rate; sufficient time is needed to reach true equilibrium.

Phase 3: Detection
  • Wash: Wash plate 3x with Wash Buffer to remove unbound tracer.

  • Streptavidin-HRP: Add 100 µL/well Streptavidin-HRP (diluted 1:5000 in Binding Buffer). Incubate 45 mins at RT.

  • Develop: Wash 3x. Add 100 µL TMB substrate. Incubate 10-15 mins (blue color develops).

  • Stop: Add 50 µL 1N

    
     (turns yellow). Read Absorbance at 450 nm.
    
Diagram 2: Assay Workflow

Assay_WorkflowStartStart: Coat Plate(αvβ3, 1 µg/mL, O/N)BlockBlock Surface(3% BSA, 2h)Start->BlockMixAdd Reagents(Test Cmpd + Biotin-Echistatin)Block->MixIncubateEquilibrium Binding(3h, RT, 1mM Mn2+)Mix->IncubateWashWash Unbound(3x Wash Buffer)Incubate->WashDetectAdd Streptavidin-HRP(45 min)Wash->DetectReadRead OD450(Data Analysis)Detect->Read

Caption: Step-by-step execution of the solid-phase competitive binding assay.

Data Analysis & Validation

To ensure scientific integrity, raw OD values must be converted into affinity constants (


Calculate % Inhibition
  • Total Binding: Wells with Biotin-Echistatin + Vehicle (no inhibitor).

  • NSB (Non-Specific Binding): Wells with Biotin-Echistatin + Excess unlabeled Echistatin (1 µM).

Determine

Fit the data to a 4-parameter logistic (4PL) non-linear regression model:

Calculate (Cheng-Prusoff Equation)

The



  • 
    :  Derived from your curve.
    
  • 
    :  Concentration of Biotin-Echistatin used (e.g., 0.5 nM).
    
  • 
    :  Dissociation constant of Echistatin for 
    
    
    (must be determined in a prior saturation binding experiment, typically 0.3–0.5 nM ).

Specificity Profile (Reference Data)

Echistatin is potent but not perfectly selective. It binds other RGD-integrins. When validating your assay, be aware of these comparative affinities:

Integrin SubtypeEchistatin Affinity (

)
Biological Role

0.36 nM Angiogenesis, Bone Resorption

0.57 nMFibronectin Receptor

0.90 nMPlatelet Aggregation

Note: To ensure your test compound is specific for


Troubleshooting & Expert Insights

  • Issue: Low Signal-to-Noise Ratio.

    • Cause: Inactive Integrin.

    • Solution: Ensure

      
       is fresh. 
      
      
      oxidizes over time. Do not use PBS with
      
      
      as the binding buffer; calcium can compete with manganese and induce a lower affinity state.
  • Issue: High Non-Specific Binding (NSB).

    • Cause: Echistatin is "sticky" (basic pI).

    • Solution: Increase BSA in the binding buffer to 0.5% or add 0.01% Tween-20 during the binding step (not just wash step).

  • Issue: "Flat" Inhibition Curves.

    • Cause: Ligand Depletion.

    • Solution: Ensure the molar amount of integrin coated is significantly lower than the concentration of the tracer (

      
      ). If 
      
      
      is too high, you are measuring titration, not equilibrium binding.

References

  • Kumar, C. C., et al. (1997).[5] "Biochemical characterization of the binding of echistatin to integrin alpha v beta 3 receptor." Journal of Pharmacology and Experimental Therapeutics, 283(2), 843-853.[5]

  • Wierzbicka-Patynowski, I., et al. (1999). "Structural requirements of echistatin for the recognition of alpha(v)beta(3) and alpha(5)beta(1) integrins." Journal of Biological Chemistry, 274(53), 37809-37814.

  • Mould, P. A. (2009).[6] "Solid phase assays for studying ECM protein-protein interactions." Methods in Molecular Biology, 522, 195-200.[6]

  • Marcinkiewicz, C., et al. (1997). "Significance of RGD loop and C-terminal domain of echistatin for recognition of alphaIIb beta3 and alpha(v) beta3 integrins." Blood, 90(4), 1565-1575.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

Application Note: Echistatin as a High-Affinity Probe for Integrin Biology

[1][2]

Introduction & Product Characterization

Echistatin is a 49-amino acid disintegrin originally isolated from the venom of the saw-scaled viper (Echis carinatus).[1][2] Unlike short synthetic RGD peptides, Echistatin possesses a rigid disulfide-bonded scaffold that presents the Arg-Gly-Asp (RGD) loop in a conformation with exceptional affinity for


It is widely regarded as the "gold standard" antagonist for


Physical Specifications
ParameterSpecification
Molecular Weight ~5.4 kDa
Sequence ECESGPCCRNCKFLKEGTICKRARGDDMDDYCNGKTCDCPRNPHKGPAT
Key Motif RGD (Residues 24-26)
Disulfide Bonds 4 bridges (Cys2-Cys11, Cys7-Cys32, Cys8-Cys37, Cys20-Cys39)
Purity

95% (HPLC)
Formulation Lyophilized powder (usually trifluoroacetate salt)
Reconstitution & Storage (Critical Protocol)
  • Solubility: Echistatin is not universally soluble in neutral buffers immediately.

    • Step 1: Dissolve in sterile water first to 1 mg/mL.

    • Step 2: If turbidity persists, add trace

      
       (< 50 
      
      
      L) or dilute acetic acid.
    • Step 3: Dilute to working concentration with PBS or culture media.

  • Storage: Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles.

Mechanism of Action: The Disintegrin Advantage

Echistatin functions as a competitive antagonist.[3] However, its potency is not derived solely from the RGD loop. Structural studies (NMR and X-ray crystallography) reveal that the C-terminal tail (HKGPAT ) acts synergistically with the RGD loop to stabilize the binding pocket on the integrin headpiece.

Key Binding Targets:

  • 
    : 
    
    
    (Inhibits osteoclast bone resorption, angiogenesis).
  • 
    : 
    
    
    (Inhibits platelet aggregation).
  • 
    : 
    
    
    (Inhibits fibronectin binding).[4]
Visualization: Competitive Inhibition Mechanism

EchistatinMechanismIntegrinIntegrin Receptor(αvβ3 / αIIbβ3)BlockSteric BlockadeIntegrin->BlockBound by EchistatinNativeLigandNative Ligand(Vitronectin/Fibrinogen)NativeLigand->IntegrinCompetesSignalingDownstream Signaling(FAK/Src Activation)EchistatinEchistatin(Disintegrin Scaffold)RGD_LoopRGD Loop(Primary Anchor)Echistatin->RGD_LoopCTermC-Term Tail(HKGPAT Synergy)Echistatin->CTermRGD_Loop->IntegrinHigh Affinity BindingCTerm->IntegrinStabilizes ComplexBlock->SignalingINHIBITION

Figure 1: Mechanism of Action. Echistatin utilizes a dual-site interaction (RGD loop + C-terminal tail) to occupy the integrin ligand-binding pocket, effectively blocking native ligands like Vitronectin and preventing downstream FAK/Src signaling.

Application I: Solid-Phase Integrin Binding Assay

This assay is the industry standard for determining the

Experimental Logic (Self-Validating)

To ensure the assay is measuring specific integrin binding and not non-specific plastic adhesion:

  • Positive Control: Wells coated with Vitronectin (native ligand) without inhibitor.

  • Negative Control: Wells blocked with BSA only (no receptor/ligand).

  • Validation: Use EDTA (metal chelator). Integrins require divalent cations (

    
     or 
    
    
    ) for activation. If EDTA does not abolish binding, you are measuring non-specific noise.
Detailed Protocol

Materials:

  • Purified Integrin (e.g., human

    
    ).[5][6]
    
  • Biotinylated Echistatin (or Biotinylated Vitronectin if using Echistatin as the inhibitor).

  • Binding Buffer: 20 mM Tris (pH 7.4), 150 mM NaCl, 1 mM

    
    , 0.1% BSA.
    

Workflow:

  • Coating: Coat 96-well microtiter plates with purified integrin (1–2

    
    g/mL in PBS) overnight at 4°C.
    
  • Blocking: Wash 3x with PBST. Block with 3% BSA/PBS for 2 hours at RT to prevent non-specific adsorption.

  • Competition:

    • Prepare serial dilutions of Echistatin (0.01 nM to 100 nM).

    • Mix Echistatin with a fixed concentration of Biotinylated-Ligand (e.g., Vitronectin).

    • Add mixture to wells. Incubate 2–3 hours at RT.

  • Detection:

    • Wash 3x with Binding Buffer.

    • Add Streptavidin-HRP (1:2000). Incubate 1 hour.

    • Develop with TMB substrate; stop with

      
      .
      
  • Analysis: Measure OD450. Plot sigmoidal dose-response curve to calculate

    
    .
    

Application II: Osteoclast Bone Resorption (Pit Assay)

Echistatin is a potent inhibitor of osteoclast function.[7] A critical biological insight is that Echistatin inhibits bone resorption at much lower concentrations (

cell adhesion

Protocol: Functional Pit Formation Assay

Objective: Quantify the anti-resorptive capacity of a drug using Echistatin as a positive control for inhibition.

Materials:

  • Dentine or cortical bone slices (sterile).

  • Primary Osteoclasts (isolated from murine long bones or differentiated from PBMCs via RANKL/M-CSF).[8]

  • Staining: Toluidine Blue or Wheat Germ Agglutinin (WGA)-Lectin.

Step-by-Step Workflow:

  • Substrate Preparation: Sterilize bone slices under UV light.[9] Place in 96-well plates.

  • Cell Seeding: Seed osteoclasts (

    
     cells/well) in 
    
    
    -MEM + 10% FBS + RANKL (50 ng/mL).
  • Treatment:

    • Control: Media only.

    • Echistatin Group: Add Echistatin (10 nM for complete block, 0.1 nM for partial).

    • Experimental Group: Your test compound.

  • Incubation: Culture for 24–48 hours at 37°C, 5%

    
    .
    
  • Lysis & Staining:

    • Remove cells (critical step): Sonicate or use 20 mM

      
       to lyse cells, leaving the bone surface clean.
      
    • Stain slices with 1% Toluidine Blue for 1 min.

  • Quantification:

    • Visualize under reflected light microscopy. Resorption pits appear as dark excavated lacunae.

    • Calculate % Resorbed Area using ImageJ.[10]

Visualization: Assay Workflow

PitAssaycluster_prepPhase 1: Preparationcluster_expPhase 2: Treatmentcluster_analysisPhase 3: AnalysisBoneSliceSterile BoneSlicesSeedingCo-Culture(24-48h)BoneSlice->SeedingOsteoclastsOsteoclastDifferentiationOsteoclasts->SeedingEchistatin_AddAdd Echistatin(10 nM)Seeding->Echistatin_AddInhibitionLysisCell Removal(NH4OH/Sonication)Echistatin_Add->LysisPost-IncubationStainStain Pits(Toluidine Blue)Lysis->StainQuantQuantify Area(Microscopy)Stain->Quant

Figure 2: Osteoclast Pit Assay Workflow. Key critical step is the removal of cells (Lysis) to visualize the underlying resorption pits on the cortical bone substrate.

Application III: Tumor Imaging & Oncology[12]

Because

  • Radiolabeling: Echistatin can be iodinated (

    
    ) or conjugated with chelators (DOTA/NOTA) for PET imaging (
    
    
    ,
    
    
    ).
  • Protocol Note: Due to the presence of Lysines in the C-tail, amine-reactive conjugation (e.g., NHS-esters) is feasible but may affect affinity if the critical Lys residues near the RGD loop are modified. Site-specific conjugation is recommended.

Comparative Data: Integrin Inhibition Potency
Integrin SubtypeLigandEchistatin

(nM)
Biological Consequence

Vitronectin0.1 – 0.5 Inhibition of bone resorption; Anti-angiogenic.

Fibrinogen0.9 – 2.0 Inhibition of platelet aggregation.

Fibronectin0.5 – 10 Inhibition of tumor cell migration/invasion.

References

  • Sato, M., et al. (1990).[11] "Echistatin is a potent inhibitor of bone resorption in culture."[7][11] Journal of Cell Biology, 111(4), 1713-1723.[11] Link

  • Kumar, C. C., et al. (1997).[12] "Biochemical characterization of the binding of echistatin to integrin alpha v beta 3 receptor." Journal of Pharmacology and Experimental Therapeutics, 283(2), 843-853.[12] Link

  • Garsky, V. M., et al. (1989).[2] "Chemical synthesis of echistatin, a potent inhibitor of platelet aggregation from Echis carinatus."[2] Proceedings of the National Academy of Sciences, 86(11), 4022-4026.[2] Link[2]

  • Marcinkiewicz, C., et al. (1997). "Significance of RGD loop and C-terminal domain of echistatin for recognition of alphaIIb beta3 and alpha(v) beta3 integrins." Blood, 90(4), 1565-1575.[2] Link

  • Beer, A. J., et al. (2005). "Biodistribution and pharmacokinetics of the alphavbeta3-selective tracer 18F-galacto-RGD in cancer patients." Journal of Nuclear Medicine, 46(8), 1333-1341. Link

Application Notes and Protocols: Echistatin in Thrombosis Research Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Disintegrin Echistatin - A Potent Tool for Thrombosis Research

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical contributor to the pathophysiology of major cardiovascular events such as myocardial infarction and stroke. The intricate process of thrombus formation is heavily reliant on platelet aggregation, a process mediated by the activation of integrin receptors, most notably αIIbβ3 (also known as glycoprotein IIb/IIIa). The pursuit of potent and specific inhibitors of platelet aggregation is a cornerstone of anti-thrombotic drug discovery.

Echistatin, a 49-amino acid polypeptide isolated from the venom of the saw-scaled viper (Echis carinatus), stands out as a powerful investigational tool in this field.[1] As a member of the disintegrin family of proteins, echistatin potently inhibits platelet aggregation by targeting integrin receptors.[2] Its mechanism of action, centered around a conserved Arg-Gly-Asp (RGD) sequence, allows it to competitively block the binding of fibrinogen to the αIIbβ3 integrin on activated platelets, thereby preventing the formation of platelet-platelet bridges that are essential for thrombus formation.[1]

This application note provides a comprehensive guide for the utilization of echistatin in common in vitro and in vivo models of thrombosis research. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to effectively employ echistatin as a potent anti-thrombotic agent in their studies.

Mechanism of Action: Echistatin's High-Affinity Interaction with Integrins

Echistatin's anti-thrombotic activity stems from its high-affinity binding to specific integrin receptors, primarily αIIbβ3 on platelets and αvβ3 on various other cell types, including endothelial cells.[2] The core of this interaction is the RGD motif located on a flexible loop of the echistatin protein.[3] This RGD sequence mimics the recognition site for natural ligands of the αIIbβ3 integrin, such as fibrinogen and von Willebrand factor.

Upon platelet activation, the αIIbβ3 integrin undergoes a conformational change, exposing its RGD-binding site. Echistatin competitively binds to this site, physically obstructing the binding of fibrinogen and thereby inhibiting the final common pathway of platelet aggregation.[1] This blockade is effective against a variety of platelet agonists, including ADP, collagen, and thrombin.[1][3]

The binding of echistatin to integrins not only physically blocks ligand binding but can also modulate intracellular signaling pathways. For instance, in adherent platelets, echistatin has been shown to inhibit the tyrosine phosphorylation of key signaling proteins such as pp72syk and pp125FAK (Focal Adhesion Kinase), which are crucial for integrin-mediated signal transduction.[4]

Echistatin_Signaling cluster_platelet Platelet Cytoplasm cluster_signaling Downstream Signaling Fibrinogen Fibrinogen Integrin_active αIIbβ3 (Active) Fibrinogen->Integrin_active Binding Echistatin Echistatin Echistatin->Integrin_active Competitive Inhibition FAK FAK Echistatin->FAK Inhibition of Phosphorylation Syk Syk Echistatin->Syk Inhibition of Phosphorylation Integrin_inactive αIIbβ3 (Inactive) Integrin_inactive->Integrin_active Integrin_active->FAK Integrin_active->Syk Phosphorylation Tyrosine Phosphorylation FAK->Phosphorylation Syk->Phosphorylation Aggregation Platelet Aggregation Phosphorylation->Aggregation Platelet_Agonists Platelet Agonists (ADP, Collagen, Thrombin) Platelet_Agonists->Integrin_inactive Activation

Echistatin's Mechanism of Action

Data Presentation: Inhibitory Potency of Echistatin

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of echistatin for platelet aggregation induced by various agonists in different species. This data highlights the potent and broad-spectrum anti-platelet activity of echistatin.

SpeciesAgonistIC50 (nM)Reference
HumanADP33[3]
HumanADP101 ± 4[5]
CanineADP127 ± 32[5]
RabbitThrombin~1850 (10 µg/ml)[6]

Experimental Protocols

In Vitro Application: Platelet Aggregation Assay

This protocol details the use of light transmission aggregometry (LTA) to assess the inhibitory effect of echistatin on platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Echistatin (lyophilized powder)

  • Agonists: Adenosine diphosphate (ADP), Collagen

  • Human whole blood (collected in 3.2% or 3.8% sodium citrate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Platelet aggregometer

  • Aggregometer cuvettes with stir bars

  • Centrifuge

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect fresh human blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Echistatin Preparation:

    • Reconstitute lyophilized echistatin in PBS to create a stock solution (e.g., 1 mM).

    • Prepare serial dilutions of echistatin in PBS to achieve the desired final concentrations for the assay (e.g., 10 nM to 1 µM).

  • Platelet Aggregation Measurement:

    • Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add 50 µL of the echistatin dilution or PBS (vehicle control) to the PRP and incubate for 2-5 minutes.

    • Initiate platelet aggregation by adding a known concentration of an agonist (e.g., 10 µM ADP or 2 µg/mL collagen).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of echistatin.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the echistatin concentration to determine the IC50 value.

Platelet_Aggregation_Workflow Blood_Collection 1. Blood Collection (Sodium Citrate) Centrifuge_PRP 2. Centrifugation (Low Speed) to obtain PRP Blood_Collection->Centrifuge_PRP Centrifuge_PPP 3. Centrifugation (High Speed) to obtain PPP Centrifuge_PRP->Centrifuge_PPP PRP_Adjustment 4. Adjust Platelet Count in PRP using PPP Centrifuge_PRP->PRP_Adjustment Centrifuge_PPP->PRP_Adjustment Incubation 6. Incubate PRP with Echistatin or Vehicle PRP_Adjustment->Incubation Echistatin_Prep 5. Prepare Echistatin Dilutions Echistatin_Prep->Incubation Agonist_Addition 7. Add Agonist (ADP, Collagen) Incubation->Agonist_Addition Aggregation_Measurement 8. Measure Aggregation (Light Transmission) Agonist_Addition->Aggregation_Measurement Data_Analysis 9. Data Analysis (IC50 Determination) Aggregation_Measurement->Data_Analysis

In Vitro Platelet Aggregation Assay Workflow
In Vivo Application: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This protocol describes a widely used model to induce arterial thrombosis in mice and how to assess the anti-thrombotic effect of echistatin.

Materials:

  • Echistatin

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)

  • Filter paper discs (1-2 mm diameter)

  • Surgical microscope

  • Micro-surgical instruments (forceps, scissors)

  • Doppler flow probe

  • Saline solution

Protocol:

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse via intraperitoneal injection of a ketamine/xylazine cocktail.

    • Ensure adequate anesthesia by monitoring the pedal withdrawal reflex.

    • Maintain the mouse's body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision to expose the right common carotid artery.

    • Carefully dissect the artery from the surrounding connective tissue and vagus nerve.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Echistatin Administration:

    • Based on previous studies with other disintegrins and anti-platelet agents in this model, a bolus intravenous (tail vein) injection of echistatin (e.g., 0.1-1.0 mg/kg) can be administered 15-30 minutes prior to inducing thrombosis. The optimal dose should be determined empirically.

  • Thrombus Induction:

    • Saturate a small filter paper disc with FeCl3 solution.

    • Apply the FeCl3-soaked filter paper to the adventitial surface of the carotid artery for 3-5 minutes.

    • Remove the filter paper and rinse the area with saline.

  • Monitoring and Data Collection:

    • Continuously monitor carotid artery blood flow using the Doppler probe.

    • Record the time to vessel occlusion, defined as the cessation of blood flow.

    • At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis (e.g., H&E staining) to visualize the thrombus.

  • Data Analysis:

    • Compare the time to occlusion in echistatin-treated mice to that in vehicle-treated control mice.

    • Statistical analysis (e.g., Kaplan-Meier survival curve, t-test) should be used to determine the significance of any observed differences.

FeCl3_Thrombosis_Workflow Anesthesia 1. Anesthetize Mouse Surgery 2. Expose Carotid Artery and Place Flow Probe Anesthesia->Surgery Echistatin_Admin 3. Administer Echistatin (i.v.) or Vehicle Surgery->Echistatin_Admin FeCl3_Application 4. Apply FeCl3-soaked Filter Paper to Artery Echistatin_Admin->FeCl3_Application Monitoring 5. Monitor Blood Flow and Time to Occlusion FeCl3_Application->Monitoring Tissue_Harvest 6. (Optional) Harvest Artery for Histology Monitoring->Tissue_Harvest Data_Analysis 7. Analyze Time to Occlusion and Thrombus Size Monitoring->Data_Analysis

In Vivo Ferric Chloride-Induced Thrombosis Workflow
Assessment of Bleeding Time

A critical aspect of developing anti-thrombotic agents is assessing their potential to increase bleeding risk. The mouse tail transection model is a standard method for this evaluation.

Materials:

  • Mice treated with echistatin or vehicle control

  • Saline solution (37°C)

  • Filter paper

  • Timer

Protocol:

  • Administer echistatin or vehicle to the mice as described in the in vivo thrombosis model.

  • After the desired pretreatment time, anesthetize the mouse.

  • Transect the distal 2-3 mm of the tail with a sharp scalpel.

  • Immediately immerse the tail in pre-warmed saline (37°C).

  • Start a timer and measure the time until bleeding ceases for at least 30 seconds.

  • If bleeding resumes, restart the timer and record the cumulative bleeding time. A cut-off time (e.g., 10-15 minutes) should be established.

Data Analysis:

  • Compare the bleeding times of echistatin-treated mice with those of the vehicle-treated control group.

  • A significant prolongation of bleeding time indicates a potential hemorrhagic side effect.

Conclusion and Future Perspectives

Echistatin serves as an invaluable tool for researchers investigating the mechanisms of thrombosis and evaluating novel anti-platelet therapies. Its potent and specific inhibition of the αIIbβ3 integrin provides a clear and reliable method for studying the role of this crucial receptor in platelet aggregation and thrombus formation. The detailed protocols provided in this application note offer a solid foundation for incorporating echistatin into both in vitro and in vivo experimental workflows.

The insights gained from studies utilizing echistatin have significantly contributed to our understanding of integrin biology and have paved the way for the development of clinically approved anti-platelet drugs. Future research may focus on leveraging the structural and functional properties of echistatin to design next-generation anti-thrombotic agents with improved efficacy and safety profiles.

References

  • Belisari, M. A., Lussignoli, S., & Colucci, M. (1998). Echistatin inhibits pp72syk and pp125FAK phosphorylation in fibrinogen-adherent platelets. Biochimie, 79(12), 769–773. [Link]

  • Garsky, V. M., Lumma, P. K., Freidinger, R. M., Pitzenberger, S. M., Randall, W. C., Veber, D. F., Gould, R. J., & Friedman, P. A. (1989). Chemical synthesis of echistatin, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs. Proceedings of the National Academy of Sciences of the United States of America, 86(11), 4022–4026. [Link]

  • Gan, Z. R., Gould, R. J., Jacobs, J. W., Friedman, P. A., & Polokoff, M. A. (1988). Echistatin. A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus. The Journal of biological chemistry, 263(36), 19827–19832. [Link]

  • Holahan, M. A., Mellott, M. J., & Garsky, V. M. (1991). Prevention of canine coronary artery thrombosis with echistatin, a potent inhibitor of platelet aggregation from the venom of the viper, Echis carinatus. Pharmacology, 42(6), 340–348. [Link]

  • Huang, T. F., Holt, J. C., Lukasiewicz, H., & Niewiarowski, S. (1987). Trigramin. A low molecular weight peptide inhibiting fibrinogen interaction with platelet receptors expressed on glycoprotein IIb-IIIa complex. The Journal of biological chemistry, 262(33), 16157–16163. [Link]

  • Wikipedia contributors. (2023, December 1). Disintegrin. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]

  • Ouyang, C., Ma, Y. H., Jih, H. C., & Teng, C. M. (1985). Characterization of the platelet aggregation inducer and inhibitor from Echis carinatus snake venom. Biochimica et biophysica acta, 841(1), 1–7. [Link]

  • Belisari, M. A., Lussignoli, S., & Colucci, M. (2000). Immobilised echistatin promotes platelet adhesion and protein tyrosine phosphorylation. Biochimica et biophysica acta, 1497(2), 227–234. [Link]

Sources

Troubleshooting & Optimization

Echistatin Stability and Long-Term Storage: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for echistatin, a potent disintegrin with significant applications in platelet aggregation, cell adhesion, and integrin signaling research. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stability and long-term storage of echistatin. By understanding the principles behind its stability, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

What is echistatin and why is its stability important?

Echistatin is a 49-amino acid polypeptide isolated from the venom of the saw-scaled viper, Echis carinatus[1]. It belongs to the family of disintegrins, which are potent inhibitors of several integrins, including αIIbβ3, αvβ3, and α5β1[2][3][4]. Its inhibitory activity is primarily mediated by the Arg-Gly-Asp (RGD) sequence, which is crucial for binding to integrin receptors[1][5]. The stability of echistatin is paramount because its biological activity is intrinsically linked to its three-dimensional structure, which is maintained by four disulfide bonds[6][7][8]. Any degradation or conformational change can lead to a loss of activity, resulting in unreliable and non-reproducible experimental outcomes.

What are the main factors that affect echistatin stability?

The stability of echistatin, like other peptides, is influenced by several factors:

  • Temperature: Higher temperatures accelerate chemical degradation pathways such as hydrolysis and oxidation.

  • pH: The pH of the solution can affect the ionization state of amino acid side chains, influencing the protein's conformation and susceptibility to degradation. For instance, disulfide bonds can become unstable at alkaline pH (above 8)[9].

  • Proteases: Contamination with proteases can lead to enzymatic degradation of the peptide.

  • Oxidation: Cysteine and methionine residues are susceptible to oxidation, which can alter the structure and function of echistatin.

  • Adsorption: Peptides, particularly hydrophobic ones, can adsorb to the surfaces of laboratory plastics and glassware, leading to a significant loss of active compound[10].

  • Aggregation: At high concentrations or under certain buffer conditions, peptides can aggregate, leading to precipitation and loss of activity.

What is the difference between echistatin alpha and beta isoforms in terms of stability?
How should I store lyophilized echistatin for long-term use?

Lyophilization (freeze-drying) is the gold standard for preserving peptides like echistatin for long-term storage[11]. The removal of water significantly slows down chemical degradation processes.

Recommended Long-Term Storage Conditions for Lyophilized Echistatin:

TemperatureDurationNotes
-80°CYearsRecommended for maximum stability.
-20°CYearsAn acceptable alternative to -80°C[11].

Key Considerations:

  • Store lyophilized echistatin in a tightly sealed vial to prevent moisture absorption.

  • The inclusion of a desiccant in the storage container is recommended.

  • Protect from light to minimize photo-oxidation.

How should I reconstitute and store echistatin in solution?

Proper reconstitution is critical to maintaining the activity of echistatin. Once in solution, echistatin is more susceptible to degradation.

Recommended Solvents for Reconstitution:

  • Sterile, high-purity water: Suitable for most applications.

  • Phosphate-buffered saline (PBS) at pH 7.4: A common choice for biological assays.

  • Aqueous solutions containing organic solvents (e.g., acetonitrile): May be used to improve solubility and reduce adsorption, particularly for hydrophobic peptides.

Short-Term and Long-Term Storage of Reconstituted Echistatin:

TemperatureDurationNotes
4°CUp to 1 weekFor immediate use. Avoid prolonged storage.
-20°CUp to 1 monthSuitable for short-term storage.
-80°CUp to 6 monthsRecommended for longer-term storage of solutions.

Crucial Best Practices:

  • Avoid repeated freeze-thaw cycles: These can lead to aggregation and degradation. It is highly recommended to aliquot the reconstituted echistatin into single-use volumes before freezing.

  • Use sterile buffers and solutions: To prevent microbial growth and protease contamination.

  • Consider the pH of your storage buffer: While a study on the chemical synthesis of echistatin noted that air oxidation of the reduced form is optimal at pH 8, the long-term stability in solution at this pH may be compromised due to disulfide bond instability[4][9]. A slightly acidic to neutral pH (e.g., pH 5-7) is generally recommended for the storage of RGD peptides to minimize degradation of the aspartic acid residue[9][10].

Troubleshooting Guide

Problem 1: Loss of Echistatin Activity in Platelet Aggregation or Cell Adhesion Assays

Possible Causes and Solutions:

  • Degradation due to improper storage:

    • Verify storage conditions: Ensure that lyophilized powder and reconstituted solutions have been stored at the recommended temperatures and protected from light and moisture.

    • Prepare fresh solutions: If there is any doubt about the stability of a stock solution, prepare a fresh one from a new vial of lyophilized echistatin.

  • Adsorption to labware:

    • Use low-binding microplates and pipette tips: This is especially important when working with low concentrations of echistatin.

    • Pre-treat labware: Rinsing plates and tips with a solution of bovine serum albumin (BSA) can help to block non-specific binding sites.

    • Include a carrier protein: Adding a small amount of BSA (e.g., 0.1%) to your assay buffer can help to prevent echistatin from adsorbing to surfaces.

  • Incorrect buffer composition:

    • Check pH and ionic strength: Ensure that the assay buffer is within the optimal range for both echistatin stability and the biological system being studied.

    • Presence of interfering substances: Some components in complex media or buffers could potentially interact with and inhibit echistatin.

  • Experimental technique:

    • Inadequate mixing: Ensure that the echistatin solution is thoroughly but gently mixed before use.

    • Inaccurate dilutions: Use calibrated pipettes and perform serial dilutions carefully to ensure the correct final concentration.

Problem 2: Precipitation or Cloudiness in Reconstituted Echistatin Solution

Possible Causes and Solutions:

  • Aggregation:

    • High concentration: Reconstituting at a very high concentration can promote aggregation. Try reconstituting at a slightly lower concentration and then diluting further if necessary.

    • Buffer incompatibility: The buffer composition may be promoting aggregation. Consider trying a different buffer system.

    • Gentle mixing: Avoid vigorous vortexing or shaking, which can induce aggregation. Gently swirl or pipette up and down to dissolve the lyophilized powder.

  • Poor solubility:

    • Try a different solvent: If echistatin is not readily soluble in water or buffer, a small amount of an organic solvent like acetonitrile or DMSO can be used initially, followed by dilution with the aqueous buffer. However, ensure that the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Echistatin
  • Equilibrate: Allow the vial of lyophilized echistatin to come to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure that all the powder is at the bottom.

  • Add Solvent: Carefully add the desired volume of sterile, high-purity water or buffer (e.g., PBS, pH 7.4) to the vial.

  • Dissolve: Gently swirl the vial or pipette the solution up and down to ensure complete dissolution. Avoid vigorous shaking.

  • Aliquot and Store: For long-term storage, immediately aliquot the reconstituted solution into single-use, low-binding microcentrifuge tubes and store at -80°C.

Protocol 2: Lyophilization of Echistatin for Long-Term Storage

This protocol provides a general guideline. Optimal lyophilization parameters should be determined empirically for your specific equipment and formulation.

  • Dissolve Echistatin: Dissolve the purified echistatin in a suitable buffer (e.g., a volatile buffer like ammonium bicarbonate if it needs to be removed during lyophilization) at the desired concentration.

  • Add Cryoprotectant (Optional but Recommended): To improve the stability and cake structure of the lyophilized product, consider adding a cryoprotectant such as sucrose or trehalose at a concentration of 1-5% (w/v)[12][13][14].

  • Dispense: Dispense the echistatin solution into lyophilization vials.

  • Freezing: Freeze the solution to a temperature well below the eutectic point or glass transition temperature of the formulation (typically -40°C to -80°C). A controlled freezing rate is often beneficial[11].

  • Primary Drying (Sublimation): Apply a vacuum (e.g., 100-200 mTorr) and gradually increase the shelf temperature to just below the collapse temperature of the formulation. This allows the frozen solvent to sublime.

  • Secondary Drying (Desorption): After all the ice has sublimed, gradually increase the temperature (e.g., to 20-25°C) under vacuum to remove any residual bound water.

  • Stoppering and Sealing: Once drying is complete, backfill the vials with an inert gas like nitrogen or argon and seal them tightly to maintain a dry, inert atmosphere.

Visualizations

Factors Influencing Echistatin Stability

Caption: Key factors that can impact the stability of echistatin in experimental settings.

Echistatin Storage Decision Workflow

StorageWorkflow Start Start: Echistatin Sample Form Lyophilized or Solution? Start->Form Lyophilized Lyophilized Form->Lyophilized Lyophilized Solution Solution Form->Solution Solution LongTermLyophilized Long-Term Storage (-80°C or -20°C) Lyophilized->LongTermLyophilized ShortTermSolution Short-Term Use (≤ 1 week) Solution->ShortTermSolution Store4C Store at 4°C ShortTermSolution->Store4C Yes LongTermSolution Longer-Term Storage ShortTermSolution->LongTermSolution No Aliquot Aliquot into single-use tubes LongTermSolution->Aliquot StoreFrozen Store at -80°C Aliquot->StoreFrozen

Caption: A decision-making workflow for the appropriate storage of echistatin samples.

References

Sources

Potential off-target effects of Echistatin in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanism & The Myth of Specificity

Echistatin is a potent disintegrin derived from the venom of Echis carinatus.[1] While widely cited as a selective antagonist for


  integrin, it is not  monospecific. It contains an RGD (Arg-Gly-Asp) loop maintained by disulfide bridges and a C-terminal tail that modulates its affinity.

In high-precision contexts, "off-target" effects usually manifest in two ways:

  • Cross-Reactivity: Unintended blockade of

    
     (Fibronectin receptor) or 
    
    
    
    (Fibrinogen receptor).
  • Signaling Perturbation: Disruption of FAK/Src signaling complexes that mimics cytotoxicity but is actually anoikis (anchorage-dependent cell death).

This guide addresses these nuances to ensure your data reflects specific integrin blockade rather than generalized cell stress.

Part 1: Specificity & Cross-Reactivity

Q1: I am using Echistatin to block , but my controls on Fibronectin are also detaching. Is this an off-target effect?

A: Yes, this is a classic cross-reactivity issue. While Echistatin has high affinity for


 (

~0.3 nM), it also binds

(the primary Fibronectin receptor) with significant affinity, particularly at concentrations >100 nM.

The Mechanism: The RGD loop governs the primary interaction, but the C-terminal tail (residues 40-49, specifically the sequence HKGPAT) dictates selectivity. Research indicates that the C-terminus interacts with separate sites on


 and 

subunits. If you are using Echistatin at micromolar concentrations, you are likely saturating both

and

.

Troubleshooting Protocol: To confirm if the effect is specific to


 or due to 

cross-talk, perform a Matrix-Dependent Adhesion Assay :
  • Coat Plates:

    • Well A: Vitronectin (Specific ligand for

      
      ).
      
    • Well B: Fibronectin (Ligand for

      
      ).[2]
      
  • Treat Cells: Incubate with Echistatin (titrate 1 nM – 500 nM).

  • Readout:

    • If adhesion is inhibited only on Vitronectin: Specific

      
       blockade.
      
    • If adhesion is inhibited on both: You have cross-reactivity (

      
       blockade).
      

Data Reference Table: Echistatin Affinity Profile

Integrin TargetPrimary LigandBinding Affinity (

approx.)[2][3]
Potential Off-Target Consequence

Vitronectin0.1 - 10 nM Intended Target. High affinity, often effectively irreversible.

Fibrinogen10 - 50 nM Relevant for platelet studies; potential interference in co-cultures.

Fibronectin> 100 nM Major Off-Target. Causes detachment from standard culture surfaces.

Part 2: Cytotoxicity vs. Anoikis

Q2: My cells are rounding up and dying after 4 hours. Is Echistatin chemically cytotoxic?

A: Echistatin is generally non-cytotoxic in a direct chemical sense. What you are observing is likely Anoikis (homelessness-induced apoptosis).

The Causality: Adherent cells require integrin-mediated signals (via FAK/PI3K/Akt) to survive. Echistatin induces:

  • FAK Dephosphorylation: Rapid loss of Tyr397 phosphorylation.

  • Actin Disassembly: Loss of stress fibers.

  • Focal Adhesion Dissolution: Disappearance of Paxillin/Vinculin clusters.

If the blockade is too potent, the cell perceives a total loss of matrix attachment and initiates apoptosis. This is a functional effect of the drug, not a toxic contaminant.

Self-Validating Control: To distinguish toxicity from anoikis, plate cells on Poly-L-Lysine (PLL) . PLL mediates adhesion via electrostatic charge, independent of integrins.

  • Result A: Cells die on PLL + Echistatin

    
    Chemical Toxicity  (Contaminant/Formulation issue).
    
  • Result B: Cells survive on PLL + Echistatin

    
    Anoikis  (Specific Integrin Blockade).
    

Part 3: Signaling Pathway Interference

Q3: I see reduced FAK phosphorylation. Is this a direct kinase inhibition?

A: No. Echistatin does not bind the FAK kinase domain. It acts upstream.[4] By physically displacing the extracellular matrix (ECM) from the integrin head, it prevents the clustering required for FAK autophosphorylation.

Pathway Visualization (Graphviz): The following diagram illustrates the specific node where Echistatin intervenes, distinguishing it from intracellular kinase inhibitors.

Echistatin_Mechanism Echistatin Echistatin Integrin Integrin (αvβ3 / α5β1) Echistatin->Integrin Competitive Blockade (High Affinity) FAK FAK (Tyr397) Echistatin->FAK Inhibits Phosphorylation Integrin->FAK Clustering Signal ECM ECM Ligands (Vitronectin/Fibronectin) ECM->Integrin Normal Binding Src Src Kinase FAK->Src Recruitment Survival Cell Survival (Akt) FAK->Survival PI3K/Akt Pathway Anoikis Anoikis (Apoptosis) FAK->Anoikis Loss of Signal Paxillin Paxillin Phosphorylation Src->Paxillin Downstream Signaling Actin Actin Cytoskeleton Disassembly Paxillin->Actin Stress Fiber Maintenance

Caption: Echistatin competitively blocks Integrin-ECM binding, preventing FAK autophosphorylation (Tyr397). This leads to cytoskeletal collapse and Anoikis, distinct from direct kinase inhibition.

Part 4: Handling & Stability

Q4: Can I reuse Echistatin-containing media?

A: It is not recommended . While Echistatin is a stable peptide (49 residues, 4 disulfide bonds) and resists degradation in culture media better than linear peptides, the binding to


 is often described as nondissociable  or effectively irreversible over biological timeframes.
  • Depletion: If you apply it to a dense cell monolayer, a significant fraction of the peptide will bind to cell surface receptors, depleting the effective concentration in the supernatant.

  • Oxidation: The disulfide bridges are crucial for the RGD loop conformation. Repeated freeze-thaw cycles or prolonged exposure to oxidizing conditions (pH > 8) can disrupt these bridges, rendering the molecule inactive.

Storage Protocol:

  • Lyophilized: Store at -20°C (stable for years).

  • Reconstituted: Dissolve in sterile water or PBS. Aliquot immediately and store at -80°C. Do not refreeze aliquots.

References

  • Structural Insight into Integrin Recognition and Anticancer Activity of Echistatin. Source: National Institutes of Health (NIH) / PMC

  • Echistatin inhibits pp72syk and pp125FAK phosphorylation in fibrinogen-adherent platelets. Source: PubMed [5]

  • Structural requirements of echistatin for the recognition of alpha(v)beta(3) and alpha(5)beta(1) integrins. Source: Journal of Biological Chemistry

  • Biochemical characterization of the binding of echistatin to integrin alphavbeta3 receptor. Source: Journal of Pharmacology and Experimental Therapeutics

  • Echistatin induces decrease of pp125FAK phosphorylation, disassembly of actin cytoskeleton and focal adhesions. Source: European Journal of Cell Biology

Sources

Technical Support Center: Preventing Echistatin Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Echistatin Stability & Solubilization Protocol Document ID: TS-ECH-004 Last Updated: 2025-05-20

Introduction: The Stability Paradox

Echistatin is a potent disintegrin derived from Echis carinatus venom.[1][2] Its biological activity—specifically its high-affinity binding to


 and 

integrins—relies entirely on the structural integrity of its RGD (Arg-Gly-Asp) loop. This loop is held in a precise conformation by four disulfide bridges (Cys2–Cys11, Cys7–Cys32, Cys8–Cys37, Cys20–Cys39).

The Core Challenge: While Echistatin is hydrophilic, it is prone to "silent aggregation" and surface adsorption. Unlike gross precipitation, which is visible, silent aggregation involves the formation of soluble oligomers or adsorption to container walls, leading to a drastic drop in effective concentration without changing the solution's appearance.

This guide provides a self-validating workflow to maintain Echistatin in its monomeric, active state.

Module 1: Reconstitution & Initial Solubilization

Objective: Transition Echistatin from lyophilized powder to liquid state without inducing shear stress or hydrophobic collapse.

The Protocol
  • Equilibration: Allow the lyophilized vial to reach room temperature (20–25°C) before opening.

    • Reasoning: Opening a cold vial introduces condensation (moisture), which can cause partial solubilization and micro-aggregation before the buffer is added.

  • Solvent Selection:

    • Primary Solvent: Sterile, deionized water or 0.9% Saline.

    • Volume Calculation: Aim for a stock concentration of 0.1 mg/mL to 0.5 mg/mL .

    • Critical Constraint: Do NOT reconstitute directly in high-salt buffers (like 10x PBS) or cell culture media. High ionic strength during the initial dissolution can "salt out" the peptide.

  • The "Drop-Wise" Technique:

    • Add the solvent down the side of the vial wall.

    • Do NOT Vortex. Vortexing creates air-water interfaces where proteins denature and aggregate.

    • Action: Swirl the vial gently or invert slowly 5–10 times.

  • Visual Validation:

    • Hold the vial against a dark background. The solution must be perfectly clear. Any turbidity indicates aggregation.[3]

Visualization: Reconstitution Decision Tree

ReconstitutionWorkflow Start Lyophilized Echistatin TempCheck Equilibrate to RT Start->TempCheck Solvent Add Sterile Water (Target 0.1-0.5 mg/mL) TempCheck->Solvent Mix Gently Swirl/Invert (NO VORTEX) Solvent->Mix Check Visual Inspection Mix->Check Clear Clear Solution: Proceed to Aliquot Check->Clear Pass Cloudy Cloudy/Precipitate: pH/Salt Shock Check->Cloudy Fail Rescue Rescue: Add dilute Acetic Acid or sonicate briefly (Risk of activity loss) Cloudy->Rescue

Figure 1: Logic flow for the critical reconstitution phase. Note the prohibition of vortexing.

Module 2: Storage & Long-Term Stability

Objective: Prevent freeze-thaw damage and oxidation.

Storage Specifications
ParameterRecommendationScientific Rationale
Aliquot Size 10

L – 50

L
Single-use aliquots prevent repeated freeze-thaw cycles, which fracture the disulfide bridges.
Container Polypropylene / LoBindEchistatin is sticky. It adsorbs to glass and standard polystyrene, reducing actual concentration by up to 30%.
Temperature -20°C or -80°CStops proteolytic degradation and oxidation.
Lyophilized -20°C (Desiccated)Stable for >1 year if kept dry.
Thawed 4°C (Max 24-48 hrs)Bacterial growth and slow oxidation occur at 4°C.
The "Carrier Protein" Strategy

If your experimental design permits, add 0.1% BSA (Bovine Serum Albumin) to the stock solution.

  • Mechanism:[4][5] BSA coats the plastic walls of the tube, preventing Echistatin from adsorbing. It acts as a "sacrificial" protein.

Module 3: Experimental Conditions (In-Solution)

Objective: Maintain the RGD loop conformation during the assay.

pH Management
  • Echistatin pI: ~8.3.[1]

  • Risk Zone: Solubility is lowest near the isoelectric point (pH 8.0 – 8.5).

  • Optimal pH: Maintain pH 7.0 – 7.4 . This provides a net positive charge, aiding solubility while remaining physiological.

The "Redox" Danger (Critical)

Echistatin contains 4 disulfide bridges .

  • Strict Prohibition: Never use reducing agents like DTT (Dithiothreitol) or

    
    -Mercaptoethanol  in your buffer.
    
  • Consequence: Reduction breaks the bridges, causing the peptide to unfold. The RGD loop collapses, and biological activity (IC50) is lost immediately.

Visualization: Aggregation & Failure Pathways

AggregationPathways Native Native Echistatin (Active RGD Loop) Oligomers Hydrophobic Oligomers Native->Oligomers Slow Aggregation Unfolded Unfolded Chain (Inactive) Native->Unfolded Disulfide Breakage Precipitate Visible Precipitate Native->Precipitate Charge Neutralization Adsorbed Surface Loss (Low Conc.) Native->Adsorbed Binding HighConc High Conc. (>1 mg/mL) HighConc->Oligomers Reduction Reducing Agents (DTT/BME) Reduction->Unfolded pH_pI pH ~8.3 (Isoelectric Point) pH_pI->Precipitate Surface Glass/Polystyrene Surface Surface->Adsorbed

Figure 2: Mechanistic pathways leading to loss of Echistatin function. Note that "Unfolded" and "Adsorbed" states may not result in visible precipitate but still cause assay failure.

Module 4: Troubleshooting & FAQ

Q1: I reconstituted Echistatin in PBS and it looks slightly cloudy. Can I filter it? A: Stop. Do not filter immediately. Filtering a cloudy solution removes the peptide, leaving you with solvent only.

  • Diagnosis: You likely experienced "salt shock" or local pH variance.

  • Remedy: Add a small volume of sterile water or dilute acetic acid (0.1%) to lower the ionic strength/pH slightly. If it clears, proceed. If it remains cloudy, the peptide has irreversibly aggregated.

Q2: My IC50 values are shifting (potency is decreasing) over time, but the solution is clear. A: This is classic Surface Adsorption .

  • Check: Are you using standard polystyrene tubes?

  • Fix: Switch to "Low-Bind" polypropylene tubes or add 0.1% BSA to your buffer. Echistatin is sticking to the walls, effectively lowering your assay concentration.

Q3: Can I use Echistatin in a flow cytometry buffer containing EDTA? A: Yes, but with a caveat.

  • Mechanism:[4][5] EDTA chelates divalent cations (

    
    , 
    
    
    
    ). Integrins (
    
    
    ) require these cations to function. While EDTA won't harm Echistatin itself, it might alter the integrin receptor's conformation, preventing Echistatin from binding. Ensure your specific integrin assay tolerates EDTA.

Q4: How do I verify the concentration if I suspect loss? A: Use A280 absorbance , but be careful.

  • Echistatin is small (~5.4 kDa).[6] Standard Bradford assays may be inaccurate due to amino acid composition.

  • Calculation: Use the molar extinction coefficient (

    
    ) specific to the isoform (often provided on the CoA). If unavailable, assume 
    
    
    
    for 1 mg/mL (rough estimate; verification required per lot).

References

  • Sigma-Aldrich. Echistatin from Echis carinatus - Product Information Sheet.[1]Link

  • Tocris Bioscience.

    
     isoform Product Guide.Link
    
  • Gan, Z.R., et al. (1988).[1] "Echistatin.[1][2][4][7] A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus."[1][8][9] Journal of Biological Chemistry, 263, 19827-19832.[1] Link

  • Garsky, V.M., et al. (1989).[1] "Chemical synthesis of echistatin, a potent inhibitor of platelet aggregation from Echis carinatus."[1] Proc. Natl. Acad. Sci. USA, 86, 4022-4026.[1] Link

  • Kumar, C.C., et al. (1997).[4] "Biochemical characterization of the binding of echistatin to integrin

    
     receptor." Journal of Pharmacology and Experimental Therapeutics, 283(2), 843-853.[4] Link
    

Sources

Technical Support Center: Ensuring Proper Folding of Recombinant Echistatin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the proper folding of recombinant Echistatin. This guide is designed for researchers, scientists, and drug development professionals who are expressing this potent, cysteine-rich disintegrin and encountering challenges in obtaining a correctly folded, biologically active product. As a small protein with four critical disulfide bonds, achieving the native conformation of Echistatin is paramount for its function as an inhibitor of integrins such as αIIbβ3, αvβ3, and α5β1.[1]

This document provides in-depth, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format to address common issues encountered during the expression, solubilization, refolding, and purification of recombinant Echistatin.

Understanding the Challenge: The Four Disulfide Bonds of Echistatin

Echistatin is a 49-residue polypeptide containing eight cysteine residues that form four essential disulfide bonds.[2] The correct pairing of these cysteines (Cys2-Cys11, Cys7-Cys32, Cys8-Cys37, and Cys20-Cys39) is what locks the protein into its functionally active three-dimensional structure.[2] When expressed recombinantly, particularly in high-yield systems like Escherichia coli, the cellular machinery is often overwhelmed, leading to the formation of insoluble, misfolded aggregates known as inclusion bodies.[3][4] The primary challenge, therefore, is to recover the Echistatin from these aggregates and guide it to its native, correctly folded state.

Troubleshooting Guide: From Inclusion Bodies to Active Protein

This section addresses specific problems you may encounter during your workflow. Each question is followed by a detailed explanation of the underlying principles and a step-by-step protocol to resolve the issue.

Question 1: My recombinant Echistatin is expressed as inclusion bodies in E. coli. How do I effectively solubilize it without causing further aggregation?

Answer:

The formation of inclusion bodies is a common issue when overexpressing cysteine-rich proteins in bacterial systems.[1][2] The key to successful refolding is to first completely denature and reduce the protein from the inclusion bodies. This process breaks down the aggregated structure and ensures that all cysteine residues are in a reduced state, ready for correct disulfide bond formation.

Causality: Strong denaturants like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea are required to disrupt the non-covalent interactions holding the protein aggregates together.[5][6] A reducing agent, such as Dithiothreitol (DTT), is crucial to break any incorrect disulfide bonds that may have formed within the inclusion bodies.[4][6]

Protocol for Inclusion Body Solubilization:

  • Harvest and Lyse Cells: Centrifuge your E. coli culture to pellet the cells. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.[6]

  • Isolate Inclusion Bodies: Centrifuge the cell lysate at a high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies.[6]

  • Wash Inclusion Bodies: To remove contaminating proteins and cellular debris, wash the inclusion body pellet. Resuspend the pellet in a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) and centrifuge again. Repeat this wash step at least twice.[6][7]

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer. A typical starting point is:

    • 6 M Guanidine Hydrochloride (or 8 M Urea)

    • 50 mM Tris-HCl, pH 8.0

    • 1 mM EDTA

    • 50-100 mM DTT [5][7]

  • Incubate: Gently stir the suspension at room temperature for 1-2 hours, or overnight at 4°C, to ensure complete solubilization.[5]

  • Clarify: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material. The supernatant now contains the denatured and reduced Echistatin, ready for refolding.[5]

Question 2: I'm getting a very low yield of correctly folded Echistatin after the refolding step. What are the critical parameters to optimize?

Answer:

Low refolding yield is a frequent challenge and is often due to the competition between proper folding and aggregation.[4] For a cysteine-rich protein like Echistatin, the composition of the refolding buffer, particularly the redox system, is paramount.

Causality: The goal of the refolding buffer is to create an environment that favors intramolecular disulfide bond formation over intermolecular aggregation. This is achieved by using a redox system, typically a pair of reduced and oxidized thiols like glutathione (GSH/GSSG), which facilitates the correct pairing of cysteines.[1][2] The ratio of the reduced to the oxidized form is a critical parameter to optimize.[8] Additionally, certain additives can help to suppress aggregation.

Workflow for Optimizing Echistatin Refolding:

Refolding_Optimization cluster_Preparation Preparation cluster_Refolding Refolding by Rapid Dilution cluster_Optimization Key Optimization Parameters Denatured_Protein Denatured & Reduced Echistatin in 6M GdnHCl Dilution Rapid Dilution (e.g., 1:100) Denatured_Protein->Dilution Refolding_Buffer Refolding Buffer (Large Volume) Refolding_Buffer->Dilution Incubation Incubation (4°C, 24-48h) Dilution->Incubation Params 1. Redox System (GSH:GSSG ratio) 2. Protein Concentration 3. pH and Temperature 4. Additives (e.g., L-arginine) Incubation->Params

Caption: Workflow for optimizing Echistatin refolding by rapid dilution.

Key Parameters for Optimization:

ParameterRecommended Starting RangeRationale
Protein Concentration 10-100 µg/mLLower concentrations reduce the likelihood of intermolecular interactions and aggregation.[4]
Redox System (GSH:GSSG) 10:1 to 1:1 (mM)A common starting point is 3 mM GSH and 0.3 mM GSSG. The ratio of reduced to oxidized glutathione controls the redox potential of the buffer, which is critical for disulfide bond formation and shuffling.[9]
pH 7.5 - 8.5A slightly alkaline pH promotes thiol-disulfide exchange reactions.
Temperature 4 - 15 °CLower temperatures slow down the aggregation process, giving the protein more time to fold correctly.
Additives 0.4 - 1 M L-ArginineL-arginine is a common additive that acts as an aggregation suppressor.[10]

Step-by-Step Optimization Protocol:

  • Prepare a Matrix of Refolding Buffers: Set up a series of small-scale refolding experiments (e.g., in 1.5 mL tubes) with varying GSH:GSSG ratios and with/without L-arginine.

  • Rapid Dilution: Quickly dilute the solubilized Echistatin into the different refolding buffers. A dilution factor of 1:50 to 1:100 is typical.[11]

  • Incubate: Allow the refolding to proceed at 4°C for 24-48 hours with gentle stirring.

  • Analyze the Results: After incubation, analyze a sample from each condition using non-reducing SDS-PAGE. Correctly folded, monomeric Echistatin will migrate faster than the reduced form or aggregated species.[8] You can also use reverse-phase HPLC (RP-HPLC) to quantify the amount of correctly folded protein, which typically elutes as a sharp, distinct peak.

Question 3: How can I purify the correctly folded Echistatin from the refolding mixture and verify its activity?

Answer:

After refolding, the solution contains a mixture of correctly folded protein, misfolded species, aggregates, and refolding buffer components. A multi-step purification strategy is usually required to isolate the active monomeric Echistatin.

Causality: A combination of chromatography techniques is often employed. For instance, if your recombinant Echistatin has a His-tag, immobilized metal affinity chromatography (IMAC) can be used for initial capture.[12][13] Size-exclusion chromatography (SEC) is an excellent subsequent step to separate the monomeric protein from aggregates.[8]

Workflow for Purification and Verification:

Purification_Workflow Refolding_Mix Refolding Mixture Concentration Concentration & Buffer Exchange (e.g., Tangential Flow Filtration) Refolding_Mix->Concentration IMAC Affinity Chromatography (e.g., Ni-NTA for His-tag) Concentration->IMAC SEC Size-Exclusion Chromatography (Separates monomers from aggregates) IMAC->SEC Final_Product Pure, Folded Echistatin SEC->Final_Product Analysis Analysis & Verification Final_Product->Analysis

Caption: Purification and verification workflow for refolded Echistatin.

Purification and Verification Protocol:

  • Concentration and Buffer Exchange: Concentrate the refolding mixture and exchange it into a suitable buffer for the first chromatography step. Tangential flow filtration is a scalable method for this.

  • Affinity Chromatography (Optional): If your Echistatin has an affinity tag (e.g., His-tag), use the appropriate affinity resin to capture the protein.[12][13]

  • Size-Exclusion Chromatography (SEC): This is a critical step to separate the correctly folded monomer from aggregates and any remaining unfolded protein. The monomeric Echistatin should elute at a volume corresponding to its molecular weight (~5.4 kDa).

  • Purity and Folding Analysis:

    • SDS-PAGE (Reducing vs. Non-reducing): Run the purified protein on two SDS-PAGE gels. Under reducing conditions (with DTT or β-mercaptoethanol), you should see a single band. Under non-reducing conditions, the correctly folded protein will migrate faster due to its compact structure.[8]

    • RP-HPLC: This is a high-resolution technique to assess purity and folding. Correctly folded Echistatin will typically have a characteristic retention time.

    • Mass Spectrometry: To confirm the correct formation of all four disulfide bonds, you can use mass spectrometry on the intact protein. The mass of the folded protein will be 8 Da less than the fully reduced protein due to the loss of 8 hydrogen atoms.

  • Activity Assay: The ultimate confirmation of correct folding is a biological activity assay. For Echistatin, this would typically involve an in vitro platelet aggregation inhibition assay or an integrin binding assay.[1]

Frequently Asked Questions (FAQs)

  • Q: Can I refold Echistatin directly on a chromatography column?

    • A: Yes, on-column refolding is a powerful technique.[13][14][15] The denatured protein is bound to a column (e.g., a Ni-NTA column for a His-tagged protein), and a gradient is used to slowly remove the denaturant, allowing the protein to refold while immobilized on the resin.[14][16] This can minimize aggregation by preventing intermolecular interactions.

  • Q: What if I still see a lot of aggregation even after optimizing the refolding buffer?

    • A: If aggregation persists, consider the method of refolding. Instead of rapid dilution, you could try stepwise dialysis against decreasing concentrations of denaturant.[4][16] This slower removal of the denaturant can sometimes favor correct folding. Also, ensure your solubilized protein is completely clear before starting the refolding process.

  • Q: My expression levels of Echistatin are very low. What can I do?

    • A: Low expression can be due to various factors including plasmid issues, codon usage, or toxicity of the protein to the host cells.[10][17] Before proceeding to large-scale expression, it's advisable to re-verify your plasmid sequence. You can also try different E. coli expression strains or lower the induction temperature and IPTG concentration to slow down protein production, which can sometimes improve both yield and solubility.[10]

References

  • Solubilization and Refolding of Inclusion Body Proteins. Springer Nature Experiments. [Link]

  • Refolding Process of Cysteine-Rich Proteins: Chitinase as a Model. Reports of Biochemistry and Molecular Biology. [Link]

  • Inclusion body preparation. University of Cambridge. [Link]

  • Refolding process of cysteine-rich proteins:Chitinase as a model. PubMed. [Link]

  • Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli. PMC. [Link]

  • Inclusion Bodies Purification Protocol. BiologicsCorp. [Link]

  • A detailed schematic process of inclusion body isolation followed by protein solubilization and refolding. ResearchGate. [Link]

  • Technical Reference Guide for inclusion body purification & protein refolding. Profacgen. [Link]

  • Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. PMC. [Link]

  • Integrative refolding and purification of histidine-tagged protein by like-charge facilitated refolding and metal-chelate affinity adsorption. PubMed. [Link]

  • Rapid and efficient purification and refolding of a (histidine) 6 -tagged recombinant protein produced in E. coli as inclusion bodies. Cytiva. [Link]

  • Histidine-Tagged Recombinant Protein Purification and On-Column Refolding. Bio-Rad. [Link]

  • Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein. Cytiva. [Link]

  • Quantitative evaluation of refolding conditions for a disulfide-bond-containing protein using a concise 18O-labeling technique. PMC. [Link]

  • One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester. PMC. [Link]

  • Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts. NIH. [Link]

  • How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]

  • Analysis of refolding of a disulfide rich protein. ResearchGate. [Link]

  • Why would proteins suddenly express in extremely low yield? ResearchGate. [Link]

  • Disulfide bond shuffling during protein refolding in vitro. ResearchGate. [Link]

Sources

Addressing Lot-to-Lot Variability of Commercial Echistatin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Echistatin. This guide is designed for researchers, scientists, and drug development professionals who utilize commercial Echistatin in their experiments. Lot-to-lot variability of complex biomolecules like Echistatin is a significant challenge that can impact experimental reproducibility and the validity of your results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and manage potential inconsistencies between different batches of Echistatin.

Introduction: The Challenge of Echistatin Consistency

Echistatin is a 49-amino acid disintegrin isolated from the venom of the saw-scaled viper, Echis carinatus.[1][2][3] As a potent antagonist of several integrins, including αvβ3, α5β1, and αIIbβ3, it is a critical tool in studies of cell adhesion, migration, angiogenesis, and cancer metastasis.[4][5][6][7] Its biological activity is critically dependent on a precise three-dimensional structure, maintained by four disulfide bonds, which presents the key Arginine-Glycine-Aspartic acid (RGD) loop and a functionally important C-terminal tail to its integrin targets.[1][4][8][9]

Given its complex structure, commercial preparations of Echistatin, whether purified from natural sources or produced recombinantly, can exhibit variability between manufacturing lots. This variability can manifest as differences in purity, aggregation state, and, most critically, biological potency. This guide provides a framework for understanding the potential sources of this variability and offers practical strategies for its assessment and mitigation.

Frequently Asked Questions (FAQs)

Q1: We've observed a significant decrease in inhibitory activity in our cell adhesion assay with a new lot of Echistatin. What are the likely causes?

This is a common issue and can stem from several factors related to the protein's integrity and formulation. The primary suspects are:

  • Incorrect Quantification of Active Protein: The concentration stated on the vial often represents the total protein concentration, which may include inactive, misfolded, or aggregated forms.

  • Improper Disulfide Bridging: Echistatin's activity is absolutely dependent on its four disulfide bonds forming the correct conformation.[1] Incorrect pairing during manufacturing or refolding can lead to a loss of function. Reduction of these bonds will abolish its inhibitory activity.[1][10]

  • Aggregation: Echistatin can be prone to aggregation, especially upon repeated freeze-thaw cycles or improper storage. Aggregates may have reduced activity and can cause anomalous results in cellular assays.

  • Oxidation or Modification of Critical Residues: The RGD motif and key residues in the C-terminal region are essential for integrin binding.[4][11] Oxidation or other chemical modifications can compromise their function.

  • Differences in Formulation: Variations in buffer components or the presence of excipients (or lack thereof) can affect the stability and solubility of the protein.

To diagnose the issue, a systematic approach is required, starting with biophysical characterization and culminating in a standardized functional assay, as outlined in the troubleshooting section below.

Q2: The new lot of Echistatin is difficult to dissolve. Does this indicate a problem?

Yes, poor solubility is often a red flag and can be linked to several of the issues mentioned above, particularly aggregation and improper formulation. If you encounter solubility issues, avoid aggressive vortexing or heating, as this can exacerbate aggregation. Instead, try gentle agitation or rocking at 4°C. Refer to the manufacturer's specific instructions for reconstitution. If solubility remains an issue, it is advisable to perform a quality control check as described in the "Protocol for Qualifying a New Lot of Echistatin" before using it in a critical experiment.

Q3: Can we use a simple protein assay, like a Bradford or BCA assay, to confirm the concentration of our Echistatin stock?

While these assays can provide an estimate of total protein concentration, they are not recommended for confirming the active concentration of different lots of Echistatin. These methods do not distinguish between active, misfolded, or aggregated protein.[12] Lot-to-lot variability in assay performance is often due to differences in the proportion of active protein, not necessarily the total protein amount.[12] Therefore, relying solely on a total protein assay can be misleading. A functional assay is the most reliable method for normalizing the activity of different lots.

Q4: How should I properly store and handle Echistatin to minimize variability?

Proper storage and handling are critical for maintaining the integrity of Echistatin.

  • Storage: Upon receipt, store lyophilized Echistatin at -20°C or -80°C as recommended by the supplier. After reconstitution, aliquot the stock solution into single-use volumes and store at -80°C.

  • Reconstitution: Use the buffer recommended by the supplier. If not specified, a buffer such as sterile PBS at a neutral pH is a common choice.

  • Avoid Repeated Freeze-Thaw Cycles: This is a primary cause of protein aggregation and degradation. Aliquoting is essential.

  • Use Low-Binding Tubes: Echistatin can adsorb to plastic surfaces. Use low-protein-binding microcentrifuge tubes for storage and dilution.

Troubleshooting Guides and Protocols

This section provides detailed experimental workflows to help you characterize a new lot of Echistatin and troubleshoot issues of variability.

Core Principle: The Self-Validating System

Every protocol described below is designed to be part of a self-validating system. This means that you should first establish a baseline with a "gold standard" lot of Echistatin that has previously performed as expected in your assays. All new lots should be compared directly against this reference standard.

Diagram: Workflow for Qualifying a New Lot of Echistatin

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Functional Validation cluster_3 Decision A Receive New Lot & Visually Inspect B Review Certificate of Analysis (CoA) A->B C Reconstitute According to Protocol B->C D Purity & Integrity Check (SDS-PAGE) C->D E Aggregation Analysis (SEC-HPLC) D->E F Concentration Confirmation (Optional: A280) E->F G Standardized Cell Adhesion Assay F->G H Calculate Relative Potency (IC50) G->H I Compare to Reference Lot H->I J Accept Lot I->J  Results Match K Reject or Contact Supplier I->K  Discrepancy Found

Caption: Workflow for qualifying a new lot of Echistatin.

Protocol 1: Purity and Integrity Analysis by SDS-PAGE

This protocol allows you to visually assess the purity and apparent molecular weight of your Echistatin lot.

Rationale: Echistatin is a small protein with a molecular weight of approximately 5.4 kDa.[1] SDS-PAGE will reveal the presence of any gross contaminants or degradation products. Running the sample under both reducing and non-reducing conditions can provide insights into disulfide bonding and the presence of covalent aggregates.

Materials:

  • Echistatin (new lot and reference lot)

  • Tris-Glycine SDS-PAGE precast gels (e.g., 16.5% or 4-20% gradient)

  • SDS-PAGE running buffer

  • Sample loading buffer (with and without a reducing agent like DTT or β-mercaptoethanol)

  • Low molecular weight protein standards

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Sample Preparation:

    • Non-reducing: Mix 5-10 µg of Echistatin with a non-reducing sample buffer.

    • Reducing: Mix 5-10 µg of Echistatin with a reducing sample buffer.

  • Heating: Heat the samples at 70-95°C for 5-10 minutes.

  • Gel Electrophoresis: Load the prepared samples, including the reference lot and molecular weight markers, onto the gel. Run the gel according to the manufacturer's instructions.

  • Staining: Stain the gel with Coomassie Blue or silver stain to visualize the protein bands.

Interpreting the Results:

  • Purity: A high-quality lot should show a single, sharp band at the expected molecular weight (~5.4 kDa) under non-reducing conditions.

  • Disulfide-linked Dimers/Aggregates: Under non-reducing conditions, bands at higher molecular weights may indicate the presence of covalent aggregates. These bands should collapse to the monomeric size under reducing conditions.

  • Degradation: Bands appearing below the main Echistatin band could indicate proteolytic degradation.

Observation Potential Cause Action
Single band at ~5.4 kDaHigh purityProceed to functional analysis
Multiple bandsContamination or degradationContact supplier; consider rejection
Smear or high MW bands (non-reducing)AggregationPerform SEC-HPLC (Protocol 2)
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Rationale: SEC-HPLC separates molecules based on their hydrodynamic radius, making it an excellent method for quantitatively assessing the monomeric purity of Echistatin and detecting soluble aggregates.

Materials:

  • HPLC system with a UV detector

  • Size exclusion column suitable for small proteins (e.g., Superdex Peptide or similar)

  • Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)

  • Echistatin samples (new lot and reference lot)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known amount (e.g., 10-20 µg) of Echistatin onto the column.

  • Data Acquisition: Monitor the elution profile at 214 nm or 280 nm.

  • Analysis: Compare the chromatograms of the new lot and the reference lot. Integrate the peak areas corresponding to the monomer, aggregates (eluting earlier), and any fragments (eluting later).

Interpreting the Results:

  • A high-quality lot will exhibit a predominant peak corresponding to the Echistatin monomer.

  • The percentage of the monomer peak area relative to the total peak area should be high (e.g., >95%).

  • Significant peaks eluting before the main monomer peak indicate the presence of soluble aggregates.

Protocol 3: Functional Validation via a Cell Adhesion Assay

Rationale: This is the most critical test, as it directly measures the biological activity of Echistatin. The goal is to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) for the new lot, comparing it directly to your reference standard.

Materials:

  • Cells expressing the target integrin (e.g., CHO cells expressing αvβ3).[4]

  • Integrin ligand for coating (e.g., vitronectin for αvβ3).

  • 96-well cell culture plates.

  • Serum-free cell culture medium.

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Echistatin serial dilutions (new lot and reference lot).

  • Cell stain (e.g., crystal violet).

  • Plate reader.

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the integrin ligand (e.g., 1-10 µg/mL vitronectin) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1 hour at 37°C.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium.

  • Inhibition Step: Prepare serial dilutions of both the new and reference lots of Echistatin. Pre-incubate the cells with the Echistatin dilutions for 15-30 minutes at 37°C.[4]

  • Cell Seeding: Add the cell/Echistatin mixture to the coated and blocked plate. Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the plate to remove non-adherent cells.

  • Quantification: Fix and stain the adherent cells with crystal violet. Solubilize the dye and measure the absorbance using a plate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the Echistatin concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each lot.

Interpreting the Results:

  • The IC50 value of the new lot should be within an acceptable range of the reference lot (e.g., ± 20%). A significantly higher IC50 indicates lower potency.

  • The shape and maximum inhibition of the dose-response curves should also be comparable.

Diagram: Echistatin's Mechanism of Action

G cluster_0 Echistatin Structure cluster_1 Integrin Receptor Ech Echistatin RGD RGD Loop Ech->RGD presents CTerm C-Terminus Ech->CTerm presents SS Disulfide Bonds (x4) Ech->SS stabilized by BindingSite Ligand Binding Pocket RGD->BindingSite Binds Integrin Integrin (e.g., αvβ3) CTerm->Integrin Modulates Affinity Integrin->BindingSite Block Inhibition of Cell Adhesion BindingSite->Block leads to

Caption: Echistatin's mechanism of integrin inhibition.

References

  • Chen, T. H., et al. (2020). Structural Insight into Integrin Recognition and Anticancer Activity of Echistatin. Toxins (Basel), 12(10), 629. [Link]

  • Calvete, J. J., et al. (2005). Conformation and concerted dynamics of the integrin-binding site and the C-terminal region of echistatin revealed by homonuclear NMR. Biochemical Journal, 387(Pt 1), 57–66. [Link]

  • Wilcox, R. G., et al. (2021). Exogenous Integrin αIIbβ3 Inhibitors Revisited: Past, Present and Future Applications. International Journal of Molecular Sciences, 22(7), 3462. [Link]

  • Gan, Z. R., et al. (1988). Echistatin. A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus. The Journal of Biological Chemistry, 263(36), 19827–19832. [Link]

  • Garsky, V. M., et al. (1989). Chemical Synthesis of Echistatin, a Potent Inhibitor of Platelet Aggregation From Echis Carinatus: Synthesis and Biological Activity of Selected Analogs. Proceedings of the National Academy of Sciences of the United States of America, 86(11), 4022–4026. [Link]

  • Momic, T., et al. (2021). Structure-Function Relationship of the Disintegrin Family: Sequence Signature and Integrin Interaction. Frontiers in Pharmacology, 12, 786119. [Link]

  • Momic, T., et al. (2021). Structure-Function Relationship of the Disintegrin Family: Sequence Signature and Integrin Interaction. Frontiers in Pharmacology, 12, 786119. [Link]

  • Calvete, J. J., et al. (2005). Conformation and concerted dynamics of the integrin-binding site and the C-terminal region of echistatin revealed by homonuclear NMR. Biochemical Journal, 387(Pt 1), 57–66. [Link]

  • Soslau, G., et al. (2004). The disintegrin echistatin stabilizes integrin alphaIIbbeta3's open conformation and promotes its oligomerization. Experimental Biology and Medicine (Maywood, N.J.), 229(9), 907–918. [Link]

  • Garsky, V. M., et al. (1989). Effect of echistatin and analogs on inhibition of human platelet aggregation. ResearchGate. [Link]

  • Wierzbicka-Patynowski, I., et al. (1999). Structural requirements of echistatin for the recognition of alpha(v)beta(3) and alpha(5)beta(1) integrins. The Journal of Biological Chemistry, 274(53), 37809–37814. [Link]

  • Zare, F., et al. (2013). Partial Purification and Characterization of Anticoagulant Factor from the Snake (Echis Carinatus) Venom. Iranian Journal of Pharmaceutical Research, 12(Suppl), 195–201. [Link]

  • Kumar, C. C., et al. (1997). Biochemical characterization of the binding of echistatin to integrin alphavbeta3 receptor. The Journal of Pharmacology and Experimental Therapeutics, 283(2), 843–853. [Link]

  • Garsky, V. M., et al. (1989). Chemical synthesis of echistatin, a potent inhibitor of platelet aggregation from Echis carinatus: Synthesis and biological activity of selected analogs. ResearchGate. [Link]

  • Cooke, R. M., et al. (1992). Three-dimensional structure of echistatin, the smallest active RGD protein. Biochemistry, 31(8), 2069–2077. [Link]

  • Scarborough, R. M., et al. (2019). Snake venom disintegrins update: insights about new findings. Toxicon, 159, 1–16. [Link]

  • Abdiche, Y. N., et al. (2024). Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis. Analytical Chemistry, 96(16), 6245–6252. [Link]

  • Niewiarowski, S., et al. (1997). Significance of RGD loop and C-terminal domain of echistatin for recognition of alphaIIb beta3 and alpha(v) beta3 integrins and expression of ligand-induced binding site. Blood, 90(4), 1565–1575. [Link]

Sources

Technical Guide: Optimizing Incubation Time for Echistatin Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Basis

Echistatin is a potent, high-affinity disintegrin (49 residues, ~5.4 kDa) derived from Echis carinatus venom.[1] Its efficacy relies on the RGD (Arg-Gly-Asp) loop at the apex of a flexible hairpin, which competes with endogenous ligands (fibrinogen, vitronectin, fibronectin) for binding pockets on integrins, specifically αIIbβ3 (platelets), αvβ3 (osteoclasts/endothelial cells), and α5β1 .

The Critical Variable: Time. Unlike small molecule inhibitors, Echistatin exhibits slow dissociation rates (essentially irreversible binding in some contexts, particularly αvβ3). Therefore, incubation time is not merely a logistical step; it defines the thermodynamic equilibrium of the receptor blockade. Insufficient pre-incubation leads to "ligand breakthrough" (endogenous ligands displacing the drug before equilibrium), while excessive incubation in serum-free conditions can induce anoikis (anchorage-dependent cell death) unrelated to specific integrin blockade.

Module A: Platelet Aggregation Assays (Short-Term Kinetics)

Context: Inhibition of ADP- or Thrombin-induced aggregation in Platelet-Rich Plasma (PRP) or washed platelets.

Optimization Logic

Platelet activation is rapid (seconds). Echistatin must occupy the αIIbβ3 receptor before the conformational change induced by the agonist exposes the high-affinity fibrinogen binding site.

  • Standard Pre-incubation: 1–5 minutes at 37°C.

  • Optimized Pre-incubation: Data indicates that extending pre-incubation to 10–12 minutes can increase inhibitory potency by up to 90% in some donor pools, ensuring full receptor saturation prior to agonist addition.

Workflow Diagram

PlateletProtocol Start Isolate PRP/Washed Platelets AddDrug Add Echistatin (30-300 nM) Start->AddDrug Incubate Pre-Incubation Time: 2-12 mins Temp: 37°C AddDrug->Incubate Equilibration Agonist Add Agonist (ADP/Thrombin) Incubate->Agonist Receptor Blocked Measure Measure Light Transmission (Aggregometry) Agonist->Measure Real-time Kinetics

Figure 1: Critical path for platelet aggregation assays. The pre-incubation step (Yellow) is the primary variable for IC50 consistency.

Module B: Cell Adhesion & Spreading (Medium-Term Kinetics)

Context: Blocking adhesion of HUVECs, Osteoclasts, or Tumor cells to Vitronectin/Fibronectin coated plates.

Optimization Logic

This is a competitive assay. If you plate cells and add Echistatin simultaneously, the cell's integrins may bind the matrix before the drug finds the receptor.

  • Requirement: You must perform a Pre-incubation step in suspension.

  • Duration: 15–30 minutes at 37°C (or Room Temp if preventing internalization is required).

  • Assay Window: The adhesion phase itself should be limited to 30–60 minutes. Beyond 60 minutes, cells may secrete their own ECM (fibronectin), bypassing the coated ligand and creating false negatives (reduced apparent inhibition).

Mechanistic Visualization

Mechanism cluster_competition Competitive Binding Interface Cell Cell Membrane (Integrin αvβ3) Echistatin Echistatin (RGD Loop) Echistatin->Cell High Affinity (Kd ~0.5 nM) Ligand ECM Ligand (Vitronectin) Ligand->Cell Blocked by Steric Hindrance

Figure 2: Echistatin functions as a high-affinity competitive antagonist. It must occupy the integrin headpiece prior to ligand exposure.

Module C: Bone Resorption & Angiogenesis (Long-Term Assays)

Context: Osteoclast pit formation (24–72 hours) or Tube formation assays.

Optimization Logic
  • Stability: Echistatin is a peptide.[1][2][3][4][5][6][7][8] While disulfide bonds provide some stability, degradation by proteases in serum-containing media can occur over 24+ hours.

  • Re-dosing: For assays >24 hours, refresh the media containing fresh Echistatin daily.

  • Observation: In bone resorption assays, Echistatin inhibits the attachment phase.[9] If added after osteoclasts have formed the sealing zone, higher concentrations are required to disrupt established adhesions.

Summary of Optimized Parameters

Assay TypeTarget IntegrinOptimal Pre-IncubationAssay DurationKey Constraint
Platelet Aggregation αIIbβ32–12 min (37°C)5–10 minAvoid >15 min pre-incubation (potential platelet exhaustion).
Cell Adhesion αvβ3, α5β115–30 min (Suspension)30–60 minLimit assay time to prevent endogenous ECM secretion.
Bone Resorption αvβ3N/A (Continuous)24–48 hoursRequires daily media refresh; most effective if added at plating.

Troubleshooting & FAQs

Q1: My IC50 values for adhesion inhibition are fluctuating wildly between experiments. Why?

A: This is often due to variations in the Cell-Ligand contact time . If you incubate the cells on the plate for 30 minutes in Experiment A, and 60 minutes in Experiment B, the IC50 will shift. As time progresses, cells strengthen adhesion via focal adhesion complex formation (recruiting talin, vinculin, paxillin), making it harder for Echistatin to displace them.

  • Fix: Standardize the adhesion time strictly (e.g., exactly 45 minutes).

Q2: Can I wash the cells after Echistatin treatment and expect the inhibition to persist?

A: Yes, but with caveats. Echistatin binds αvβ3 with high affinity and is described as "nondissociable" or very slowly dissociable in some contexts (Kumar et al., 1997). Unlike low-affinity small molecules, a simple wash step will not immediately reverse the effect. However, receptor internalization and recycling will eventually restore function.

Q3: In long-term assays, cells in the control group are detaching. Is this a drug effect?

A: If the control group is detaching, check your serum conditions. Echistatin assays are often performed in low-serum or serum-free media to define specific integrin dependence. Many primary cells (HUVECs, Osteoclasts) undergo apoptosis/anoikis without serum survival factors.

  • Fix: Ensure your basal media contains BSA (0.1-1%) or specific growth factors (e.g., M-CSF for osteoclasts) that support survival without interfering with the integrin ligand.

Q4: I see precipitation when reconstituting Echistatin.

A: Echistatin is hydrophobic.

  • Fix: Dissolve initially in a small volume of sterile water or 0.1% acetic acid to 1 mg/mL, then dilute into your buffer (PBS/Media). Do not dissolve directly into high-salt buffers like Tyrode’s or KRB, as the "salting out" effect can cause precipitation.

References

  • Gan, Z. R., et al. (1988). "Echistatin.[10] A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus."[8][10] Journal of Biological Chemistry.

  • Sato, M., et al. (1990). "Echistatin is a potent inhibitor of bone resorption in culture."[2] Journal of Cell Biology.

  • Kumar, C. C., et al. (1997). "Biochemical characterization of the binding of echistatin to integrin alphavbeta3 receptor."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Pfaff, M., et al. (1994). "Interaction of disintegrins with the alpha IIb beta 3 receptor on resting and activated human platelets." Biochemical Journal.

Sources

Validation & Comparative

Comparing Echistatin and Tirofiban as αIIbβ3 inhibitors

Comparative Guide: Echistatin vs. Tirofiban as Inhibitors

Executive Summary

This guide provides a technical comparison between Echistatin , a potent disintegrin derived from snake venom, and Tirofiban , a synthetic small-molecule peptidomimetic. While both target the platelet glycoprotein IIb/IIIa (

  • Tirofiban is the superior choice for clinical translation models and specific

    
     targeting due to its high selectivity and rapid reversibility.
    
  • Echistatin serves as a high-affinity benchmark in biochemical assays but lacks the specificity required for isolating

    
     function in complex cell systems, as it cross-reacts with 
    
    
    and
    
    
    .

Part 1: Mechanistic Foundations

Structural & Binding Dynamics

The fundamental difference between these two inhibitors lies in their molecular architecture and how they occupy the RGD (Arg-Gly-Asp) binding pocket of the integrin.

  • Echistatin (The Biologic Scaffold): A 49-residue polypeptide (~5.4 kDa) stabilized by four disulfide bonds.[1] It presents an RGD loop at the tip of a hairpin turn, maintained by a rigid protein core. This structure allows it to bind with exceptional affinity not only to the ligand-binding pocket but also to interact with adjacent receptor domains, potentially stabilizing the integrin in an open, high-affinity conformation (ligand-induced binding site exposure).

  • Tirofiban (The Synthetic Mimic): A non-peptide tyrosine derivative (~495 Da).[2] It was rationally designed to mimic the geometry of the RGD loop found in Echistatin but stripped of the bulkier protein scaffold. It functions as a pure competitive antagonist, fitting precisely into the

    
     pocket with rapid on/off kinetics.
    
Visualization: Binding Mechanism

The following diagram illustrates the steric differences and binding sites.[1]

BindingMechanismcluster_InhibitorsInhibitorsReceptorαIIbβ3 Receptor(Resting State)FibrinogenFibrinogen(Natural Ligand)Receptor->Fibrinogen  Binds RGD sequence    (Aggregation)  EchistatinEchistatin(Disintegrin Peptide, ~5.4kDa)High Affinity / Low SpecificityEchistatin->Receptor  Steric Blockade +  Conformational Locking  TirofibanTirofiban(Small Molecule, ~495 Da)High Specificity / Fast Off-RateTirofiban->Receptor  Competitive Pocket  Occupancy  

Caption: Echistatin provides a steric blockade and stabilizes the receptor, while Tirofiban acts as a reversible competitive antagonist within the RGD pocket.

Part 2: Quantitative Performance Data

The following data aggregates findings from solid-phase binding assays and Light Transmission Aggregometry (LTA). Note that

FeatureEchistatinTirofiban
Source Echis carinatus venomSynthetic (Peptidomimetic)
Molecular Weight ~5,400 Da495.08 Da
Target Specificity Low (

,

,

)
High (

specific)
Binding Affinity (

)
~0.9 nM (

)
~15 nM (

)

(ADP Aggregation)
~30 nM~30–40 nM (Citrate plasma)
Reversibility Slow dissociationRapid dissociation (

)
Stability Lyophilized: Years; Soln: DaysHighly stable

Expert Insight on Specificity: If your experiment involves endothelial cells or angiogenesis models, do not use Echistatin as a specific ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">



Part 3: Experimental Utility & Protocols

Protocol A: Light Transmission Aggregometry (LTA)

This is the gold standard for verifying inhibitor potency.

Critical Variable: The Anticoagulant Effect

  • Citrate: Chelates calcium.[3] Since

    
     is 
    
    
    -dependent, citrate artificially enhances the potency of Tirofiban.
  • PPACK: A direct thrombin inhibitor that preserves physiological

    
     levels. 
    
    
    values for Tirofiban are typically 2-3x higher in PPACK than in citrate.
Workflow Diagram

LTA_Protocolcluster_PrepSample Preparationcluster_AssayInhibition AssayBloodWhole Blood(Citrate or PPACK)Centrifuge1Spin 200xg10-15 minBlood->Centrifuge1PRPPlatelet RichPlasma (PRP)Centrifuge1->PRPCentrifuge2Spin 2500xg15 min (Remaining)PRP->Centrifuge2IncubateIncubate Inhibitor(Echistatin/Tirofiban)2-5 mins @ 37°CPRP->IncubatePPPPlatelet PoorPlasma (PPP)Centrifuge2->PPPBaselineSet 100% Transwith PPPPPP->BaselineMeasureRecord LightTransmissionBaseline->MeasureReferenceAgonistAdd Agonist(ADP 20µM)Incubate->AgonistAgonist->Measure

Caption: Standard LTA workflow. Note: Pre-incubation time is critical for peptide inhibitors like Echistatin to ensure equilibrium.

Step-by-Step Methodology
  • Blood Collection: Draw blood into 3.2% sodium citrate (blue top) or PPACK tubes. Avoid heparin as it can induce spontaneous aggregation.

  • PRP Isolation: Centrifuge at 200 x g for 10-15 minutes at room temperature (RT). Carefully aspirate the upper layer (PRP).

  • PPP Isolation: Centrifuge the remaining blood at 2500 x g for 15 minutes to obtain Platelet Poor Plasma (PPP) for the baseline (100% transmission) reference.

  • Inhibitor Preparation:

    • Tirofiban:[1][2][4][5][6][7][8][9][10][11][12] Dissolve in saline/PBS.

    • Echistatin:[5][13][14][15] Reconstitute in sterile water/PBS. Avoid vortexing (shearing degrades peptides).

  • Incubation: Add 20

    
    L of inhibitor to 180 
    
    
    L of PRP. Incubate for 5 minutes at 37°C.
    • Note: Tirofiban acts fast, but Echistatin requires this full duration for steric alignment.

  • Activation: Add agonist (e.g., ADP 20

    
    M final concentration).
    
  • Readout: Monitor transmission for 6 minutes. Calculate % Inhibition:

    
    
    
Protocol B: Solid-Phase Binding (Specificity Check)

Use this when you need to distinguish between


  • Coat Plate: Immobilize purified Fibrinogen (10

    
    g/mL) on high-binding microtiter plates overnight at 4°C.
    
  • Block: BSA (1%) for 1 hour.

  • Add Receptor: Add purified

    
     or 
    
    
    integrins in the presence of varying concentrations of Echistatin or Tirofiban.
  • Detection: Use anti-integrin antibodies (enzyme-linked) to detect bound receptor.

  • Result: Echistatin will inhibit both integrins at low nM concentrations. Tirofiban will only inhibit

    
    .
    

References

  • Gan, Z. R., et al. (1988). Echistatin.[1][13][16] A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus. Journal of Biological Chemistry.

  • Peerlinck, K., et al. (2002). Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure.[6] Thrombosis and Haemostasis.

  • Coller, B. S. (2001). Anti-platelet therapy: glycoprotein IIb-IIIa antagonists.[4][3][6][7][9][16][17] British Journal of Clinical Pharmacology.

  • Batchelor, W. B., et al. (2002). Randomized Comparison of platelet inhibition with abciximab, tirofiban and eptifibatide... The COMPARE trial. Circulation.

  • Marcinkiewicz, C., et al. (2019).[15] From Snake Venom's Disintegrins and C-Type Lectins to Anti-Platelet Drugs.[15] Toxins.

Sources

A Head-to-Head Comparison of Echistatin and Other Disintegrins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of integrin antagonists, this guide provides an in-depth, head-to-head comparison of Echistatin and other prominent disintegrins. Moving beyond a simple catalog of features, we delve into the functional nuances, supporting experimental data, and the critical "why" behind experimental design, empowering you to make informed decisions for your research.

Introduction to Disintegrins: Nature's Potent Integrin Blockers

Disintegrins are a family of small, cysteine-rich proteins, primarily found in the venom of vipers and other hematophagous organisms.[1] These non-enzymatic peptides have garnered significant scientific interest due to their potent and often selective inhibition of integrins, a diverse family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions.[2] By targeting integrins, disintegrins effectively disrupt a wide array of physiological and pathological processes, including platelet aggregation, cell adhesion, migration, and angiogenesis.[2][3]

The primary mechanism of action for most disintegrins lies in a conserved tripeptide motif, most commonly Arginine-Glycine-Aspartic acid (RGD), located at the apex of a flexible loop.[2] This RGD sequence mimics the recognition site of natural integrin ligands like fibrinogen and fibronectin, allowing disintegrins to competitively block ligand binding to integrin receptors, particularly the αIIbβ3 integrin on platelets and various αv-containing integrins on other cell types.[2][4]

Echistatin: The Archetypal Short Disintegrin

Echistatin, a 49-amino acid polypeptide isolated from the venom of the saw-scaled viper (Echis carinatus), is one of the most extensively studied short disintegrins.[5] Its compact structure, stabilized by four disulfide bonds, presents the canonical RGD sequence, making it a potent inhibitor of several integrins, including αIIbβ3, αvβ3, and α5β1.

Head-to-Head Performance Comparison

The true value of a research tool lies in its performance relative to alternatives. Here, we present a quantitative comparison of Echistatin with other well-characterized disintegrins across key biological activities.

Anti-Platelet Aggregation Activity

The ability to inhibit platelet aggregation is a hallmark of many disintegrins and a critical parameter for their potential use as anti-thrombotic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several disintegrins in ADP-induced platelet aggregation assays.

DisintegrinIC50 (ADP-induced Platelet Aggregation)Source OrganismKey Recognition MotifReference(s)
Echistatin 30 - 33 nMEchis carinatusRGD[5][6]
Trigramin 130 nMTrimeresurus gramineusRGD[4][7]
Albolabrin 130 - 165 nMTrimeresurus albolabrisRGD[8]
Barbourin 46 - 60 nMSistrurus m. barbouriKGD[8]
Eristostatin 7 - 8 nMEristocophis macmahoniRGD[8]
Rhodostomin 30 nMCalloselasma rhodostomaRGD[9]

Expert Interpretation: While all listed disintegrins are potent inhibitors, Eristostatin demonstrates the highest potency in this assay. Notably, Barbourin's high potency is achieved through a Lysine-Glycine-Aspartic acid (KGD) motif, which confers greater specificity for the αIIbβ3 integrin.[10] Echistatin remains a highly potent inhibitor, comparable to Rhodostomin.

Anti-Cancer Cell Adhesion

Integrins play a pivotal role in cancer progression, mediating tumor cell adhesion, migration, and invasion. Disintegrins, by blocking these interactions, represent a promising avenue for anti-cancer therapy. The table below compares the IC50 values of various disintegrins in inhibiting the adhesion of different cancer cell lines to extracellular matrix proteins.

DisintegrinCell LineSubstrateIC50Reference(s)
Echistatin A375 Melanoma-1.5 nM (migration)[5]
U373MG Glioblastoma-5.7 nM (migration)[5]
Panc-1 Pancreatic Cancer-154.5 nM (migration)[5]
Contortrostatin M24 met MelanomaType I Collagen20 nM[11]
M24 met MelanomaVitronectin75 nM[11]
M24 met MelanomaFibronectin220 nM[11]
Tzabcanin A-375 MelanomaVitronectinInhibition observed[12]
A-549 Lung CancerVitronectinInhibition observed[12]

Expert Interpretation: Echistatin shows remarkable potency in inhibiting the migration of melanoma and glioblastoma cells, with IC50 values in the low nanomolar range. Contortrostatin is also a potent inhibitor of melanoma cell adhesion to various ECM proteins. The choice of disintegrin for cancer research should be guided by the specific integrin expression profile of the cancer cell line under investigation.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Disintegrins can inhibit angiogenesis by targeting integrins on endothelial cells.

DisintegrinAssayIC50 / EffectReference(s)
Echistatin VEGF-induced HUVEC Proliferation103.2 nM[5]
Contortrostatin HUVEC Migration and InvasionInhibition observed[13]
Matrigel Tube FormationAltered tube formation[13]
rhddADAM15 EA.hy926 Cell Proliferation1-10 µM[14]

Expert Interpretation: Echistatin demonstrates potent anti-angiogenic activity by inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs). Contortrostatin also effectively disrupts key steps in the angiogenic process. The recombinant human disintegrin domain of ADAM15 (rhddADAM15) shows broader anti-proliferative effects on endothelial cells.

Signaling Pathways and Mechanism of Action

The binding of a disintegrin to an integrin receptor does not merely act as a physical blockade. It triggers a cascade of intracellular signaling events, or more accurately, the inhibition of such cascades, that ultimately lead to the observed biological effects.

Disruption of Focal Adhesion Signaling

A key mechanism underlying the anti-migratory and anti-angiogenic effects of disintegrins is the disruption of focal adhesion signaling. Upon integrin engagement with the ECM, a complex of proteins, including Focal Adhesion Kinase (FAK) and paxillin, is recruited to the cytoplasmic tail of the integrin. This leads to the autophosphorylation of FAK and subsequent phosphorylation of other downstream targets, including paxillin. This signaling cascade is crucial for cytoskeletal reorganization, cell spreading, and migration.

Disintegrins, by preventing integrin-ligand binding, inhibit the activation of FAK and the subsequent phosphorylation of paxillin.[13] This disruption of the FAK/paxillin signaling axis leads to the disassembly of focal adhesions and a reduction in cell motility.

Disintegrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin Receptor (e.g., αvβ3) FAK FAK Integrin->FAK Activates Disintegrin Disintegrin (e.g., Echistatin) Disintegrin->Integrin Blocks Binding ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin Binds paxillin Paxillin FAK->paxillin Phosphorylates Src Src FAK->Src Recruits & Activates p130Cas p130Cas FAK->p130Cas Phosphorylates Crk Crk paxillin->Crk Recruits Src->FAK Phosphorylates p130Cas->Crk Recruits MAPK_pathway MAP Kinase Pathway Crk->MAPK_pathway Activates Cell_Migration Cell Migration & Survival MAPK_pathway->Cell_Migration Promotes

Caption: Disintegrin-mediated inhibition of integrin signaling.

Experimental Protocols

To facilitate the direct comparison and evaluation of disintegrins in your own research, we provide the following detailed, step-by-step methodologies for key in vitro assays.

Platelet Aggregation Inhibition Assay

This assay measures the ability of a disintegrin to inhibit the aggregation of platelets in response to an agonist like ADP.

Platelet_Aggregation_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) from whole blood by centrifugation start->prep_prp pre_incubate Pre-incubate PRP with various concentrations of disintegrin or vehicle control (37°C) prep_prp->pre_incubate add_agonist Add platelet agonist (e.g., ADP) to initiate aggregation pre_incubate->add_agonist measure Measure light transmittance over time in an aggregometer add_agonist->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the Platelet Aggregation Inhibition Assay.

Detailed Steps:

  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP from red blood cells and buffy coat.

    • Carefully collect the upper PRP layer.

  • Pre-incubation:

    • In an aggregometer cuvette, add a defined volume of PRP.

    • Add various concentrations of the disintegrin to be tested or a vehicle control.

    • Incubate the mixture for a short period (e.g., 5 minutes) at 37°C with gentle stirring.

  • Initiate Aggregation:

    • Add a standardized concentration of a platelet agonist (e.g., ADP, collagen, or thrombin) to the cuvette to induce aggregation.

  • Measure Aggregation:

    • Immediately record the change in light transmittance through the PRP suspension using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis:

    • The extent of aggregation is quantified as the maximum change in light transmittance.

    • Calculate the percentage of inhibition for each disintegrin concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the disintegrin concentration.

Cell Adhesion Assay

This assay quantifies the ability of a disintegrin to inhibit the adhesion of cells to a specific ECM protein.

Cell_Adhesion_Workflow start Start coat_plate Coat 96-well plate with ECM protein (e.g., fibronectin) and block non-specific binding sites start->coat_plate prep_cells Prepare a single-cell suspension of the desired cell line coat_plate->prep_cells pre_incubate Pre-incubate cells with various concentrations of disintegrin or vehicle control prep_cells->pre_incubate seed_cells Seed the pre-incubated cells onto the coated plate pre_incubate->seed_cells incubate_adhesion Incubate to allow cell adhesion (e.g., 1-2 hours at 37°C) seed_cells->incubate_adhesion wash_cells Gently wash away non-adherent cells incubate_adhesion->wash_cells quantify Quantify adherent cells (e.g., using a fluorescent dye like Calcein-AM) wash_cells->quantify analyze Calculate % inhibition and determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for the Cell Adhesion Assay.

Detailed Steps:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a solution of the desired ECM protein (e.g., fibronectin, vitronectin, or collagen) and incubate overnight at 4°C.

    • Wash the wells with PBS and block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).

  • Cell Preparation:

    • Culture the desired cancer cell line to sub-confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution to maintain the integrity of surface integrins.

    • Wash the cells and resuspend them in a serum-free medium.

  • Pre-incubation:

    • In separate tubes, incubate the cell suspension with various concentrations of the disintegrin or a vehicle control for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Seeding and Adhesion:

    • Add the pre-incubated cell suspension to the ECM-coated wells.

    • Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing:

    • Gently wash the wells with PBS to remove any non-adherent cells. The washing step is critical and should be performed carefully to avoid dislodging weakly attached cells.

  • Quantification of Adherent Cells:

    • Adherent cells can be quantified using various methods. A common approach is to label the cells with a fluorescent dye such as Calcein-AM prior to the assay and measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of adhesion inhibition for each disintegrin concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the disintegrin concentration.

Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)

This assay assesses the ability of a disintegrin to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Tube_Formation_Workflow start Start coat_plate Coat 96-well plate with Matrigel and allow to solidify start->coat_plate prep_cells Prepare a single-cell suspension of endothelial cells (e.g., HUVECs) coat_plate->prep_cells seed_cells Seed endothelial cells onto the Matrigel in the presence of various concentrations of disintegrin or vehicle control prep_cells->seed_cells incubate_tubes Incubate for several hours (e.g., 4-18 hours) to allow for tube formation seed_cells->incubate_tubes visualize Visualize and capture images of the tube-like structures using a microscope incubate_tubes->visualize quantify Quantify tube formation (e.g., measure total tube length, number of junctions) visualize->quantify analyze Calculate % inhibition quantify->analyze end End analyze->end

Sources

Echistatin: The Gold-Standard Positive Control for Integrin Antagonist Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug discovery, the reliability of a screening assay hinges on its positive control. Echistatin , a potent disintegrin derived from the venom of the saw-scaled viper (Echis carinatus), represents the benchmark for inhibiting RGD-dependent integrins.[1] Unlike synthetic cyclic peptides or linear mimetics, Echistatin exhibits a unique "irreversible-like" binding kinetic and broad-spectrum potency against


, 

, and

.

This guide details the technical superiority of Echistatin, provides comparative data against alternatives like Cilengitide, and outlines self-validating protocols for solid-phase and cell-based assays.

Technical Profile & Mechanism of Action

The Structural Advantage

Echistatin is a 49-amino acid peptide (MW ~5.4 kDa) constrained by four disulfide bridges.[2][3] Its potency derives not just from the conserved Arg-Gly-Asp (RGD) loop, but from a synergistic interaction between this loop and its C-terminal tail (residues H44-K45).

  • Primary Interaction: The RGD loop inserts into the interface between the integrin

    
     and 
    
    
    
    subunits, mimicking the natural ligands (Fibronectin, Vitronectin).
  • Secondary Interaction (The Anchor): The C-terminal tail stabilizes the complex, locking the integrin in an inactive conformation. This dual-site binding results in nanomolar to sub-nanomolar affinity (

    
     for 
    
    
    
    ).
Pathway Inhibition Diagram

The following diagram illustrates how Echistatin intercepts upstream integrin signaling, preventing the cascade required for cell migration and angiogenesis.

IntegrinSignaling cluster_inhibition Mechanism of Action ECM ECM Ligands (Vitronectin/Fibronectin) Integrin Integrin Receptor (αvβ3 / α5β1) ECM->Integrin Activation FAK FAK Phosphorylation (pY397) Integrin->FAK Signal Transduction Echistatin Echistatin (Inhibitor) Echistatin->Integrin High-Affinity Blockade Src Src Kinase Activation FAK->Src Paxillin Paxillin Recruitment Src->Paxillin Actin Actin Cytoskeleton Remodeling Paxillin->Actin Response Cell Migration & Adhesion Actin->Response

Figure 1: Echistatin binds to the extracellular head of the integrin, sterically hindering ECM ligand binding and abolishing downstream FAK/Src signaling.

Comparative Analysis: Why Choose Echistatin?

While synthetic peptides like Cilengitide are excellent drug candidates, Echistatin remains the superior tool compound for assay validation due to its broader coverage and tighter binding.

Performance Matrix
FeatureEchistatin Cilengitide (Cyclic RGD) Linear RGD Peptides Monoclonal Abs (e.g., LM609)
Primary Targets

,

,


,

Low SpecificitySingle Target Specific
IC50 (

)
0.3 - 0.9 nM ~0.6 nM> 100 nM~1-5 nM
IC50 (

)
~0.6 nM ~15 nM (Weaker)High

M
N/A
Binding Kinetics Pseudo-irreversible (Slow off-rate)ReversibleFast off-rateHigh Affinity, Slow off-rate
Stability High (Disulfide constrained)High (Cyclized)Low (Proteolysis prone)High
Cost/Utility High/Positive ControlHigh/Drug CandidateLow/Negative ControlHigh/Specific Blocking

Key Insight: In screening campaigns, a positive control must define the "floor" of the assay (0% binding). Echistatin’s ability to potently inhibit both


 and 

integrins ensures that even if your cell line switches integrin expression (e.g., from

to

), the control remains valid.

Validated Experimental Protocols

Protocol A: Solid-Phase Competitive Binding Assay

Best for: High-throughput screening (HTS) of small molecules.

Principle: Purified integrin is coated on a plate. Biotinylated Vitronectin (ligand) competes with the test compound. Echistatin is used to define non-specific binding (NSB).

Workflow Diagram:

BindingAssay Step1 1. Coat Plate Purified αvβ3 (1-2 µg/mL) Step2 2. Block 1% BSA (1 hr @ RT) Step1->Step2 Step3 3. Competition Add Biotin-Ligand + Echistatin (Control) OR Test Compound Step2->Step3 Step4 4. Detection Streptavidin-HRP + TMB Substrate Step3->Step4 Step5 5. Analysis Read OD450 Calc % Inhibition Step4->Step5

Figure 2: Step-by-step workflow for the solid-phase integrin binding assay.

Step-by-Step Methodology:

  • Coating: Dilute purified human integrin

    
     to 1 µg/mL in PBS. Add 100 µL/well to a 96-well Maxisorp plate. Incubate overnight at 4°C.
    
  • Blocking: Wash 2x with PBST (PBS + 0.05% Tween-20). Add 200 µL Blocking Buffer (3% BSA in PBS). Incubate 2 hours at RT.

  • Reaction:

    • Total Binding: Add Biotin-Vitronectin (10 nM final) + Buffer.

    • Positive Control (NSB): Add Biotin-Vitronectin (10 nM) + Echistatin (100 nM final) .

    • Test: Add Biotin-Vitronectin (10 nM) + Test Compound.

    • Incubate 3 hours at RT.

  • Detection: Wash 4x with PBST. Add Streptavidin-HRP (1:5000). Incubate 1 hour. Develop with TMB substrate.

  • Validation Criteria: The signal in the Echistatin wells should be <10% of the Total Binding signal.

Protocol B: Cell Adhesion Inhibition Assay

Best for: Functional validation and potency determination.

Methodology:

  • Matrix Preparation: Coat 96-well plates with Vitronectin (for

    
    ) or Fibronectin (for 
    
    
    
    ) at 5 µg/mL. Block with 1% BSA.
  • Cell Prep: Harvest CHO-K1 or U87MG cells. Resuspend in adhesion buffer (serum-free media + 0.1% BSA + 1 mM

    
    ).
    
    • Note: Manganese (

      
      ) is critical to lock integrins in the high-affinity state.
      
  • Inhibitor Addition: Pre-incubate cells (50,000 cells/well) with serial dilutions of Echistatin (0.01 nM to 100 nM) for 15 minutes.

  • Adhesion: Plate cells onto the matrix. Incubate 1 hour at 37°C.

  • Fix/Stain: Gently wash away non-adherent cells. Fix with 4% Paraformaldehyde. Stain with Crystal Violet or use a fluorescent viability dye (e.g., Calcein AM).

  • Data Analysis: Plot log[Inhibitor] vs. Response. Echistatin should yield a sigmoidal curve with an IC50 between 10–50 nM (cell-dependent).

Troubleshooting & Optimization

  • Aggregation: Echistatin is hydrophobic. Always reconstitute in sterile water or dilute acid (0.1% TFA) to 1 mg/mL before diluting into neutral buffers. Do not vortex vigorously.

  • Plastic Binding: Like many "sticky" peptides, Echistatin can bind to plastic. Use low-binding polypropylene tubes for serial dilutions.

  • Cation Dependence: Integrin binding is cation-dependent. Ensure your assay buffer contains

    
     and 
    
    
    
    (1 mM each).[4] For maximal activation, substitute with
    
    
    .

References

  • Kumar, C. C., et al. (1997).[5][6] "Biochemical characterization of the binding of echistatin to integrin alphavbeta3 receptor." Journal of Pharmacology and Experimental Therapeutics, 283(2), 843-853.[5][6] Link

  • Sato, M., et al. (1990).[5][6] "Echistatin is a potent inhibitor of bone resorption in culture."[7][5][6] Journal of Cell Biology, 111(4), 1713-1723.[5][6] Link

  • Wierzbicka-Patynowski, I., et al. (1999).[5] "Structural requirements of echistatin for the recognition of alpha(v)beta(3) and alpha(5)beta(1) integrins." Journal of Biological Chemistry, 274(53), 37809-37814.[5] Link[5]

  • Mas-Moruno, C., et al. (2010). "Cilengitide: the first anti-angiogenic small molecule drug candidate. Design, synthesis and clinical evaluation." Anti-Cancer Agents in Medicinal Chemistry, 10(10), 753-768. Link

  • Marcinkiewicz, C., et al. (2003). "Disintegrins: potent and specific antagonists of integrins." Current Pharmaceutical Design, 9(24), 1989-2003. Link

Sources

In vivo efficacy comparison of Echistatin and small molecule inhibitors

In Vivo Efficacy Comparison: Echistatin vs. Small Molecule Inhibitors

Part 1: Executive Summary & Core Directive

The Biologic Benchmark vs. The Clinical Candidate In the landscape of integrin-targeted therapeutics, Echistatin (a snake venom disintegrin) and Small Molecule Inhibitors (SMIs) (e.g., Cilengitide, MK-0429) represent two distinct evolutionary branches of drug discovery.

  • Echistatin serves as the high-affinity biological benchmark . It is a potent, essentially irreversible antagonist of

    
    , 
    
    
    , and
    
    
    . Its utility in in vivo research is defined by its ability to establish the maximum achievable inhibition of integrin function, despite its poor pharmacokinetic (PK) profile (short half-life, requirement for continuous infusion).
  • SMIs are designed for clinical translation . They offer oral bioavailability and tunable PK properties. However, they face the "integrin paradox": at suboptimal doses, certain SMIs (like Cilengitide) can allosterically activate integrins, promoting rather than inhibiting angiogenesis—a phenomenon not typically observed with the sterically bulky Echistatin.

This guide objectively compares their in vivo performance, providing the experimental logic required to select the correct agent for your specific efficacy model.

Part 2: Mechanistic & Pharmacological Comparison

Binding Dynamics & Potency

The fundamental difference lies in the binding mode. Echistatin binds with a two-point mechanism (RGD loop + C-terminal tail) that locks the integrin in an inactive state with near-irreversible kinetics. SMIs rely on rapid equilibrium binding.

FeatureEchistatin (Disintegrin)Cilengitide / MK-0429 (SMIs)
Molecular Class 49-aa Peptide (5.4 kDa)Cyclic Pentapeptide / Non-peptide
Target Specificity Broad:

,

,

Tunable: High selectivity for

/

Binding Affinity (

/

)
~0.5 nM (High Affinity)~0.6 nM (Comparable Potency)
Binding Mode Steric blockade; non-dissociable kineticsCompetitive equilibrium; dissociable
"Integrin Paradox" Rare/Absent. Steric bulk prevents receptor conformational change.Present. Low doses can induce "open" high-affinity receptor conformation.
In Vivo Efficacy Data Summary
A. Osteoporosis & Bone Resorption Models
  • Echistatin: In ovariectomized (OVX) mice, continuous infusion (0.36 µg/h/g) completely prevents cancellous bone loss.[1] It acts by detaching osteoclasts from the bone matrix.

  • SMIs (e.g., SB-273005): Orally active non-peptide antagonists show similar efficacy in preventing bone loss but require precise dosing to avoid off-target effects on platelets (

    
    ).
    
B. Oncology & Angiogenesis Models
  • Echistatin: Potently inhibits tumor growth and angiogenesis in high-metastatic osteosarcoma (e.g., 143B-LM4). Efficacy is linear with dose.

  • SMIs (Cilengitide): Displays a U-shaped efficacy curve.

    • High Dose: Inhibits tumor growth/angiogenesis.[2][3][4][5]

    • Low Dose (Relevant to trough levels):Promotes VEGF-mediated angiogenesis by altering

      
       trafficking.[4]
      

Part 3: Visualization of Signaling & Inhibition

The following diagram illustrates the

IntegrinSignalingcluster_extracellularExtracellular Matrixcluster_membraneECMVitronectin / FibronectinIntegrinIntegrin αvβ3(Active Conformation)ECM->IntegrinBindingFAKFAK / SrcPhosphorylationIntegrin->FAKClustering & ActivationEchistatinEchistatin(Steric Blockade)Echistatin->IntegrinBlocks (Irreversible)SMI_HighSMI (High Dose)(Competitive Block)SMI_High->IntegrinBlocks (Reversible)SMI_LowSMI (Low Dose)(Allosteric Activation)SMI_Low->IntegrinPromotesRecyclingMAPKMAPK / ERKPathwayFAK->MAPKAktPI3K / AktPathwayFAK->AktAngiogenesisEndothelial Migration& SurvivalMAPK->AngiogenesisBoneResorptionOsteoclastAttachmentAkt->BoneResorption

Caption: Comparative mechanism of action. Echistatin provides steric blockade, while low-dose SMIs may inadvertently stabilize the active integrin conformation, driving the "Integrin Paradox."

Part 4: Detailed Experimental Protocol

Workflow: Comparative In Vivo Angiogenesis Assay (Matrigel Plug)

This protocol validates the anti-angiogenic efficacy of Echistatin vs. an SMI (e.g., Cilengitide). The Matrigel plug model is chosen over xenografts for this guide because it isolates the angiogenic variable specifically, removing tumor cell proliferation as a confounding factor.

1. Experimental Design
  • Subjects: C57BL/6 Mice (Female, 6-8 weeks).

  • Groups (n=8 per group):

    • Negative Control: Matrigel + PBS.

    • Positive Control: Matrigel + VEGF (100 ng/mL) + bFGF (100 ng/mL).

    • Echistatin Group: Positive Control + Echistatin (Continuous infusion via osmotic pump).

    • SMI Group: Positive Control + Cilengitide (Intraperitoneal injection, Daily).

2. Reagent Preparation
  • Echistatin Stock: Dissolve lyophilized Echistatin in sterile PBS to 1 mg/mL.

    • Critical Step: Echistatin is sticky. Use siliconized tubes to prevent loss.

  • Matrigel Mix: Thaw Growth Factor Reduced (GFR) Matrigel at 4°C overnight. Mix with VEGF/bFGF on ice. Keep everything below 4°C to prevent premature polymerization.

3. Drug Delivery Setup (The Differentiator)
  • Echistatin (Continuous): Due to short half-life (

    
     min), bolus injection fails.
    
    • Fill Alzet Osmotic Pumps (Model 1007D) with Echistatin solution calculated to deliver 10 µg/kg/day .

    • Implant pump subcutaneously (SC) on the dorsal flank 24 hours before Matrigel injection to achieve steady state.

  • SMI (Bolus):

    • Prepare Cilengitide in saline.

    • Dose: 10 mg/kg i.p. daily . (Note: This is a high dose to avoid the pro-angiogenic window).

4. Execution Timeline
  • Day -1: Implant osmotic pumps (Echistatin group).

  • Day 0: Inject 500 µL of cold Matrigel mix subcutaneously into the ventral midline. The gel polymerizes immediately at body temperature (

    
    C).
    
  • Day 1-7: Daily i.p. injections for SMI group. Monitor pump site for Echistatin group.

  • Day 7: Euthanize mice.

5. Quantification (Self-Validating Endpoints)
  • Macroscopic: Excise plugs. A red plug indicates angiogenesis; a white plug indicates inhibition.

  • Hemoglobin Assay (Drabkin’s Method): Homogenize 50% of the plug. Quantify hemoglobin content spectrophotometrically at 540 nm. This provides a quantitative index of functional blood volume.

  • Immunohistochemistry (CD31): Fix remaining plug in formalin. Stain for CD31 (endothelial marker).[6] Count microvessel density (MVD).

Part 5: Workflow Visualization

ExperimentalWorkflowStartDay -1:Pump Implantation(Echistatin Group)Day0Day 0:Matrigel Injection(All Groups)Start->Day0TreatmentDays 1-7:Daily IP Injection(SMI Group)Day0->TreatmentEndDay 7:Harvest PlugsTreatment->EndHgbHemoglobin Assay(Functional Blood Vol)End->HgbIHCCD31 Staining(Vessel Density)End->IHC

Caption: 7-Day Matrigel Plug Assay timeline. Note the pre-treatment requirement for Echistatin to establish steady-state plasma levels.

Part 6: Expert Verdict - When to Use Which?

ScenarioRecommended AgentRationale
Proof of Concept (Target Validation) Echistatin Its high affinity and steric bulk guarantee target blockade. If Echistatin fails, the target is likely not

driven.
Drug Development / Screening SMI (e.g., MK-0429) Essential for assessing oral bioavailability, PK/PD relationships, and off-target toxicity in a clinical context.
Osteoporosis Models Echistatin Historically validated. The continuous infusion mimics the constant suppression needed for osteoclast inhibition.
Complex Tumor Microenvironment Both (Comparison) Use Echistatin to define the "maximum possible effect" and the SMI to evaluate "achievable clinical effect."

References

  • Identification and in vivo efficacy of small-molecule antagonists of integrin alphavbeta3. Drug Discovery Today. (2000).[7] Link

  • Structural Insight into Integrin Recognition and Anticancer Activity of Echistatin. Toxins. (2019). Link

  • The integrin ligand echistatin prevents bone loss in ovariectomized mice and rats. Endocrinology. (1998). Link

  • Stimulation of tumor growth and angiogenesis by low concentrations of RGD-mimetic integrin inhibitors. Nature Medicine. (2009). Link

  • Disintegrin targeting of an αvβ3 integrin-over-expressing high-metastatic human osteosarcoma with echistatin. Journal of Experimental & Clinical Cancer Research. (2011). Link

A Comparative Structural Guide to Echistatin and Other Snake Venom Disintegrins: From RGD Loop to C-terminal Tail

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of integrin antagonists, snake venom disintegrins offer a rich source of molecular diversity and therapeutic potential. Among these, Echistatin, a 49-amino acid polypeptide from the saw-scaled viper (Echis carinatus), has emerged as a cornerstone for structural and functional studies.[1] This guide provides an in-depth structural comparison of Echistatin with other representative snake venom disintegrins, offering insights into the subtle yet critical variations that dictate their integrin binding affinity and specificity. We will delve into the key structural motifs, the experimental methodologies used to elucidate these structures, and the functional consequences of their architectural differences.

The Architectural Blueprint of Disintegrins: A Classification Overview

Snake venom disintegrins are a family of cysteine-rich, non-enzymatic proteins that potently inhibit integrin-mediated cell adhesion processes.[2] They are broadly classified based on their size and the number of disulfide bonds, which dictates their overall fold and the presentation of the critical integrin recognition motif.[3][4][5]

  • Short Disintegrins: Comprising 41-51 amino acid residues and four disulfide bonds. Echistatin is a classic example of this class.[3]

  • Medium Disintegrins: Containing approximately 70 amino acids and six disulfide bonds.[3]

  • Long Disintegrins: The largest monomeric forms, with about 84 residues and seven disulfide bridges.[3][4]

  • Dimeric Disintegrins: Consisting of two subunits, which can be identical (homodimers) or different (heterodimers), linked by interchain disulfide bonds.[3]

This classification provides a framework for understanding the evolutionary and structural relationships within this diverse protein family. The stepwise reduction in size and disulfide bond complexity from the ancestral long disintegrins is a key evolutionary theme.[6]

Echistatin: The Archetype of a Short Disintegrin

Echistatin's compact structure, crosslinked by four disulfide bonds (Cys2-Cys11, Cys7-Cys32, Cys8-Cys37, Cys20-Cys39), forms a rigid core from which the functionally crucial integrin-binding loop protrudes.[7][8] This loop prominently displays the Arg-Gly-Asp (RGD) sequence, a common recognition motif for many integrins.[2][7]

The RGD Loop: A Flexible Recognition Element

The RGD sequence of Echistatin is located at the apex of a flexible hairpin loop.[7] This flexibility is not a structural flaw but a key functional attribute, allowing the RGD motif to adopt a conformation that is optimal for binding to the ligand-binding pocket of various integrins. High mobility is thought to be essential for rapid recognition and fitting to the integrin receptors.[8]

The C-terminal Tail: A Modulator of Specificity

A distinguishing feature of Echistatin is its relatively long and flexible C-terminal tail, with the sequence NPHKGPAT.[1] While the RGD loop is the primary site of interaction, the C-terminus plays a crucial role in modulating binding affinity and selectivity towards different integrin subtypes.[1] For instance, truncation of the C-terminal tail has been shown to significantly decrease its inhibitory activity against several integrins.[1]

A Structural Comparative Analysis

To appreciate the structure-function relationships within the disintegrin family, we will compare Echistatin with representatives from other classes: Trimestatin (medium), Bitistatin (long), Schistatin (dimeric), and Barbourin (a KGD-containing short disintegrin).

FeatureEchistatinTrimestatinBitistatinSchistatinBarbourin
Class ShortMediumLongDimeric (homodimer)Short
Length (amino acids) 49[1]~70[3]83[9]64 (per subunit)[6]73
Disulfide Bonds 4[1]6[10]7[11]4 intramolecular, 2 intermolecular (per dimer)[6]4
Recognition Motif RGD[1]RGD[10]RGD[9]RGD[6]KGD[2][12]
Key Structural Feature Flexible RGD loop and long C-terminal tail[1][7]Rigid core with a prominent RGD-containing hairpin loop[10]Additional large loop created by an extra disulfide bond[9]Dimeric structure exposing two RGD motifs in opposite directions[6]Lys-Gly-Asp motif conferring high specificity for αIIbβ3 integrin[12]
The RGD/KGD Loop Conformation: A Tale of Two Motifs

The conformation of the integrin-binding loop is a critical determinant of specificity. In Echistatin and Trimestatin, the RGD motif is presented at the tip of a hairpin loop.[7][10] The side chains of the Arg and Asp residues in Trimestatin point in opposite directions, a feature that is thought to be important for docking into the integrin binding pocket.[10]

Barbourin, isolated from the venom of the dusky pygmy rattlesnake (Sistrurus m. barbouri), presents a fascinating variation. It possesses a Lys-Gly-Asp (KGD) motif instead of the canonical RGD.[2][12] This seemingly conservative substitution of arginine for lysine dramatically alters its specificity, making it a highly potent and selective inhibitor of the platelet integrin αIIbβ3.[12] This highlights how subtle changes in the primary sequence can lead to profound functional differences.

The Influence of the C-terminus and Overall Fold

The C-terminal region, in concert with the overall protein scaffold, further refines integrin recognition. In Trimestatin, the C-terminal region is identified as another potential binding site for integrins, working in synergy with the RGD loop to enhance affinity and selectivity.[10]

Bitistatin, a long disintegrin, features an additional large loop formed by an extra disulfide bond, which is absent in shorter disintegrins.[9] The spatial orientation of this loop relative to the RGD loop likely influences its interaction with different integrin subtypes.

Schistatin, a homodimer, presents a unique structural arrangement where the two subunits are linked by intermolecular disulfide bonds. This results in the exposure of two RGD motifs on opposite faces of the molecule, potentially enabling the clustering of integrin receptors.[6]

Experimental Methodologies for Structural and Functional Characterization

The detailed structural and functional understanding of disintegrins has been made possible through a combination of powerful experimental techniques.

Elucidating the Three-Dimensional Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography are the two primary methods used to determine the high-resolution three-dimensional structures of disintegrins.

NMR spectroscopy is particularly well-suited for studying the structure and dynamics of small to medium-sized proteins like disintegrins in solution, which often mimics their physiological environment more closely than a crystalline state.

Rationale for Experimental Choices: The use of multidimensional NMR experiments is crucial for resolving the complex spectra of proteins and for assigning resonances to specific atoms. Isotopic labeling with 15N and 13C is often necessary for larger disintegrins to simplify the spectra and enable the use of powerful heteronuclear correlation experiments.

Step-by-Step Methodology:

  • Sample Preparation:

    • Express and purify the disintegrin of interest. For proteins larger than 10 kDa, isotopic labeling with 15N and/or 13C is highly recommended.

    • Dissolve the purified protein in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0) to a final concentration of 0.5-2 mM.

    • Add 5-10% D₂O to the sample for the deuterium lock.

  • NMR Data Acquisition:

    • Acquire a series of multidimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Homonuclear 2D experiments (for smaller disintegrins):

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space distance restraints between protons that are close in space (< 5 Å).

    • Heteronuclear 3D experiments (for isotopically labeled disintegrins):

      • 15N-HSQC (Heteronuclear Single Quantum Coherence): To obtain a "fingerprint" of the protein, with one peak for each backbone N-H group.

      • HNCA, HNCACB, CBCA(CO)NH: For sequential backbone resonance assignment.

      • 15N-edited NOESY-HSQC and 13C-edited NOESY-HSQC: To obtain distance restraints involving backbone and side-chain protons.

  • Data Processing and Analysis:

    • Process the raw NMR data using software such as NMRPipe or TopSpin.

    • Assign the chemical shifts of all protons, nitrogens, and carbons using software like CARA or CCPNmr Analysis.

    • Identify and quantify NOE cross-peaks to generate a list of distance restraints.

  • Structure Calculation and Refinement:

    • Use the experimental distance and dihedral angle restraints to calculate an ensemble of 3D structures using software such as CYANA, XPLOR-NIH, or CNS.

    • Refine the calculated structures using molecular dynamics simulations in a water box to improve their quality and satisfy the experimental restraints.

    • Validate the final ensemble of structures using programs like PROCHECK to assess their stereochemical quality.

X-ray crystallography provides a static, high-resolution snapshot of a protein's structure. To understand how disintegrins bind to integrins, co-crystallization with the integrin or a fragment thereof is the gold standard.

Rationale for Experimental Choices: Obtaining well-diffracting crystals is the most critical and often challenging step. A wide range of crystallization conditions must be screened to find the optimal ones. Co-crystallization is preferred over soaking for disintegrin-integrin complexes as it is more likely to capture the true binding mode, especially if conformational changes occur upon binding.

Step-by-Step Methodology:

  • Protein and Ligand Preparation:

    • Purify both the disintegrin and the target integrin (or its ligand-binding domain) to homogeneity (>95%).

    • Concentrate the proteins to a suitable concentration for crystallization (typically 5-20 mg/mL).

    • Prepare the disintegrin ligand at a concentration that ensures saturation of the integrin binding sites.

  • Co-crystallization Screening:

    • Mix the integrin and disintegrin in a slight molar excess of the disintegrin.

    • Set up crystallization trials using various techniques such as hanging-drop or sitting-drop vapor diffusion.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using commercially available or custom-made screens.

  • Crystal Optimization and Harvesting:

    • Optimize the initial crystallization conditions that yield crystals to improve their size and quality.

    • Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer at a synchrotron X-ray source.

    • Collect a complete set of X-ray diffraction data by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Determination:

    • Process the diffraction data to obtain a set of structure factor amplitudes and phases.

    • If a similar structure is available, use molecular replacement to solve the phase problem. Otherwise, experimental phasing methods like MAD or MIR may be necessary.

    • Build an initial model of the protein-ligand complex into the resulting electron density map.

  • Structure Refinement and Validation:

    • Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern.

    • Validate the final structure for its geometric and stereochemical quality.

Quantifying Functional Activity: Integrin Binding Assays

To correlate the observed structural differences with functional activity, quantitative binding assays are essential. Solid-phase binding assays are a common and robust method to measure the interaction between disintegrins and purified integrins.

This assay measures the direct binding of a disintegrin to an immobilized integrin.

Rationale for Experimental Choices: Immobilizing the integrin on a solid support allows for easy separation of bound and unbound disintegrin. The use of a labeled disintegrin or a specific antibody enables sensitive detection and quantification of the interaction.

Step-by-Step Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with a solution of purified integrin (e.g., 1-10 µg/mL in a suitable buffer like Tris-buffered saline, TBS) overnight at 4°C.

  • Blocking:

    • Wash the wells with TBS to remove unbound integrin.

    • Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1-3% Bovine Serum Albumin in TBS) for 1-2 hours at room temperature.

  • Binding:

    • Wash the wells with binding buffer (e.g., TBS containing 1 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).

    • Add serial dilutions of the disintegrin (either labeled or unlabeled) to the wells and incubate for 1-3 hours at room temperature to allow binding to occur.

  • Detection (for unlabeled disintegrin):

    • Wash the wells to remove unbound disintegrin.

    • Add a primary antibody that specifically recognizes the disintegrin and incubate for 1 hour at room temperature.

    • Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

    • Wash the wells and add a chromogenic substrate for the enzyme (e.g., TMB).

  • Quantification:

    • Stop the colorimetric reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of bound disintegrin.

  • Data Analysis:

    • Plot the absorbance versus the disintegrin concentration and fit the data to a binding curve to determine the dissociation constant (Kd) or the half-maximal effective concentration (EC50).

Visualizing the Structural Landscape

To better understand the structural relationships and experimental workflows, the following diagrams are provided.

Disintegrin Classification

Disintegrin_Classification cluster_monomeric Monomeric Disintegrins cluster_dimeric Dimeric Disintegrins Short Short Echistatin\nBarbourin Echistatin Barbourin Short->Echistatin\nBarbourin Medium Medium Medium->Short Further Reduction Dimeric Dimeric Medium->Dimeric Dimerization Trimestatin Trimestatin Medium->Trimestatin Long Long Long->Medium Loss of Disulfide Bonds Bitistatin Bitistatin Long->Bitistatin Schistatin Schistatin Dimeric->Schistatin Snake Venom Metalloproteinase (SVMP) Snake Venom Metalloproteinase (SVMP) Snake Venom Metalloproteinase (SVMP)->Long Evolutionary Precursor

Caption: Evolutionary and structural classification of snake venom disintegrins.

NMR Structure Determination Workflow

NMR_Workflow A Protein Expression & Purification (with Isotopic Labeling) B NMR Data Acquisition (2D/3D/4D) A->B C Data Processing & Resonance Assignment B->C D Extraction of Structural Restraints (NOEs, Dihedral Angles) C->D E Structure Calculation & Refinement D->E F Structure Validation E->F G Final Structure Ensemble F->G

Caption: A generalized workflow for determining protein structure using NMR spectroscopy.

Solid-Phase Binding Assay Workflow

Binding_Assay_Workflow A Coat Plate with Purified Integrin B Block Non-specific Binding Sites A->B C Add Serial Dilutions of Disintegrin B->C D Incubate to Allow Binding C->D E Wash to Remove Unbound Disintegrin D->E F Add Detection Antibodies E->F G Add Substrate & Measure Signal F->G H Data Analysis (Kd/EC50 Determination) G->H

Caption: Step-by-step workflow for a solid-phase integrin-disintegrin binding assay.

Conclusion: A Framework for Future Drug Design

The comparative structural analysis of Echistatin and other snake venom disintegrins reveals a fascinating interplay between a conserved structural scaffold and subtle variations in key recognition motifs and flanking regions. These differences, meticulously elucidated through advanced structural and functional methodologies, provide a clear rationale for the observed differences in integrin binding affinity and specificity. For drug development professionals, this understanding is paramount. The disintegrin scaffold serves as a powerful template for the design of novel, highly potent, and selective integrin antagonists for therapeutic applications in thrombosis, cancer, and inflammation. By leveraging the structural insights gained from these natural protein inhibitors, the path toward engineering next-generation therapeutics becomes clearer.

References

  • Bilgrami, S., Tomar, S., Yadav, S., Kaur, P., Kumar, S., Jabeen, T., Sharma, S., & Singh, T. P. (2004). Crystal structure of schistatin, a disintegrin homodimer from saw-scaled viper (Echis carinatus) at 2.5 A resolution. Journal of Molecular Biology, 341(3), 829–837. [Link]

  • Calvete, J. J., Moreno-Murciano, M. P., Theakston, R. D. G., Kisiel, D. G., & Marcinkiewicz, C. (2003). The disulphide bond pattern of bitistatin, a disintegrin isolated from the venom of the viper Bitis arietans. The FEBS Journal, 270(20), 4044-4053. [Link]

  • Atkinson, R. A., Saudek, V., & Pelton, J. T. (1994). Echistatin: the refined structure of a disintegrin in solution by 1H NMR and restrained molecular dynamics. International Journal of Peptide and Protein Research, 43(6), 563–572. [Link]

  • Wang, X., & Gierasch, L. M. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(1), 479–513. [Link]

  • Creative BioStructure. (n.d.). A Beginner's Guide to Protein Crystallography. Retrieved from [Link]

  • Calvete, J. J., Marcinkiewicz, C., Monleón, D., Esteve, V., Celda, B., Juárez, P., & Sanz, L. (2005). NMR solution structure of the non-RGD disintegrin obtustatin. Biochemical Journal, 389(Pt 2), 405–413. [Link]

  • Soares, A. M., de Freitas, C. F., de Sousa, L. A. F., Zanphorlin, L. M., de Souza, D. L. N., de Oliveira, F., & Fontes, M. R. M. (2023). Snake venom disintegrins update: insights about new findings. Journal of Venomous Animals and Toxins including Tropical Diseases, 29, e20230019. [Link]

  • Qiita. (2023). Protein X-ray Structure Determination Tutorial: Steps 0-1 Flow of X-ray Crystallographic Analysis and Construction of the Analytical Environment. Retrieved from [Link]

  • Chen, Y. C., Chen, C. Y., Chuang, W. J., & Wu, W. G. (2020). Structural Insight into Integrin Recognition and Anticancer Activity of Echistatin. Toxins, 12(11), 701. [Link]

  • de la Torre, P., Kurbanov, R. T., & Calvete, J. J. (2014). NMR structure of bitistatin – a missing piece in the evolutionary pathway of snake venom disintegrins. The FEBS Journal, 281(19), 4435–4448. [Link]

  • Macedo, J. K. A., Fox, J. W., & de Freitas, C. F. (2021). Structure-Function Relationship of the Disintegrin Family: Sequence Signature and Integrin Interaction. Frontiers in Pharmacology, 12, 788800. [Link]

  • Scarborough, R. M., Rose, J. W., Hsu, M. A., Phillips, D. R., Fried, V. A., Campbell, A. M., Nannizzi, L., & Charo, I. F. (1991). Barbourin. A GPIIb-IIIa-specific integrin antagonist from the venom of Sistrurus M. Barbouri. The Journal of Biological Chemistry, 266(15), 9359–9362. [Link]

  • Knight, L. C., Romano, J. E., & Edwards, A. B. (2005). Functional expression of bitistatin, a disintegrin with potential use in molecular imaging of thromboembolic disease. Peptides, 26(1), 107–116. [Link]

  • An, S., & Li, R. (2012). Structural Elucidation of Integrin αIIbβ3 Cytoplasmic Domain by Nuclear Magnetic Resonance Spectroscopy. In Methods in Molecular Biology (Vol. 757, pp. 423–437). Humana Press. [Link]

  • Proteopedia. (n.d.). Disintegrin. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Barbourin. A GPIIb-IIIa-specific integrin antagonist from the venom of Sistrurus m. barbouri. Retrieved from [Link]

  • Wikipedia. (n.d.). Disintegrin. Retrieved from [Link]

  • Marcinkiewicz, C., Calvete, J. J., & Niewiarowski, S. (1997). Disintegrin interaction with alpha V beta 3 integrin on human umbilical vein endothelial cells: expression of ligand-induced binding site on beta 3 subunit. Blood, 90(3), 1159–1167. [Link]

  • Feng, Z., Xu, W., & Li, R. (2016). A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions. In Methods in Molecular Biology (Vol. 1435, pp. 131–139). Humana Press. [Link]

  • Stieber, F., Kates, S. A., & El-Ariss, T. (2001). Cellular solid-phase binding assay and mass spectrometry for screening of alpha 4 beta 7 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 11(23), 2997–3000. [Link]

  • Lazarovici, P., Marcinkiewicz, C., & Lelkes, P. I. (2019). Cell-Based Adhesion Assays for Isolation of Snake Venom's Integrin Antagonists. In Methods in Molecular Biology (Vol. 2019, pp. 211–222). Humana Press. [Link]

  • ResearchGate. (n.d.). Timeline of the structure determination of Disintegrins. Retrieved from [Link]

  • Gierasch, L. M. (2011). 5 Protein Structure Determination by NMR-Spectroscopy. In Freie Universität Berlin. [Link]

  • Litvinov, R. I., & Shuman, H. (2009). Overview: assays for studying integrin-dependent cell adhesion. Methods in Molecular Biology, 522, 195–200. [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - Crystallization of Proteins.
  • JoVE. (2010). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]

  • UniProt. (n.d.). Disintegrin barbourin - Sistrurus miliarius barbouri (Dusky pigmy rattlesnake). Retrieved from [Link]

  • Fujii, Y., Okuda, D., Fujimoto, Z., Morita, T., & Mizuno, H. (2003). Crystal structure of trimestatin, a disintegrin containing a cell adhesion recognition motif RGD. Journal of Molecular Biology, 332(5), 1115–1122. [Link]

  • PROTEIN STRUCTURal Biology. (n.d.). X-ray Crystallography: Basic principles. Retrieved from [Link]

  • MDPI. (2023). Determining Ligand Binding and Specificity Within the β 2 -Integrin Family with a Novel Assay Platform. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Abemaciclib (CAS 154303-05-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Abemaciclib (CAS 154303-05-6) is a potent CDK4/6 inhibitor classified as an antineoplastic agent . It poses significant reproductive toxicity and specific target organ toxicity (STOT) risks.[1]

Immediate Operational Rules:

  • NEVER dispose of Abemaciclib (solid or solution) down the drain. It is classified as H410 (Very toxic to aquatic life) .[1]

  • NEVER dry sweep powder spills. This generates hazardous aerosols.

  • ALWAYS segregate as Cytotoxic/Chemotherapy Waste for high-temperature incineration.

Hazard Technical Analysis

To ensure compliance and safety, researchers must understand the causality of the hazards associated with this compound.

ParameterSpecificationMechanistic Implication
GHS Signal DANGER High vigilance required.[2][3][4]
H-Codes H360 (Reproductive Tox)Mechanism: CDK4/6 inhibition disrupts cell cycle progression (G1-S phase), critically affecting rapidly dividing fetal cells.
Target Organs H372 (STOT-RE)Repeated exposure targets the hematologic system (neutropenia) and gastrointestinal tract.
Environmental H410 Stable ring structure resists hydrolysis; bio-accumulates in aquatic ecosystems.
Thermal Fate NOx/FOx Combustion emits toxic nitrogen and fluoride oxides. Incinerators must have scrubbers.[5]

Pre-Disposal: Engineering Controls & PPE

Effective disposal begins with exposure control. The following PPE protocol is non-negotiable for handling waste streams.

  • Respiratory: N95/P100 respirator for capped vials; PAPR (Powered Air Purifying Respirator) for open powder handling or spill cleanup.

  • Dermal: Double-gloving is required.

    • Inner Glove: Nitrile (minimum 4 mil).

    • Outer Glove: Nitrile or Neoprene (extended cuff).

    • Rationale: Abemaciclib is a lipophilic small molecule; double gloving increases breakthrough time significantly.

Waste Stream Segregation Protocol

Proper disposal requires distinguishing between Trace Waste (RCRA Empty) and Bulk Waste .

Diagram 1: Waste Segregation Logic

This decision tree guides the researcher to the correct disposal bin based on the nature of the waste.

WasteSegregation Start Waste Item Generated IsLiquid Is it Liquid or Solid? Start->IsLiquid Liquid Liquid / Mother Liquor IsLiquid->Liquid Liquid Solid Solid / Consumable IsLiquid->Solid Solid HPLC HPLC Waste / Stock Solution Liquid->HPLC BulkBin BULK CHEMO WASTE (Black/RCRA Bin) Incineration Only HPLC->BulkBin Do NOT Drain Pour EmptyCheck Is container 'RCRA Empty'? (<3% by weight remaining) Solid->EmptyCheck TraceBin TRACE CHEMO WASTE (Yellow Bin) Incineration EmptyCheck->TraceBin Yes (Gloves, Vials, Pipettes) BulkSolid Bulk Powder / Spilled Material EmptyCheck->BulkSolid No (Visible Residue) BulkSolid->BulkBin

Caption: Logic flow for segregating Abemaciclib waste. Yellow bins for trace contaminants; Black bins for bulk chemicals.

Detailed Workflow:
  • Trace Waste (Yellow Bin):

    • Items: Gloves, empty vials, pipettes, bench paper.

    • Definition: Containers holding <3% of original capacity by weight.

    • Action: Seal in yellow chemotherapy waste bags. Label "Trace Chemotherapy Waste - Incinerate Only."

  • Bulk Waste (Black Bin/RCRA Hazardous):

    • Items: Expired stock solutions, HPLC effluent containing >0.1% Abemaciclib, spill cleanup debris.

    • Action: Collect in compatible HDPE or glass containers. Label "Hazardous Waste - Toxic - Antineoplastic."

    • Destruction: Must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for High-Temperature Incineration (>1000°C) .

Spill Response & Decontamination

Spills of CDK4/6 inhibitors require a specific "Wet-Method" to prevent aerosolization.

Diagram 2: Spill Response Workflow

Follow this strict sequence to minimize exposure during cleanup.

SpillResponse Alert 1. ISOLATE Evacuate & Post Signage PPE 2. PROTECT Don Double Gloves, Gown, N95/PAPR Alert->PPE Control 3. CONTROL Cover with absorbent pad PPE->Control Wet 4. DAMPEN Gentle mist with water (Prevent Dust) Control->Wet Scoop 5. COLLECT Scoop into Haz Waste Container (Do NOT Sweep) Wet->Scoop Decon 6. DECONTAMINATE Apply 10% Bleach (NaOCl) Wait 15 mins -> Rinse Scoop->Decon

Caption: "Wet-Method" spill response to prevent inhalation of cytotoxic dust.

Decontamination Chemistry

Standard soap and water removes the chemical but does not destroy it. To chemically degrade Abemaciclib residues on surfaces:

  • Oxidative Degradation: Apply Sodium Hypochlorite (Bleach) solution (approx. 5.25%) or a specialized oxidizing agent (e.g., Surface Safe®).

    • Mechanism:[3] The oxidative attack disrupts the pyrimidine/pyridine ring structures, reducing biological potency.

  • Contact Time: Allow 15 minutes of contact time.

  • Removal: Wipe with absorbent towels. Dispose of towels as Bulk Waste .

  • Rinse: Follow with a water rinse, then an Isopropanol (70%) rinse to remove bleach residue (preventing stainless steel corrosion).

Final Disposition (Incineration)

The ultimate fate of all Abemaciclib waste must be Incineration .

  • Why? Landfilling cytotoxic agents allows for leaching into groundwater (H410 hazard). Autoclaving sterilizes biologicals but does not destroy the chemical structure of stable drugs like Abemaciclib.

  • Requirement: Verify your waste hauler utilizes a facility permitting RCRA Hazardous Waste Incineration .

References

  • Eli Lilly and Company. (2020). Safety Data Sheet: Verzenio (Abemaciclib). Retrieved from 6

  • Cayman Chemical. (2023). Abemaciclib Safety Data Sheet (CAS 1231930-82-7/154303-05-6). Retrieved from

  • NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[7] Centers for Disease Control and Prevention. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from 8

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from

Sources

Navigating the Safe Handling of Echistatin (CAS No. 154303-05-6): A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers

In the dynamic landscape of drug discovery and biomedical research, the safe handling of potent bioactive molecules is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural best practices for working with Echistatin (CAS No. 154303-05-6), a disulfide-rich polypeptide and a potent antagonist of specific integrin receptors. While some suppliers may classify this compound with minimal immediate hazards, a prudent and safety-conscious approach is always warranted, especially when dealing with a substance that can exert significant biological effects. This directive is grounded in the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure.

Understanding the Risks: Why PPE is Non-Negotiable

Echistatin, a 49-amino acid peptide, functions by targeting and inhibiting integrins, which are critical cell adhesion molecules involved in a myriad of physiological and pathological processes. While its therapeutic potential is significant, its potent bioactivity necessitates careful handling to avoid unintended biological consequences through accidental exposure.

A review of available Safety Data Sheets (SDS) reveals some inconsistencies in hazard classification. For instance, one supplier lists Echistatin as a Category 4 acute toxin if swallowed, inhaled, or in contact with skin, mandating comprehensive PPE.[1] Conversely, another supplier classifies it as non-hazardous. In such instances, the most stringent safety precautions should be adopted to ensure the well-being of all laboratory personnel. The causality is clear: a substance designed to be biologically active outside of a controlled experimental system poses a potential risk to the handler.

Core PPE Requirements for Handling Echistatin

The selection of appropriate PPE is contingent on the nature of the task being performed. The following table summarizes the recommended PPE for various laboratory operations involving Echistatin.

Scenario Required PPE Rationale
Handling Solid (Lyophilized) Echistatin - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Glasses with Side Shields or Goggles- Face Shield (if weighing or transferring powder)- N95 Respirator (or higher)Minimizes skin contact and prevents inhalation of fine particulates. A face shield offers an additional layer of protection for the face and eyes.
Preparing Stock Solutions - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Goggles- Face ShieldProtects against splashes of the concentrated solution.
Cell Culture and In Vitro Assays - Nitrile Gloves- Laboratory Coat- Safety GlassesStandard laboratory practice to prevent contamination of the experiment and protect the researcher from splashes.
Spill Cleanup - Nitrile Gloves (double-gloving recommended)- Impervious Gown- Safety Goggles- Face Shield- N95 Respirator (or higher)Provides maximum protection during the handling of a potentially concentrated and widespread contaminant.

A Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): If handling solid Echistatin, perform a fit check for your N95 respirator.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out. If only wearing one pair, remove them in the same manner.

  • Gown/Lab Coat: Unbutton your lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove your eye and face protection from the back.

  • Respirator (if worn): Remove the respirator from the back without touching the front.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling:

  • Ventilation: Always handle solid Echistatin and prepare concentrated stock solutions in a certified chemical fume hood or a biological safety cabinet.[1]

  • Weighing: Use a balance with a draft shield when weighing the lyophilized powder.

  • Avoid Aerosolization: Take care to avoid creating dust or aerosols during handling.[1]

Disposal:

  • Contaminated PPE: All disposable PPE, such as gloves and respirators, should be placed in a designated hazardous waste container.

  • Chemical Waste: Unused Echistatin and solutions containing it should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[1]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Echistatin.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Level cluster_2 Required PPE start Start: Handling Echistatin task What is the task? start->task solid Handling Solid/Powder task->solid Solid solution Preparing Solutions task->solution Solution Prep. invitro In Vitro Assays task->invitro In Vitro spill Spill Cleanup task->spill Spill ppe_high Gloves (double) Lab Coat Safety Goggles Face Shield N95 Respirator solid->ppe_high ppe_medium Gloves (double) Lab Coat Safety Goggles Face Shield solution->ppe_medium ppe_low Gloves Lab Coat Safety Glasses invitro->ppe_low ppe_spill Gloves (double) Impervious Gown Safety Goggles Face Shield N95 Respirator spill->ppe_spill

Caption: Decision tree for selecting appropriate PPE based on the handling scenario for Echistatin.

Conclusion: A Culture of Safety

Adherence to these PPE guidelines is not merely a procedural formality but a cornerstone of a robust safety culture. By understanding the potential risks associated with Echistatin and implementing these protective measures, researchers can confidently advance their scientific inquiries while ensuring their personal safety and the integrity of their work environment.

References

  • J&K Scientific LLC. (n.d.). Echistatin. Retrieved from [Link]

  • GeneCards. (2026). ITGA5 Gene. Retrieved from [Link]

  • GeneCards. (2026). ITGB1 Gene. Retrieved from [Link]

  • Peptides International. (2015). 2015 Product Catalog. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.